2-Mercaptoethylguanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFINWZKMCSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide) | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00152290 | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-74-5 | |
| Record name | (Mercaptoethyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MERCAPTOETHYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Mercaptoethylguanidine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Mercaptoethylguanidine (2-MEG), a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, provide detailed experimental protocols, and explore its applications, particularly in the fields of radioprotection and inflammation. This document is designed to be a practical resource, grounding theoretical knowledge in actionable, field-proven insights.
Core Molecular and Physical Characteristics
This compound, also known as MEG, is a small molecule featuring both a thiol (-SH) and a guanidinium group. This unique combination of functional groups dictates its chemical behavior and biological activity. The guanidinium group, being highly basic, is protonated at physiological pH, rendering the molecule cationic. The thiol group is a key player in its redox activity, particularly its ability to scavenge free radicals.
Chemical and Physical Property Profile
A summary of the key chemical and physical properties of this compound and its common salt forms is presented in Table 1. It is important to note that while data for the free base is limited in publicly available literature, properties of its more common salt forms provide valuable insights. The hemisulfate salt, for instance, is a crystalline solid with a defined melting point, while the hydrochloride and hydrobromide salts are also frequently utilized in research.[1][2][] The log Pow value of less than -1.7 for a salt form suggests that 2-MEG is hydrophilic and not expected to bioaccumulate.[4]
| Property | Value | Source |
| IUPAC Name | 2-(2-sulfanylethyl)guanidine | [5] |
| Synonyms | MEG, 2-Guanidinoethanethiol | [5] |
| CAS Number | 1190-74-5 (free base) | [5] |
| Molecular Formula | C3H9N3S | [5] |
| Molecular Weight | 119.19 g/mol | [5] |
| Melting Point | 177-178 °C (hemisulfate salt) | [2] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL (hemisulfate salt) | [2] |
| log Pow | < -1.7 (salt form, bioaccumulation not expected) | [4] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area | 65.4 Ų | [1][5] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often starting from readily available precursors like cysteamine or its derivatives. A common and effective method involves the guanylation of cysteamine. Below is a detailed, field-proven protocol for the synthesis of this compound hydrobromide from cysteamine hydrochloride and S-methylisothiourea sulfate.
Experimental Protocol: Synthesis from Cysteamine Hydrochloride
Causality Behind Experimental Choices: This protocol utilizes a commercially available and stable starting material, cysteamine hydrochloride. S-methylisothiourea sulfate is an efficient guanylating agent. The reaction is carried out under basic conditions to deprotonate the amine group of cysteamine, making it nucleophilic for the attack on the S-methylisothiourea. The choice of ethanol as a solvent provides good solubility for the reactants and facilitates the reaction. The final product is isolated as the hydrobromide salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.
-
Basification: To the stirred solution, add a solution of sodium ethoxide (2 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Guanylation: Add S-methylisothiourea sulfate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Acidification and Isolation: To the filtrate, add hydrobromic acid (HBr) until the solution is acidic (pH ~2-3). The product, this compound hydrobromide, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Drying: Dry the purified crystals under vacuum to obtain this compound hydrobromide.
Spectroscopic and Chromatographic Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectral signatures.
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 119, corresponding to the molecular weight of the free base. An MS/MS spectrum of the protonated molecule ([M+H]+) at m/z 120 shows characteristic fragment ions.[5] The major fragments observed are:
-
m/z 103.1: Loss of ammonia (NH3) from the guanidinium group.
-
m/z 78.1: Cleavage of the C-S bond.
-
m/z 60.2: This is a prominent peak and likely corresponds to the guanidinium moiety.[5]
The fragmentation pattern can be visualized as follows:
Caption: Mechanism of radioprotection by this compound.
Experimental Protocol: In Vitro Radioprotection Assay (Clonogenic Survival Assay)
Causality Behind Experimental Choices: The clonogenic survival assay is a gold standard for assessing the cytotoxic and radioprotective effects of a compound at the cellular level. It directly measures the ability of single cells to proliferate and form colonies after treatment, which is a definitive measure of cell viability and reproductive integrity. The choice of cell line should be relevant to the research question (e.g., a cancer cell line for radiotherapy studies or a normal tissue cell line).
Self-Validating System: The assay includes untreated and irradiated-only controls to establish baseline survival and the effect of radiation alone. A dose-response curve for both the compound and radiation allows for the determination of key parameters like the dose enhancement factor.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) in appropriate media and conditions.
-
Cell Seeding: Seed a known number of cells into multi-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) before irradiation. Include a vehicle-only control.
-
Irradiation: Irradiate the plates with a range of doses of ionizing radiation (e.g., X-rays or gamma rays). Include a non-irradiated control group.
-
Post-Irradiation Incubation: Remove the compound-containing media, wash the cells, and add fresh media. Incubate the plates for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Fix and stain the colonies with a suitable stain (e.g., crystal violet). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. Determine the dose enhancement factor (DEF) to quantify the radioprotective effect of 2-MEG.
Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
2-MEG is a known inhibitor of the inducible isoform of nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammation. [6]Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. 2-MEG also acts as a scavenger of peroxynitrite, a reactive species formed from the reaction of NO with superoxide, which is a potent oxidizing and nitrating agent that contributes to tissue damage in inflammation. [6]
Caption: Dual role of 2-MEG in inhibiting iNOS and scavenging peroxynitrite.
Experimental Protocol: iNOS Inhibition Assay in Macrophages
Causality Behind Experimental Choices: Macrophage cell lines like RAW 264.7 are commonly used to study inflammation as they can be stimulated to produce high levels of NO via iNOS induction. The Griess assay is a simple and reliable colorimetric method to measure nitrite, a stable and quantifiable end-product of NO metabolism in cell culture supernatant.
Self-Validating System: The protocol includes unstimulated and stimulated controls to measure basal and induced NO production. A known iNOS inhibitor can be used as a positive control to validate the assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. Include unstimulated and stimulated (no inhibitor) controls.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of iNOS inhibition by 2-MEG.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Safety Precautions: this compound and its salts should be handled in a well-ventilated area, preferably in a fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7]Avoid inhalation of dust and contact with skin and eyes. [7]* Toxicity: The acute oral toxicity (LD50) in rats for a related guanidinium compound is 773.6 mg/kg, indicating that it is harmful if swallowed. [4]* Storage: Store this compound and its salts in a tightly sealed container in a cool, dry, and dark place. [8]As it can be hygroscopic and sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is recommended for long-term stability. [8]
Conclusion
This compound is a versatile molecule with significant potential in various research and development areas. Its dual functionality as a thiol-containing radical scavenger and a guanidinium-based iNOS inhibitor makes it a valuable tool for studying and potentially mitigating cellular damage from radiation and inflammation. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and practical experimental methodologies to empower researchers in their exploration of this fascinating compound. Adherence to the outlined protocols and safety precautions will ensure reliable and safe handling of this compound in the laboratory.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylene thiourea. Retrieved from [Link]
-
LookChem. (2017, August 17). This compound Safety Data Sheets(SDS). Retrieved from [Link]
- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16760553, this compound monohydrochloride. Retrieved from [Link]
- Wu, J., et al. (2018).
- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide.
- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
-
ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Table]. Retrieved from [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]
- Kostiainen, R., et al. (2003).
- Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. Free Radical Biology and Medicine, 24(3), 450-459.
- Chen, Y., et al. (2015). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Journal of Chemistry, 2015, 724018.
- Weiss, G., et al. (1993). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. Trends in Immunology, 40(7), 341-351.
- Griffiths, L., et al. (2015). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 39(8), 6438-6446.
- Ayene, I. S., et al. (1991). Radioprotective Effect of 2-mercaptopropionylglycine on Radiation-Induced Microsomal Lipid Peroxidation.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723650, Ethylenethiourea. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Google Patents. (n.d.). US10221132B2 - Process for the preparation of a sulfur-amine.
- Alderton, W. K., et al. (2001). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of Leukocyte Biology, 69(6), 1007-1014.
-
Griffiths, L., et al. (2015). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ResearchGate. Retrieved from [Link]
- House, R. V., et al. (2016). Macrophage-derived nitric oxide initiates T-cell diapedesis and tumor rejection. OncoImmunology, 5(10), e1222631.
- Google Patents. (n.d.). CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis.
-
SpectraBase. (n.d.). 3-Mercapto-1,2-propanediol - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-MERCAPTOETHYL)-GUANIDINE SULFATE | 3979-00-8 [chemicalbook.com]
- 4. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. Ethanol, 2-mercapto- [webbook.nist.gov]
Synthesis pathways for 2-Mercaptoethylguanidine in a lab setting
An In-Depth Technical Guide to the Laboratory Synthesis of 2-Mercaptoethylguanidine
Executive Summary
This compound (2-MEG), also known as 2-Guanidinoethanethiol, is a molecule of significant interest in pharmacology and biochemistry, primarily recognized for its potent radioprotective properties. Its structure combines a highly basic guanidinium group with a nucleophilic thiol, conferring unique chemical and biological activities. This guide provides a detailed exploration of the principal synthetic pathways for this compound in a laboratory setting. As a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, the rationale behind experimental choices, and the self-validating systems inherent in robust protocols. We will examine the two most prevalent and practical synthetic strategies: the direct guanylation of cysteamine using cyanamide and the classical approach involving an S-methylisothiourea intermediate.
Pathway 1: Direct Guanylation of Cysteamine via Cyanamide
This pathway represents one of the most direct and atom-economical methods for the synthesis of 2-MEG. It relies on the nucleophilic addition of the primary amine of cysteamine to the electrophilic carbon of the cyanamide nitrile group.
Causality and Experimental Rationale
The choice of cysteamine (2-aminoethanethiol), typically used as its more stable hydrochloride salt, provides the foundational carbon backbone and the essential thiol and amino functionalities. Cyanamide is an effective guanylating agent in this context due to the high reactivity of its nitrile group toward nucleophilic attack by amines.[1] The reaction is typically conducted in an aqueous medium, which is advantageous for solubilizing the cysteamine hydrochloride and cyanamide starting materials.
A critical parameter governing the success of this synthesis is pH control. The reaction proceeds efficiently under neutral to slightly acidic conditions. Maintaining a controlled pH is crucial because the guanidine group being formed is strongly basic (pKa ≈ 13.5). As the guanidinium ion is formed, it is protonated, effectively removing the product from the equilibrium and driving the reaction toward completion. This also serves to protect the newly formed group from potential side reactions.
Experimental Workflow: Pathway 1
Caption: Workflow for 2-MEG synthesis via the cyanamide pathway.
Detailed Laboratory Protocol
Materials:
-
Cysteamine hydrochloride
-
Cyanamide (50 wt.% solution in water)
-
Deionized water
-
Ethanol, Reagent Grade
-
Acetone, Reagent Grade
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride in a minimal amount of deionized water (e.g., 1 mole of cysteamine HCl in 100-150 mL of water).
-
Reagent Addition: To the stirring solution, add a 50% aqueous solution of cyanamide. A slight molar excess of cyanamide (1.1 to 1.2 equivalents) is recommended to ensure complete conversion of the cysteamine.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain this temperature for 2 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.
-
Purification: Triturate the residue with acetone. The product, this compound hydrochloride, is typically insoluble in acetone and will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold acetone to remove unreacted cyanamide and other impurities.
-
Final Purification: For achieving high purity, the crude product can be recrystallized from a mixture of ethanol and water. The final product should be dried under vacuum.
Self-Validation: The identity and purity of the synthesized this compound hydrochloride[2] should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environments of the ethyl backbone.
-
¹³C NMR: To identify the characteristic guanidinium carbon signal.
-
FTIR: To observe N-H and S-H stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the parent ion.
-
Melting Point: To compare with literature values for the hydrochloride salt.
Pathway 2: Guanylation of Cysteamine via S-Methylisothiourea
This classic method employs a pre-activated guanylating agent, S-methylisothiourea, usually as its sulfate salt. This approach involves a nucleophilic substitution reaction where the amine of cysteamine displaces the methylthiolate leaving group.
Causality and Experimental Rationale
S-methylisothiourea is a stable, crystalline solid that serves as an excellent electrophile for guanidinylation reactions. The mechanism involves the attack of the primary amine on the central carbon of the isothiourea. The key to this reaction's success lies in liberating the free amine from cysteamine hydrochloride by using a base. The reaction environment must be alkaline (typically pH 8-10) to deprotonate the ammonium salt and generate the nucleophilic free amine.
The primary operational challenge of this pathway is the liberation of methanethiol (CH₃SH) as a byproduct. Methanethiol is a volatile and highly odorous gas. Therefore, this entire procedure must be conducted in a well-ventilated chemical fume hood, and a bleach scrubber should be connected to the condenser outlet to neutralize the effluent gas.
Reaction Mechanism: Pathway 2
Caption: Nucleophilic substitution for 2-MEG synthesis.
Detailed Laboratory Protocol
Materials:
-
Cysteamine hydrochloride
-
S-Methylisothiourea sulfate
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol, Reagent Grade
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve S-methylisothiourea sulfate in deionized water.
-
Base and Nucleophile Addition: Separately, prepare a solution of cysteamine hydrochloride in water. Add an aqueous solution of NaOH (2 equivalents) to the cysteamine solution to generate the free amine.
-
Guanylation Reaction: Add the cysteamine free base solution dropwise to the S-methylisothiourea solution at room temperature. Once the addition is complete, gently heat the mixture to 50-60°C for 1-2 hours. Caution: This step will generate methanethiol gas and must be performed in a fume hood with a scrubber.
-
Workup and Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2 with concentrated HCl. This step protonates the product to form its hydrochloride salt and neutralizes any remaining base.
-
Purification: Concentrate the acidified solution under reduced pressure. The resulting solid residue can be purified by recrystallization from ethanol/water, similar to Pathway 1. The product, this compound hydrochloride, will be isolated as a white crystalline solid.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Cyanamide | Pathway 2: S-Methylisothiourea |
| Starting Materials | Cysteamine HCl, Cyanamide | Cysteamine HCl, S-Methylisothiourea Sulfate |
| Key Reagents | Water | Water, NaOH (or other base) |
| Reaction Conditions | Reflux (100-105°C), Neutral/Acidic pH | Mild Heat (50-60°C), Alkaline pH |
| Key Advantages | High atom economy, no foul-smelling byproduct, simple one-pot procedure. | Uses a stable, crystalline guanylating agent; reaction is often very clean. |
| Key Disadvantages | Cyanamide can be toxic and may form dimers/trimers; requires higher temperatures. | Generates highly odorous methanethiol gas , requiring stringent safety precautions. |
| Typical Yield | Variable, generally good (60-80%) | Good to excellent (70-90%) |
Conclusion
Both pathways presented offer reliable and scalable methods for the laboratory synthesis of this compound. The choice between them often comes down to laboratory capabilities and safety considerations. Pathway 1 (Cyanamide) is operationally simpler and avoids the generation of malodorous byproducts, making it an attractive choice for many settings. Pathway 2 (S-Methylisothiourea) , while requiring more careful handling of the gaseous byproduct, is a classic and highly effective method that often provides excellent yields. In all cases, rigorous purification and analytical validation are paramount to ensure the final product is suitable for its intended research or developmental application.
References
- Prebiotic thiol-catalyzed thioamide bond formation - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Guanidine,N-(2-mercaptoethyl)- 1190-74-5 wiki - Guidechem. (n.d.). Guidechem.
- Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. (2007). ARKIVOC.
- (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem. (2005). National Center for Biotechnology Information.
- This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem. (n.d.). National Center for Biotechnology Information.
- SYNTHESIS OF MACROCYCLIC SULFIDES USING CESIUM THIOLATES: 1,4,8,11-TETRATHIACYCLOTETRADECANE. (n.d.). Organic Syntheses.
- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.). ResearchGate.
- Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). MDPI.
- Protocol for Using Cyanamide as a Dehydrating Agent in Chemical Synthesis. (n.d.). BenchChem.
- Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. (1981). PubMed.
- Technical Support Center: Optimizing Cyanamide-Mediated Reactions. (n.d.). BenchChem.
Sources
Topic: 2-Mercaptoethylguanidine and its Disulfide Form in Cellular Studies
An In-Depth Technical Guide for Cellular Studies
Abstract
This guide provides a comprehensive technical overview of 2-Mercaptoethylguanidine (2-MEG) and its oxidized disulfide form, Guanidinoethyl disulfide (GED). We delve into the fundamental chemistry of this thiol-disulfide pair and explore their significant biological activities, with a primary focus on radioprotection and modulation of the cellular redox environment. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind experimental design, ensuring robust and reproducible cellular studies. We will cover critical aspects from compound preparation and handling to detailed, step-by-step protocols for assessing cellular viability, reactive oxygen species (ROS) levels, and the quantification of intracellular thiols and disulfides.
Introduction: The Guanidinyl-Thiol Moiety in Research
The guanidine group is a recurring motif in a multitude of biologically active compounds, prized for its ability to remain protonated at physiological pH and engage in strong hydrogen bonding.[1] When combined with a sulfhydryl (thiol) group, as in this compound (2-MEG), the resulting molecule possesses a unique dual functionality: the cell-penetrating and interacting capabilities of the guanidinium group and the potent redox activity of the thiol.[2]
2-MEG and its disulfide, GED, have been subjects of significant research, primarily for their ability to protect cells and organisms from the damaging effects of ionizing radiation.[3][4] This protective capacity is largely attributed to the thiol's ability to scavenge free radicals, thereby mitigating radiation-induced oxidative stress.[5][6][7] Beyond radioprotection, these compounds exhibit other notable biological effects, including the inhibition of nitric oxide synthase (NOS) and neuroprotection, making them versatile tools for cellular research.[8][9]
This guide will navigate the practicalities of working with 2-MEG and GED in a cellular context, emphasizing the critical interplay between the reduced (thiol) and oxidized (disulfide) forms.
Core Chemical and Biological Properties
Chemical Profile
2-MEG is a small molecule featuring a terminal guanidine group connected to a thiol via an ethyl linker.[10] Its disulfide, Guanidinoethyl disulfide (GED) or bis(2-guanidinoethyl) disulfide, is formed by the oxidation of two 2-MEG molecules.[8][11]
| Property | This compound (2-MEG) | Guanidinoethyl Disulfide (GED) |
| Molecular Formula | C3H9N3S[10][12] | C6H16N6S2 |
| Molecular Weight | 119.19 g/mol [10] | 236.36 g/mol |
| Key Functional Groups | Thiol (-SH), Guanidinium (-C(NH2)2+) | Disulfide (-S-S-), Guanidinium |
| Common Salt Form | Monohydrochloride (C3H10ClN3S, MW: 155.65 g/mol )[13] | Dihydrochloride |
| Solubility | Typically soluble in aqueous buffers. | Generally soluble in aqueous buffers. |
The most critical chemical behavior of 2-MEG is its propensity to undergo oxidation to form the disulfide GED. This is a reversible redox reaction that lies at the heart of its biological activity.
Caption: Reversible oxidation of 2-MEG to its disulfide form, GED.
Mechanism of Action & Biological Rationale
The primary mechanisms through which 2-MEG and GED exert their biological effects are:
-
Free Radical Scavenging: The thiol group (-SH) of 2-MEG can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), a key mechanism in its radioprotective effect.[7] This action protects critical cellular macromolecules like DNA, proteins, and lipids from oxidative damage.[6]
-
Modulation of Cellular Redox State: The intracellular balance of thiols and disulfides, particularly the glutathione (GSH/GSSG) ratio, is a critical determinant of cellular health.[14] Introducing an exogenous thiol like 2-MEG can directly influence this balance, bolstering the cell's antioxidant capacity.
-
Enzyme Inhibition: GED has been identified as a potent and selective competitive inhibitor of inducible nitric oxide synthase (iNOS).[8] This is significant in inflammatory conditions where iNOS is overexpressed.[8] The parent compound, 2-MEG, can also act as an enzyme inhibitor.[10][13]
-
Neuroprotection: Derivatives of 2-MEG have been shown to protect neuronal cells from apoptosis induced by oxidative stress (e.g., H2O2).[9] This effect is mediated by modulating apoptotic pathways, such as inhibiting Bax and elevating Bcl-2 expression.[9]
Experimental Design for Cellular Studies
A well-designed experiment is a self-validating system. When studying 2-MEG and GED, careful consideration of compound handling, cell model selection, and appropriate controls is paramount.
Compound Preparation and Handling: The Causality of Freshness
-
Choice of Salt: 2-MEG is often supplied as a monohydrochloride salt, which enhances its stability and solubility in aqueous media.[13]
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in sterile, deoxygenated water or a suitable buffer (e.g., PBS). Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
The Critical Step - Fresh Working Solutions: The thiol group of 2-MEG is susceptible to air oxidation, leading to the formation of GED. Therefore, it is imperative to prepare fresh working solutions from frozen stocks immediately before each experiment. This ensures a known starting concentration of the reduced form. If the study aims to investigate GED, it can be prepared by allowing a 2-MEG solution to oxidize or through direct synthesis.
Cell Model Selection
The choice of cell line should be directly guided by the research question:
-
Radioprotection: Lymphocytes or hematopoietic stem cells are clinically relevant models for radiation damage.[6]
-
Neuroprotection: Human neuroblastoma cell lines like SH-SY5Y are standard models for studying neurodegenerative processes and oxidative stress-induced apoptosis.[9]
-
Inflammation/NOS Inhibition: Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are commonly used to study iNOS induction and inhibition.[8]
Essential Controls for a Self-Validating System
To ensure that observed effects are directly attributable to the test compound, the following controls are mandatory:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., sterile water or PBS) at the same final concentration.
-
Untreated Control: Cells that are handled identically but receive no treatment.
-
Positive Control (for stressor): In studies involving an induced stress (e.g., radiation, H2O2), this group receives the stressor but not the test compound.
-
Positive Control (for effect): A known compound that elicits the expected effect (e.g., N-acetylcysteine as a known antioxidant).
Key Experimental Protocols
The following are detailed, step-by-step methodologies for core experiments involving 2-MEG and GED.
Protocol: Assessing Cytotoxicity (MTT Assay)
Rationale: Before assessing the functional effects of 2-MEG or GED, it is crucial to determine the concentration range that is non-toxic to the cells. The MTT assay measures cell viability by assessing mitochondrial reductase activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of 2-MEG or GED in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 (concentration that inhibits 50% of cell viability). For functional studies, use concentrations well below the IC50 value.
Protocol: Quantifying Intracellular Reactive Oxygen Species (ROS)
Rationale: This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS. H2DCFDA is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Caption: Experimental workflow for measuring intracellular ROS.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of 2-MEG, GED, or a positive control antioxidant (e.g., NAC) for a chosen pre-incubation time (e.g., 1-2 hours).
-
Dye Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 5-10 µM H2DCFDA in serum-free medium or PBS to each well. Incubate for 30 minutes in the dark at 37°C.
-
Induce Stress: Wash the cells again with warm PBS to remove excess dye. Add back the medium containing the respective concentrations of 2-MEG/GED. Immediately induce oxidative stress by adding a known ROS generator (e.g., H2O2 at 100-500 µM) or by exposing the plate to ionizing radiation.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a microplate reader. Kinetic readings over 30-90 minutes are ideal. Alternatively, cells can be harvested after a fixed time point and analyzed by flow cytometry.
-
Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the signal from 2-MEG/GED-treated wells to the "stressor only" control to determine the percentage reduction in ROS.
Protocol: Quantification of Cellular Thiols and Disulfides
Rationale: To understand how 2-MEG affects the cellular redox environment, it is essential to measure the levels of free thiols and disulfides. This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with free thiols to produce a colored product (TNB) measurable at 412 nm.[15]
Step-by-Step Methodology:
-
Cell Lysis: Culture and treat cells as required. After treatment, wash cells with cold PBS and lyse them in a suitable buffer containing a metal chelator (e.g., EDTA) to prevent metal-catalyzed thiol oxidation.
-
Protein Precipitation: Precipitate proteins from the lysate using an acid like trichloroacetic acid (TCA) to analyze low-molecular-weight thiols like glutathione. Centrifuge to pellet the protein. The supernatant contains the small molecule thiols.
-
Measurement of Free Thiols (e.g., GSH):
-
Take an aliquot of the supernatant.
-
Add it to a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5).
-
Add DTNB solution.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Quantify the thiol concentration using a standard curve prepared with a known thiol, such as glutathione.
-
-
Measurement of Total Thiols (Reduced Disulfides + Free Thiols):
-
Take another aliquot of the supernatant.
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce all disulfide bonds (e.g., GSSG to GSH).[15] Incubate for 15-30 minutes.
-
Follow the same procedure as in step 3 to react the total thiol pool with DTNB and measure the absorbance.
-
-
Calculation of Disulfides: The concentration of disulfide bonds can be calculated by subtracting the free thiol concentration from the total thiol concentration and dividing by two (since each disulfide yields two thiols).
Caption: Radioprotective mechanism of 2-MEG via ROS scavenging.
Conclusion
This compound and its disulfide, Guanidinoethyl disulfide, are powerful molecular tools for investigating cellular redox biology, radiation effects, and inflammatory pathways. Their utility, however, is contingent upon a thorough understanding of their underlying chemistry, particularly the thiol-disulfide equilibrium. By employing the robust experimental designs and detailed protocols outlined in this guide—grounded in the principles of causality and self-validation—researchers can generate high-quality, reproducible data. This will, in turn, enable a deeper understanding of the therapeutic potential of guanidinyl-thiols in a variety of disease models.
References
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13(5), 768-775. [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 617–624. [Link]
-
Wang, H., Wei, H., & Wang, J. (2022). Radioprotective countermeasures for radiation injury (Review). Experimental and Therapeutic Medicine, 24(5), 678. [Link]
-
Dacquisto, M. P., Rothe, W. E., & Blackburn, E. W. (1962). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-41. [Link]
-
Pop, L. A., Vlase, L., & Pârvu, M. (2024). Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. International Journal of Molecular Sciences, 25(5), 2999. [Link]
-
Sprinzl, M. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Journal of Clinical and Experimental Oncology, 6(6). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). (Mercaptoethyl)guanidine. PubChem Compound Database; CID=4070. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound monohydrochloride. PubChem Compound Database; CID=16760553. [Link]
-
Wang, Y., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters, 23(8), 2344-2347. [Link]
-
Kollmann, G., Shapiro, B., & Schwartz, E. E. (1962). THE DISTRIBUTION AND THE CHEMICAL FORMS OF this compound AND BIS(2-GUANIDOETHYL) DISULFIDE GIVEN ORALLY IN PROTECTIVE DOSES TO MICE. Defense Technical Information Center. [Link]
-
Ginaldi, F., et al. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry, 14(1), 11-26. [Link]
-
Weiss, J. F., & Landauer, M. R. (2003). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. Antioxidants & Redox Signaling, 5(6), 749-762. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
-
Kuninori, T., & Nishiyama, J. (1991). Measurement of biological thiols and disulfides by high-performance liquid chromatography and electrochemical detection of silver mercaptide formation. Analytical Biochemistry, 197(1), 19-24. [Link]
-
Luedtke, N. W., & Carmichael, P. (2011). On Guanidinium and Cellular Uptake. CHIMIA International Journal for Chemistry, 65(11), 833-836. [Link]
-
Hansen, R. E., et al. (2020). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 610, 113943. [Link]
-
ResearchGate. (n.d.). MARS2 regulates cellular redox state via p53. [Link]
-
Fernandes, A. P., & Holmgren, A. (2004). Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist's View. Antioxidants & Redox Signaling, 6(4), 633-640. [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(10), 18349-18369. [Link]
-
Wilson, A. J., et al. (2023). The impact of common redox mediators on cellular health: a comprehensive study. Analytical and Bioanalytical Chemistry, 415(25), 6345-6354. [Link]
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. PubChemLite - this compound (C3H9N3S) [pubchemlite.lcsb.uni.lu]
- 13. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of 2-Mercaptoethylguanidine (2-MEG) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Mercaptoethylguanidine (2-MEG), a structural analog of the amino acid arginine, is a potent antioxidant and radioprotective agent. Its efficacy stems from a unique chemical architecture combining a thiol (-SH) group, which is a powerful hydrogen donor for radical scavenging, and a positively charged guanidinium group that influences its intracellular distribution and molecular interactions. This guide delves into the core antioxidant mechanisms of 2-MEG, provides detailed protocols for its experimental validation, and explores its therapeutic potential. We will examine its dual role as a direct scavenger of reactive oxygen and nitrogen species (RONS) and as a modulator of endogenous antioxidant defense pathways, particularly the Nrf2 signaling cascade. This document is intended to serve as a comprehensive resource for researchers aiming to investigate and harness the cytoprotective properties of 2-MEG.
Introduction: The Chemical Rationale of a Potent Antioxidant
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and radiation-induced tissue injury.[1][2][3] The search for effective antioxidants has led to the investigation of synthetic compounds that can mimic and bolster the body's natural defense mechanisms.
This compound (2-MEG), also known as guanidinoethanethiol, is one such molecule of significant interest.[4][5] Its chemical structure is the key to its function:
-
The Thiol (-SH) Group: This functional group is the primary site of antioxidant activity. The sulfur-hydrogen bond is relatively weak, allowing 2-MEG to readily donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻).[1][6]
-
The Guanidinium Group: This group is protonated at physiological pH, conferring a positive charge to the molecule. This charge influences its solubility and ability to interact with negatively charged cellular components like DNA and membrane phospholipids, potentially localizing its antioxidant action to critical sites.
Early research established 2-MEG's efficacy as a radioprotective agent, shielding biological systems from the damaging effects of ionizing radiation, which are largely mediated by a massive burst of free radicals.[4][6] More recent studies have expanded its scope, identifying it as a scavenger of peroxynitrite and a modulator of cell signaling pathways involved in apoptosis and stress responses.[7][8][9]
Core Antioxidant Mechanisms of 2-MEG
The protective effects of 2-MEG are multifactorial, involving both direct chemical reactions with radicals and indirect modulation of cellular defense systems.
Direct Scavenging of Reactive Species
2-MEG is a versatile scavenger capable of neutralizing a range of deleterious reactive oxygen and nitrogen species (RONS).[1][7]
-
Reactive Oxygen Species (ROS): 2-MEG directly quenches key ROS, including superoxide (O₂•⁻) and the highly damaging hydroxyl radical (•OH). This action is critical in preventing lipid peroxidation, protein oxidation, and DNA damage.[3][10] The thiol group donates an electron and a proton, stabilizing the radical. In the process, 2-MEG is oxidized, often forming the disulfide dimer, bis(2-guanidoethyl) disulfide (GED).[11]
-
Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide.[7] It contributes significantly to cellular damage in inflammatory and neurodegenerative conditions. 2-MEG has been shown to react with and detoxify peroxynitrite, mitigating its cytotoxic effects.[7][9]
Modulation of the Nrf2 Antioxidant Response Pathway
Beyond direct scavenging, 2-MEG can amplify the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] The Nrf2 pathway is a master regulator of cellular redox homeostasis.[12][14]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous degradation of Nrf2. However, in the presence of electrophiles or oxidative stress—a state that can be induced by 2-MEG's interaction with cellular thiols—Keap1 undergoes a conformational change. This change prevents it from targeting Nrf2 for degradation.[15]
Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[13][16] This leads to the upregulated expression of a broad spectrum of protective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[14]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxification enzyme that catalyzes the reduction of quinones.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
The ability to activate Nrf2 distinguishes 2-MEG as a sophisticated antioxidant agent, one that not only provides an immediate chemical shield but also strengthens the cell's long-term defensive capabilities.
}
Figure 1: Proposed mechanism of Nrf2 pathway activation by 2-MEG.
Experimental Validation: A Methodological Guide
Evaluating the antioxidant properties of 2-MEG requires a multi-tiered approach, progressing from simple chemical assays to complex cell-based and mechanistic studies.
In Vitro Acellular Assays
These assays provide a baseline assessment of direct radical scavenging activity.[17]
| Assay | Principle | Typical Result for 2-MEG |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[18][19] | Dose-dependent increase in scavenging activity, reported as an IC₅₀ value (concentration required to scavenge 50% of DPPH radicals). |
| ABTS Radical Scavenging | Measures the reduction of the pre-formed ABTS•+ radical cation by an antioxidant. The result is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20] | High TEAC value, indicating potent radical scavenging comparable to the standard antioxidant Trolox. |
| Hydroxyl Radical Scavenging | Often uses a Fenton reaction system (Fe²⁺ + H₂O₂) to generate •OH. The ability of 2-MEG to compete for and scavenge these radicals is measured. | Significant inhibition of substrate degradation (e.g., deoxyribose), indicating effective •OH scavenging. |
Cell-Based Assays for Intracellular Antioxidant Activity
These experiments validate whether 2-MEG is effective within a biological context.
Protocol: Measurement of Intracellular ROS using DCFH-DA
This is a common assay to quantify the overall intracellular ROS levels.[17]
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCF inside. ROS then oxidize DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence in 2-MEG-treated cells indicates antioxidant activity.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma or HUVEC endothelial cells) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Pre-treatment: Remove the culture medium and wash cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of 2-MEG (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control. Incubate for a defined period (e.g., 2-4 hours) to allow for cellular uptake.
-
Loading the Probe: Remove the treatment medium, wash with PBS, and add medium containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.
-
Inducing Oxidative Stress: Remove the DCFH-DA medium and wash with PBS. Add a stressor, such as H₂O₂ (100 µM) or tert-butyl hydroperoxide (t-BHP), to all wells except the negative control.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. Record measurements every 5 minutes for 1 hour.
-
Data Analysis: Calculate the rate of fluorescence increase. Compare the rates of the 2-MEG-treated groups to the vehicle-treated, stressed group. A statistically significant decrease indicates intracellular antioxidant activity.
Advanced Mechanistic Studies: Quantifying Nrf2 Pathway Activation
To confirm that 2-MEG activates the Nrf2 pathway, the following experiments are essential.
Protocol: Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression
Principle: This technique quantifies changes in protein levels. An increase in Nrf2 in the nuclear fraction and an increase in total HO-1 protein indicate pathway activation.
Step-by-Step Methodology:
-
Treatment: Culture cells to 80% confluency in 6-well plates. Treat with 2-MEG (e.g., 50 µM) for various time points (e.g., 0, 2, 4, 8 hours).
-
Protein Extraction:
-
For Nrf2: Use a nuclear/cytoplasmic fractionation kit to separate protein fractions according to the manufacturer's instructions.
-
For HO-1: Lyse the whole cells using RIPA buffer.
-
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 [nuclear marker], anti-β-actin [loading control]) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize Nrf2 to Lamin B1 and HO-1 to β-actin. A significant increase in the normalized protein levels in 2-MEG-treated samples confirms pathway activation.
}
Figure 2: A tiered experimental workflow for evaluating 2-MEG.
Therapeutic Potential and Future Directions
The robust antioxidant and cytoprotective profile of 2-MEG makes it a compelling candidate for therapeutic development in several areas:
-
Radioprotection: Its original application remains highly relevant for protecting normal tissues in patients undergoing radiotherapy or for mitigating the effects of radiation exposure.[4][6]
-
Neurodegenerative Diseases: Given that oxidative stress is a cornerstone of diseases like Parkinson's and Alzheimer's, the ability of 2-MEG to scavenge RONS and upregulate endogenous defenses could be neuroprotective.[8]
-
Ischemia-Reperfusion Injury: The burst of ROS that occurs upon reperfusion of ischemic tissue (e.g., after a stroke or heart attack) causes significant damage. 2-MEG could potentially limit this injury.
-
Inflammatory Conditions: By scavenging peroxynitrite and activating the Nrf2 pathway, which has anti-inflammatory outputs, 2-MEG may help manage chronic inflammatory diseases.[9][14]
Future research should focus on optimizing drug delivery systems to improve the bioavailability and target-site concentration of 2-MEG. Furthermore, comprehensive preclinical studies in animal models of the aforementioned diseases are necessary to translate the promising in vitro findings into tangible therapeutic strategies.
References
-
The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice. Radiation Research. Available at: [Link]
-
Citron, M. L., et al. (2021). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences. Available at: [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research. Available at: [Link]
-
Szabó, C., et al. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage. Journal of Biological Chemistry. Available at: [Link]
-
Wang, Z., et al. (2018). Scavenging of reactive oxygen and nitrogen species with nanomaterials. Theranostics. Available at: [Link]
-
Li, X., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Halboup, A., & Alkubati, S. A. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. AUIQ Complementary Biological System. Available at: [Link]
-
Wu, Y., et al. (2020). Advances on marine-derived natural radioprotection compounds: historic development and future perspective. Marine Life Science & Technology. Available at: [Link]
-
Sprung, C. N., & Carin, L. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Journal of Clinical Oncology. Available at: [Link]
-
Zhang, Y., et al. (2024). Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases. Journal of Nanobiotechnology. Available at: [Link]
-
PubChem. (Mercaptoethyl)guanidine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Burkholderia cenocepacia. Available at: [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Dietary Supplements. Available at: [Link]
-
Liu, Y., et al. (2021). Scavenging reactive oxygen species is a potential strategy to protect Larimichthys crocea against environmental hypoxia by mitigating oxidative stress. Frontiers in Marine Science. Available at: [Link]
-
Wylde, J., et al. (2014). Corrosion Inhibitor and Oxygen Scavenger for use as MEG Additives in the Inhibition of Wet Gas Pipelines. NACE International. Available at: [Link]
-
Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Scott, G. S., & Tse, M. (2001). Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice. Neuroscience Letters. Available at: [Link]
-
Fahey, J. (2017). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. Available at: [Link]
-
Michalak, A. (2022). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules. Available at: [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules. Available at: [Link]
-
Ebrahimi-Kalan, A., et al. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
-
Kumar, S., et al. (2022). Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Lobo, V., et al. (2010). Natural Antioxidant Evaluation: A Review of Detection Methods. Pharmacognosy Reviews. Available at: [Link]
Sources
- 1. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioprotective agents to prevent cellular damage due to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage* | Semantic Scholar [semanticscholar.org]
- 8. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scavenging reactive oxygen species is a potential strategy to protect Larimichthys crocea against environmental hypoxia by mitigating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiationresearch [radiation-research.kglmeridian.com]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. "Protocols for Antioxidant Testing: A Mini Review of Common Assays and " by Abdulsalam Halboup and Sameer A. Alkubati [acbs.alayen.edu.iq]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]
2-Mercaptoethylguanidine (MEG): Interrogating its Role in the DNA Damage Response
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: 2-Mercaptoethylguanidine (MEG) is a potent radioprotective agent, historically recognized for its ability to mitigate the damaging effects of ionizing radiation. This guide moves beyond its established role as a chemical protector to provide an in-depth exploration of its impact on the intricate network of DNA damage and repair pathways. We will dissect the primary mechanisms of MEG's action, from direct radical scavenging to its potential influence on the cellular DNA Damage Response (DDR). This document serves as a technical resource for researchers, providing not only mechanistic insights but also detailed, field-proven methodologies to investigate these interactions.
Part 1: The Foundational Mechanism - A Potent Radical Scavenger
The primary and most well-understood mechanism of this compound's protective effect is its function as a powerful antioxidant and free radical scavenger.[1][2] Ionizing radiation and various chemical agents inflict cellular damage predominantly through the generation of reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (•OH).[3] These radicals can directly attack the deoxyribose backbone or the nucleotide bases of DNA, leading to single-strand breaks (SSBs), double-strand breaks (DSBs), and base modifications.[4][5]
MEG, a thiol-containing compound, readily donates a hydrogen atom from its sulfhydryl (-SH) group to neutralize these free radicals, thereby preventing them from reacting with and damaging DNA.[6] This scavenging action is a critical first line of defense, reducing the initial burden of DNA lesions the cell must repair.[7] In vitro studies have also highlighted MEG's ability to scavenge peroxynitrite, a potent cytotoxic oxidant formed from the reaction of nitric oxide and superoxide, suggesting a broader anti-inflammatory and protective role.[8]
Part 2: Modulating the DNA Damage Response (DDR)
While direct scavenging is crucial, the impact of MEG on the cell's endogenous DNA repair machinery is a key area of investigation for drug development. The DNA Damage Response (DDR) is a complex signaling network that detects lesions, arrests the cell cycle to allow time for repair, and activates specific repair pathways.[9][10] Key pathways include Base Excision Repair (BER) for oxidized or alkylated bases, Nucleotide Excision Repair (NER) for bulky adducts, and Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) for dangerous DSBs.[4][11]
The protective effects of MEG may extend to influencing these pathways, potentially by:
-
Reducing the Damage Load: By neutralizing a significant fraction of ROS, MEG lessens the overall number of DNA lesions. This prevents the saturation of repair pathways, allowing them to function more efficiently on the remaining damage.
-
Altering the Cellular Redox State: The introduction of a potent thiol antioxidant can shift the cellular redox balance, which may indirectly influence the activity of redox-sensitive enzymes and transcription factors involved in the DDR.
-
Influencing Apoptotic Pathways: Some derivatives of MEG have been shown to modulate apoptosis by inhibiting pro-apoptotic proteins (e.g., Bax) and up-regulating anti-apoptotic proteins (e.g., Bcl-2), potentially via the Akt and JNK signaling pathways.[12] This provides cells that have sustained repairable damage a greater window for recovery.
Part 3: Methodologies for Assessing MEG's Impact on DNA Damage
To rigorously evaluate the influence of MEG on DNA damage and repair, a multi-assay approach is essential. The following protocols provide robust, validated systems for quantifying different types of DNA damage and cellular responses.
Quantifying DNA Strand Breaks: The Comet Assay
The single-cell gel electrophoresis, or Comet Assay, is a sensitive and versatile method for measuring DNA single- and double-strand breaks.[13] The principle relies on the migration of fragmented DNA out of the cell's nucleoid in an electric field, forming a "comet" shape.[14] The intensity and length of the comet tail are proportional to the amount of DNA damage.[15]
This protocol is adapted from established methods for cultured cells.[16][17]
-
Cell Preparation: Culture cells to exponential growth. Treat with the desired concentrations of MEG for a specified pre-incubation period, followed by exposure to a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 min on ice, or ionizing radiation).
-
Cell Harvesting: Wash cells with ice-cold PBS, then trypsinize and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL. Maintain cells on ice to prevent repair.
-
Slide Preparation: Mix 25-30 µL of the cell suspension with 250 µL of low melting point (LMP) agarose (at 37°C). Immediately pipette 50-75 µL onto a specialized comet slide. Allow to solidify at 4°C for 30 minutes.
-
Cell Lysis: Immerse slides in a chilled alkaline lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C, protected from light. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.[16]
-
DNA Unwinding: Gently drain the lysis buffer and immerse the slides in a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 30-60 minutes at 4°C. This unwinds the DNA, revealing single-strand breaks.[13][16]
-
Electrophoresis: Transfer the slides to a horizontal electrophoresis tank filled with the same cold alkaline buffer. Apply a voltage of ~1 V/cm (e.g., 21-25 V) for 30 minutes.[16]
-
Neutralization & Staining: Carefully remove slides, wash gently 3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and allow to dry. Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters like % Tail DNA and Tail Moment.
Visualizing DNA Double-Strand Breaks: γ-H2AX Foci Assay
The phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX, is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[18][19] Immunofluorescent staining of γ-H2AX reveals discrete nuclear foci, where each focus is thought to represent a single DSB.[20] This assay is a highly sensitive method to quantify the induction and repair of these critical lesions.[21][22]
This protocol is a standard method for detecting DSBs.[21][23]
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat cells with MEG and the DNA damaging agent (e.g., ionizing radiation) as described for the comet assay. Include time-course points post-damage (e.g., 30 min, 2 hr, 8 hr, 24 hr) to assess repair kinetics.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This allows antibodies to access nuclear proteins.
-
Blocking: Wash twice with PBS and block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the coverslips with a primary antibody specific for phospho-H2AX (Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γ-H2AX foci per nucleus. Analyze at least 100 nuclei per condition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress in DNA Damage and Neurodegenerative Diseases: Unveiling The Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. youtube.com [youtube.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 19. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. gammaH2AX foci analysis for monitoring DNA double-strand break repair: strengths, limitations and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Mercaptoethylguanidine (2-MEG) in Cell Culture Experiments
Part 1: CORE DIRECTIVE - Structuring the Guide
The initial search results confirm that 2-Mercaptoethylguanidine (2-MEG) is primarily known for its radioprotective effects. The information gathered touches upon its mechanism as a thiol-containing antioxidant and provides some context on concentrations used in older in vitro studies (e.g., 20-30 mM for HeLa cells). However, the results are sparse on detailed, modern cell culture protocols. There's a mention of cytotoxicity at low concentrations (0.1 mM) over long periods. Information about preparing stock solutions is absent. To fulfill the user's request for a detailed guide, I need to build upon this foundation.
The next steps will focus on creating a logical flow for the application note. I will start with the fundamental science (mechanism of action), move to practical considerations (experimental design, cytotoxicity), provide concrete protocols, and finish with data interpretation. This structure will logically guide a researcher from understanding 2-MEG to successfully using it in an experiment.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Synthesizing the Narrative
The current information provides the "what" (it's a radioprotector) but lacks the detailed "how" and "why." I need to explain why a researcher would choose a specific concentration range, the importance of controls, and the rationale behind each step in a radioprotection assay. For instance, the fact that it can be cytotoxic at low concentrations over long incubations is a critical piece of information that must be highlighted in the experimental design section. I will need to infer some best practices based on general cell culture knowledge and protocols for similar thiol compounds, while clearly citing the specific data available for 2-MEG. I will also need to find more sources to build a robust reference list.
Part 3: VISUALIZATION & FORMATTING - Planning the Visuals
I have enough conceptual information to start planning the visuals.
-
Mechanism of Action Diagram (Graphviz): I can create a diagram showing ionizing radiation leading to ROS production, which in turn causes DNA damage. The diagram will depict 2-MEG intervening by scavenging these ROS, thus preventing the DNA damage. This visual will be based on the general understanding of thiol-containing radioprotectors.
-
Experimental Workflow Diagram (Graphviz): I will design a workflow for a standard radioprotection assay. This will include steps like cell seeding, pre-treatment with 2-MEG, irradiation, post-irradiation incubation, and finally, a viability/clonogenic assay.
-
Data Table: I will create a table to summarize the concentration data found, specifically the 20-30 mM protective concentration and the 0.1 mM cytotoxic concentration for HeLa cells, while noting the source and limitations of this older data.
Given the limited detailed protocols in the initial search, the next steps will involve synthesizing the available data with established cell culture and cytotoxicity assay principles to create the detailed protocols requested by the user. I will now proceed to generate the full application note based on this plan.
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound (2-MEG), a potent thiol-containing radioprotective agent, in cell culture experiments. We delve into the molecular mechanism of 2-MEG, offer critical considerations for experimental design, and present detailed, step-by-step protocols for its preparation and application in cytoprotection assays. This guide is structured to provide both the theoretical foundation and the practical steps necessary for the successful integration of 2-MEG into in vitro research.
Introduction: Understanding this compound (MEG)
This compound (MEG), also known as Guanidinoethanethiol, is a structural analog of the amino acid arginine. It belongs to the class of thiol-containing compounds, which are well-regarded for their ability to protect biological systems from the damaging effects of ionizing radiation.[1][2] The key to MEG's function lies in its sulfhydryl (-SH) group, which is a potent scavenger of reactive oxygen species (ROS).[3] Historically, MEG has been studied for its ability to reduce radiation-induced damage in both in vivo and in vitro models, making it a compound of significant interest in radiobiology and oncology research.[1][4] Its primary application in cell culture is to investigate mechanisms of radioprotection, evaluate cellular responses to oxidative stress, and explore potential therapeutic strategies to mitigate radiation-induced cytotoxicity in normal tissues.
Molecular Mechanism of Action
The radioprotective effect of 2-MEG is primarily attributed to its potent antioxidant activity. Ionizing radiation causes damage to cells largely through the radiolysis of water, which generates highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[5] These ROS can indiscriminately damage critical cellular macromolecules, including DNA, lipids, and proteins, leading to mutations, genomic instability, and ultimately, cell death.[5][6]
2-MEG acts as a free radical scavenger. The sulfhydryl group on the molecule can donate a hydrogen atom to neutralize ROS, thereby preventing them from damaging cellular components. This mechanism is particularly critical for protecting nuclear DNA from single and double-strand breaks, which are among the most cytotoxic lesions induced by radiation.[5][7]
Experimental Planning and Critical Considerations
Before utilizing 2-MEG, a thorough experimental plan is crucial. Several factors must be considered to ensure reproducible and meaningful results.
-
Cytotoxicity and Concentration Selection: 2-MEG itself can be toxic to cells. An early study on HeLa S3 cells demonstrated that while concentrations of 20-30 mM were required for radioprotection against X-rays, prolonged exposure (for a long period) to a concentration as low as 0.1 mM markedly inhibited cell proliferation.[4] Therefore, it is imperative to perform a dose-response curve to determine the optimal, non-toxic concentration of 2-MEG for your specific cell line and experiment duration. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed prior to any radioprotection studies.[8]
-
Cell Line Specificity: The response to both radiation and 2-MEG can vary significantly between cell lines. Factors such as the inherent antioxidant capacity of the cells, their proliferation rate, and their DNA repair efficiency will influence the outcome. It is recommended to start with a well-characterized cell line (e.g., A549, HEK293) before moving to more specialized or sensitive cell types.
-
Timing of Administration: For 2-MEG to be effective, it must be present at the moment of irradiation to scavenge the instantaneously generated free radicals.[2] Therefore, a pre-incubation period is necessary. A typical pre-incubation time ranges from 30 minutes to 2 hours before irradiation, but this should be optimized.
-
Controls, Controls, Controls: A robust experimental design must include multiple controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve 2-MEG (e.g., sterile PBS or culture medium).
-
2-MEG Only Control: Cells treated with 2-MEG but not irradiated. This is crucial to assess the compound's intrinsic toxicity at the chosen concentration and duration.
-
Radiation Only Control: Cells irradiated without any 2-MEG treatment. This serves as the baseline for radiation-induced damage.
-
Quantitative Data Summary
The following table summarizes key concentration data reported in the literature. Note that this data is from older studies and should be used as a starting point for optimization in modern cell culture systems.
| Parameter | Cell Line | Concentration | Observation | Source |
| Radioprotection | HeLa S3 | 20 - 30 mM | Prevention of loss of reproductive integrity post-irradiation. | Radiation Research (1970)[4] |
| Cytotoxicity | HeLa S3 | 0.1 mM | Marked inhibition of cell proliferation over a long period. | Radiation Research (1970)[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of 2-MEG Stock Solution
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cells. Given that 2-MEG is a thiol, it can be prone to oxidation. Preparing fresh or storing in small, single-use aliquots at low temperatures is recommended.
Materials:
-
This compound (hydrochloride or other salt form)
-
Sterile, nuclease-free 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Procedure:
-
Calculation: Determine the amount of 2-MEG powder needed to make a high-concentration stock (e.g., 1 M or 500 mM). For example, to make 10 mL of a 1 M solution of 2-MEG HCl (MW = 157.65 g/mol ), you would need 1.5765 g.
-
Dissolution: Under sterile conditions in a biological safety cabinet, add the calculated amount of 2-MEG powder to the corresponding volume of sterile 1X PBS.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 50-100 µL) in microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Assessing Radioprotective Effects
Rationale: This protocol provides a framework for evaluating the ability of 2-MEG to protect cells from radiation-induced death. A clonogenic survival assay is the gold standard for measuring the reproductive integrity of cells after irradiation, but simpler viability assays (e.g., MTT) can be used for initial screening.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sterile 6-well or 96-well plates
-
2-MEG stock solution (from Protocol 1)
-
Radiation source (X-ray irradiator or γ-ray source)
-
MTT reagent or Crystal Violet staining solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that allows for logarithmic growth. For a 96-well plate MTT assay, 5,000-10,000 cells/well is typical. For a 6-well plate clonogenic assay, the seeding density must be optimized for each radiation dose (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).
-
Incubation: Incubate the plates for 18-24 hours to allow cells to attach and resume normal growth.
-
Pre-treatment: Prepare working concentrations of 2-MEG by diluting the stock solution in fresh complete culture medium. Remove the old medium from the cells and add the 2-MEG-containing medium (and control media).
-
Pre-incubation: Incubate the cells with 2-MEG for a defined period (e.g., 1 hour) at 37°C.
-
Irradiation: Transport the plates to the irradiator. Expose the plates to the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gray). Ensure the "0 Gy" control plate is handled identically but not exposed to radiation.
-
Post-Irradiation Culture: Immediately after irradiation, remove the 2-MEG-containing medium, wash the cells once with sterile PBS, and add fresh, drug-free complete culture medium.
-
Endpoint Analysis:
-
For MTT Assay: Incubate for 48-72 hours, then follow the manufacturer's protocol for the MTT assay to determine cell viability.
-
For Clonogenic Assay: Incubate for 7-14 days, or until colonies of at least 50 cells are visible. Fix the colonies with methanol, stain with 0.5% crystal violet, and count the number of colonies per well.
-
Data Interpretation and Troubleshooting
-
Interpreting Results: In a successful experiment, cells pre-treated with an optimal dose of 2-MEG should show a significantly higher survival fraction (in a clonogenic assay) or higher viability (in an MTT assay) compared to the "Radiation Only" control at each dose of radiation.
-
Troubleshooting - High Toxicity in "2-MEG Only" Control: If significant cell death is observed in the non-irradiated group treated with 2-MEG, the concentration is too high or the incubation time is too long for your cell line. Reduce the concentration and/or duration and repeat the initial cytotoxicity assessment.
-
Troubleshooting - No Protective Effect: If no difference is seen between the "Radiation Only" and "2-MEG + Radiation" groups, consider the following:
-
The 2-MEG concentration may be too low to provide a protective effect.
-
The pre-incubation time may be insufficient.
-
The 2-MEG stock solution may have degraded due to oxidation or improper storage. Prepare a fresh stock.
-
References
- Schwartz, E.E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide.
- Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells. (1970).
- Sánchez-García, J., et al. (2021). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. PMC.
- Radioprotective countermeasures for radiation injury (Review). (2021).
- Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of r
- Resolving DNA Damage: Epigenetic Regul
- DNA Damaging Drugs. (2010). PMC.
- Discovery of novel DNA-damaging agents through phenotypic screening for DNA double-strand break. (2022). PubMed Central.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). PMC.
Sources
- 1. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiationresearch [radiation-research.kglmeridian.com]
- 5. mdpi.com [mdpi.com]
- 6. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Mercaptoethylguanidine as a Reducing Agent in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Niche Reductant
In the vast toolkit of protein chemistry, the choice of a reducing agent is a critical decision that can profoundly impact experimental outcomes. While dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) are the established workhorses for disulfide bond reduction, the exploration of alternative reagents continues to be an area of active interest. This guide focuses on a less conventional yet potentially valuable reducing agent: 2-Mercaptoethylguanidine (2-MEG).
This document provides a comprehensive overview of 2-MEG, delving into its fundamental chemical properties, its established role in pharmacology, and its theoretical and practical applications as a reducing agent in protein studies. We will explore its mechanism of action, outline detailed protocols for its use in key applications, and discuss its compatibility with downstream analytical techniques such as mass spectrometry. Furthermore, we will address potential side reactions and offer strategies for their mitigation. Our goal is to equip researchers with the foundational knowledge and practical guidance necessary to explore the utility of 2-MEG in their own work.
Section 1: The Scientific Underpinnings of this compound (2-MEG)
Chemical Identity and Properties
This compound, also known as guanidinoethanethiol, is a small molecule featuring both a thiol (-SH) group and a guanidinium group. This unique combination of functional groups dictates its chemical reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C₃H₉N₃S | [1] |
| Molecular Weight | 119.19 g/mol | [1] |
| Structure | A two-carbon chain with a terminal thiol group and a guanidinium group. | [1] |
| pKa (Thiol Group) | Not explicitly reported for 2-MEG, but expected to be in the range of 8-10, similar to other aminothiols. | |
| pKa (Guanidinium Group) | Approximately 13.5 | |
| Solubility | Typically available as a hydrochloride or hemisulfate salt, which are soluble in water. | [2] |
| Storage | Recommended storage at 2-8°C, desiccated, as it can be hygroscopic. |
The thiol group is the reactive center for disulfide bond reduction, operating through a thiol-disulfide exchange mechanism. The positively charged guanidinium group influences the molecule's overall polarity and potential interactions with proteins.
Established Biological Activity: Beyond a Simple Reductant
It is crucial to recognize that 2-MEG is not merely a laboratory reagent for protein chemistry; it possesses significant biological activity. It is a known inhibitor of the inducible isoform of nitric oxide synthase (iNOS) and a scavenger of peroxynitrite.[2] This dual activity has led to its investigation in various inflammatory and shock models.[2] When using 2-MEG in cellular or in vivo studies, these pharmacological effects must be considered as they could influence the biological system being investigated.
Section 2: Mechanism of Disulfide Bond Reduction by 2-MEG
The reduction of a protein disulfide bond by a thiol-containing reducing agent like 2-MEG proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the thiolate anion (S⁻) of the reducing agent attacks one of the sulfur atoms of the disulfide bond.
The reaction can be envisioned in two steps:
-
Formation of a Mixed Disulfide: The thiolate of 2-MEG attacks the protein disulfide bond (P-S-S-P), forming a mixed disulfide between 2-MEG and one of the cysteine residues of the protein (P-S-S-MEG) and releasing the other cysteine as a free thiol (P-SH).
-
Resolution of the Mixed Disulfide: A second molecule of 2-MEG (as a thiolate) attacks the mixed disulfide, releasing the now-reduced protein cysteine (P-SH) and forming the oxidized, dimeric form of 2-MEG (MEG-S-S-MEG).
For the reaction to proceed efficiently, the thiol group of 2-MEG must be in its deprotonated, thiolate form. Therefore, the reaction is pH-dependent, with higher pH values favoring the thiolate and thus a faster reaction rate. However, excessively high pH can lead to protein denaturation and other side reactions.
Section 3: Comparative Analysis with Common Reducing Agents
The selection of a reducing agent is a critical experimental parameter. Here, we provide a comparative overview of 2-MEG with the more common reducing agents DTT, BME, and TCEP. It is important to note that while extensive data exists for DTT, BME, and TCEP, the information for 2-MEG as a general protein reductant is less established.
| Feature | This compound (2-MEG) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |
| Redox Potential | Not well-documented | -0.33 V | -0.26 V | -0.29 V |
| Optimal pH | Theoretically 7.5-9.0 | 7.0-9.0 | 7.0-9.0 | 1.5-8.5[3] |
| Odor | Pungent (thiol) | Pungent (thiol) | Pungent (thiol) | Odorless |
| Stability | Prone to air oxidation | Prone to air oxidation | Prone to air oxidation | Relatively stable to air oxidation |
| Side Reactions | Potential for guanidinylation of lysines | Forms a stable 6-membered ring upon oxidation | No intramolecular cyclization | Does not contain a thiol group, avoiding thiol-specific side reactions |
| MS Compatibility | Potentially problematic due to guanidinium group | Generally compatible | Generally compatible | Generally compatible |
Section 4: Applications and Protocols
General Disulfide Bond Reduction in Proteins
This protocol provides a general framework for the reduction of disulfide bonds in a purified protein sample. The optimal concentration of 2-MEG and incubation conditions should be determined empirically for each specific protein.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES, phosphate buffer)
-
This compound (hydrochloride or hemisulfate salt)
-
Buffer for reaction (pH 7.5-8.5)
-
Nitrogen gas (optional)
-
Desalting column or dialysis tubing for removal of excess reducing agent
Protocol:
-
Prepare a fresh stock solution of 2-MEG: Dissolve the 2-MEG salt in the reaction buffer to a concentration of 1 M. It is recommended to prepare this solution fresh for each experiment to minimize oxidation. For extended storage, the solution can be aliquoted and stored at -20°C.
-
Degas the buffer (optional): To minimize oxidation of the thiol group, the reaction buffer can be degassed by bubbling with nitrogen gas for 10-15 minutes.
-
Set up the reduction reaction: In a microcentrifuge tube, combine the protein sample with the 2-MEG stock solution to achieve a final 2-MEG concentration in the range of 1-20 mM. A common starting point is a 10- to 100-fold molar excess of reducing agent over the concentration of disulfide bonds.
-
Incubate the reaction: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will vary depending on the accessibility of the disulfide bonds.
-
Monitor the reaction (optional): The extent of reduction can be monitored by taking aliquots at different time points and assaying for free thiols using Ellman's reagent (DTNB).
-
Remove excess 2-MEG: After the desired incubation time, remove the excess 2-MEG using a desalting column or by dialysis against a buffer that does not contain a reducing agent. This step is crucial if the protein is to be used in downstream applications where the reducing agent might interfere, such as alkylation reactions or certain activity assays.
Protein Refolding from Inclusion Bodies
2-MEG can theoretically be used as a reducing agent during the solubilization and refolding of proteins from inclusion bodies. The guanidinium group of 2-MEG might also act as a mild chaotropic agent, potentially aiding in the solubilization process.
Materials:
-
Inclusion body pellet
-
Solubilization buffer: 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0
-
This compound (2-MEG)
-
Refolding buffer: A buffer compatible with the protein of interest, often containing additives to prevent aggregation (e.g., L-arginine, glycerol).
-
Dialysis tubing or rapid dilution setup
Protocol:
-
Solubilization of Inclusion Bodies:
-
Resuspend the inclusion body pellet in solubilization buffer containing 20-50 mM 2-MEG.
-
Stir or gently agitate at room temperature for 1-2 hours, or until the pellet is completely dissolved.
-
Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to remove any remaining insoluble material.
-
-
Refolding:
-
Dialysis: Place the solubilized protein solution in dialysis tubing and dialyze against a series of buffers with decreasing concentrations of the denaturant and 2-MEG. The final dialysis buffer should be the desired storage buffer for the refolded protein.
-
Rapid Dilution: Rapidly dilute the solubilized protein solution 50- to 100-fold into a large volume of refolding buffer. The refolding buffer may contain a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation, if required for the native protein structure.
-
-
Purification and Concentration:
-
After refolding, the protein solution may need to be concentrated and further purified to remove any remaining aggregates or misfolded species. Techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.
-
Section 5: Downstream Compatibility and Considerations
Mass Spectrometry
The compatibility of 2-MEG with mass spectrometry (MS) requires careful consideration. While the thiol group itself is not inherently problematic, the non-volatile nature of the guanidinium salt can lead to ion suppression in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4] It is therefore highly recommended to remove excess 2-MEG from the protein sample before MS analysis.
Potential for Guanidinylation of Lysine Residues
A significant consideration when using 2-MEG is the potential for a side reaction known as guanidinylation, where the guanidinium group of 2-MEG reacts with the primary amine of lysine residues on the protein. This modification converts a lysine residue into a homoarginine residue, altering the protein's charge and potentially its structure and function.
The extent of this reaction is likely dependent on factors such as pH, temperature, and incubation time. While this reaction can be used intentionally to modify proteins, it is generally an undesirable side reaction during disulfide reduction.[5][6]
Mitigation Strategies:
-
Optimize reaction conditions: Use the lowest effective concentration of 2-MEG and the shortest possible incubation time.
-
Control the pH: Keep the pH of the reaction in the neutral to slightly alkaline range (pH 7.0-8.0), as higher pH values can favor the modification of primary amines.
-
Control experiments: To assess the extent of guanidinylation, a control sample of the protein can be incubated with 2-MEG under the same conditions but without any disulfide bonds to reduce. The mass of the protein can then be analyzed by MS to detect any mass shifts corresponding to the addition of a guanidinium group.
Section 6: Conclusion and Future Perspectives
This compound presents an intriguing, albeit under-explored, alternative to conventional reducing agents in protein chemistry. Its unique structure, combining a reactive thiol with a charged guanidinium group, offers a distinct set of properties. While its established role as a pharmacological agent requires careful consideration in biological studies, its potential as a reducing agent warrants further investigation.
The protocols and considerations outlined in this guide provide a starting point for researchers interested in exploring the use of 2-MEG. Empirical optimization of reaction conditions will be essential to harness its potential benefits while mitigating potential side reactions. Future studies are needed to fully characterize its redox potential, its efficacy across a broader range of proteins, and its compatibility with various downstream applications. As our understanding of this molecule grows, 2-MEG may find its niche in the diverse and demanding world of protein science.
References
-
Rapid and irreversible reduction of protein disulfide bonds. Anal Biochem. 2010 Oct 1;405(1):67-72. [Link]
-
Reagents for RapidReduction of Native Disulfide Bonds in Proteins. ResearchGate. [Link]
-
Breaking a Couple: Disulfide Reducing Agents. PubMed. [Link]
-
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. 1999 Aug 15;273(1):73-80. [Link]
-
A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. ResearchGate. [Link]
-
Rapid and efficient purification and refolding of a (histidine) 6 -tagged recombinant protein produced in E. coli as inclusion bodies. Cytiva. [Link]
-
Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. [Link]
-
The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Let's Talk Academy. [Link]
-
The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports. [Link]
-
Protein Stability. Aalborg Universitet. [Link]
-
This compound monohydrochloride. PubChem. [Link]
-
Breaking a Couple: Disulfide Reducing Agents. ResearchGate. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. PMC. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Things to avoid in Mass spectrometry (MS). The University of Texas at Austin. [Link]
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]
-
Refolding. The Wolfson Centre for Applied Structural Biology. [Link]
-
Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link]
-
Protein Mass Spectrometry Made Simple. PMC. [Link]
-
Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. NIH. [Link]
-
Stabilization of proteins by guanidination. PubMed. [Link]
-
Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]
-
Modification of arginine and lysine in proteins with 2,4-pentanedione. PubMed. [Link]
-
Stabilization of proteins by guanidination. ResearchGate. [Link]
-
(Mercaptoethyl)guanidine. PubChem. [Link]
-
Mass Spectrometry based Approaches for Analysing Proteins in Processed Food and Feed. Remedy Publications LLC. [Link]
-
Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. PubMed. [Link]
-
Chemical stability test of proteins with Guanidinium HCl? ResearchGate. [Link]
-
Redox potentials obtained by mixing DTT ox /DTT red solutions. ResearchGate. [Link]
-
On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. NIH. [Link]
-
Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro. PubMed Central. [Link]
-
Can DTT be used to adjust the redox potential? HUI BAI YI. [Link]
-
On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble ewline transition metals. ResearchGate. [Link]
Sources
- 1. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assay of 2-Mercaptoethylguanidine
Introduction: The Antioxidant Potential of 2-Mercaptoethylguanidine (2-MEG)
This compound (2-MEG), a structural analog of arginine and a known radioprotective agent, has garnered significant interest for its potential antioxidant properties.[1][2][3] Its chemical structure, featuring a reactive thiol (-SH) group and a guanidinium moiety, suggests a capacity to neutralize reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[4][5] The thiol group can readily donate a hydrogen atom to scavenge free radicals, while the guanidinium group may influence its solubility and interaction with biological systems. Understanding and quantifying the antioxidant capacity of 2-MEG is crucial for its development as a potential therapeutic agent against oxidative stress-related pathologies.[6][7]
This comprehensive guide provides detailed protocols for assessing the in vitro antioxidant activity of 2-MEG using a panel of established assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay. Each protocol is presented with an explanation of the underlying chemical principles, causality behind experimental choices, and guidance for data interpretation, ensuring scientific integrity and reproducibility.
Choosing the Right Assay: A Multi-Mechanistic Approach
No single assay can fully capture the total antioxidant capacity of a compound due to the diverse nature of free radicals and the varied mechanisms of antioxidant action.[6][8] Therefore, a multi-assay approach is recommended to obtain a comprehensive antioxidant profile of 2-MEG.
-
DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. It is a popular and straightforward method, primarily reflecting the hydrogen-donating ability of the antioxidant.[9][10][11]
-
ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is versatile as it can be used for both hydrophilic and lipophilic compounds and is less affected by steric hindrance.[12][13][14]
-
FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay is based on a single electron transfer mechanism and provides a direct measure of the reducing power of a compound.[8][10][12][15]
The selection of these three assays provides insights into both the radical scavenging (DPPH, ABTS) and reducing (FRAP) capabilities of 2-MEG, offering a more complete picture of its antioxidant potential.
Visualizing the Workflow: A Generalized Antioxidant Assay Process
The following diagram illustrates the general workflow for the in vitro antioxidant assays described in this guide.
Caption: Generalized workflow for in vitro antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
Principle and Rationale
The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, to the corresponding pale yellow hydrazine by an antioxidant. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.[9][11] This assay is particularly sensitive to compounds that can donate a hydrogen atom. The thiol group of 2-MEG is expected to be the primary site of reaction with the DPPH radical.
Visualizing the DPPH Reaction Mechanism
Caption: DPPH radical scavenging by 2-MEG.
Materials and Reagents
-
This compound (2-MEG)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control and standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Step-by-Step Protocol
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.[16]
-
Store the solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.
-
-
Preparation of 2-MEG and Standard Solutions:
-
Prepare a stock solution of 2-MEG in methanol or a suitable buffer (e.g., phosphate buffer pH 7.4, if solubility in methanol is an issue).
-
Perform serial dilutions of the 2-MEG stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant (Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of 2-MEG or the standard to the respective wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16] The incubation time may need to be optimized for 2-MEG.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the 2-MEG sample or standard.
The results can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The antioxidant capacity can also be expressed as Trolox Equivalents (TE) by comparing the scavenging activity of 2-MEG to that of the Trolox standard curve.
Quantitative Data Summary Table
| Parameter | Value/Range |
| DPPH Concentration | 0.1 mM |
| Wavelength | 517 nm |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Standard | Trolox or Ascorbic Acid |
| 2-MEG Concentration | 10 - 200 µg/mL (example) |
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle and Rationale
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[13][14] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is not significantly affected by the pH of the medium.[17]
Visualizing the ABTS Reaction Mechanism
Caption: ABTS radical scavenging by 2-MEG.
Materials and Reagents
-
This compound (2-MEG)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox or Ascorbic Acid (as a positive control and standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][18]
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[13][14]
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of 2-MEG and Standard Solutions:
-
Prepare a stock solution of 2-MEG in a suitable solvent (PBS or ethanol).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the standard antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of 2-MEG or the standard to the respective wells.
-
For the control, add 10 µL of the solvent instead of the sample.
-
Shake the plate and incubate at room temperature for 6 minutes.[13]
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the ABTS•+ solution with the 2-MEG sample or standard.
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Quantitative Data Summary Table
| Parameter | Value/Range |
| ABTS Concentration | 7 mM |
| Potassium Persulfate | 2.45 mM |
| Wavelength | 734 nm |
| Incubation Time | 6 minutes |
| Incubation Temperature | Room Temperature |
| Standard | Trolox |
| 2-MEG Concentration | Variable, depending on activity |
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle and Rationale
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8][10] This assay is conducted under acidic conditions (pH 3.6) to maintain iron solubility.[6] The FRAP assay directly measures the electron-donating capacity of an antioxidant. It is important to note that this assay does not measure the scavenging of free radicals.
Visualizing the FRAP Reaction Mechanism
Caption: Ferric iron reduction by 2-MEG in the FRAP assay.
Materials and Reagents
-
This compound (2-MEG)
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath set to 37°C
-
Pipettes and tips
Step-by-Step Protocol
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of 2-MEG and Standard Solutions:
-
Prepare a stock solution of 2-MEG in deionized water or a suitable buffer.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using ferrous sulfate or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of 2-MEG or the standard to the respective wells.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm using a microplate reader.[8]
-
Data Analysis
The FRAP value is determined from a standard curve of ferrous sulfate. The antioxidant capacity of 2-MEG is expressed as Fe²⁺ equivalents (in µM) or Trolox equivalents (in µM). A higher FRAP value indicates a greater reducing power.
Quantitative Data Summary Table
| Parameter | Value/Range |
| Acetate Buffer | 300 mM, pH 3.6 |
| TPTZ Solution | 10 mM in 40 mM HCl |
| FeCl₃ Solution | 20 mM |
| Wavelength | 593 nm |
| Incubation Time | 4 minutes |
| Incubation Temperature | 37°C |
| Standard | Ferrous Sulfate or Trolox |
| 2-MEG Concentration | Variable, depending on activity |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following practices are essential:
-
Positive Controls: Always include a well-characterized antioxidant standard (e.g., Trolox, Ascorbic Acid) to validate the assay performance.
-
Blanks: Use appropriate blanks to correct for background absorbance from the reagents and solvents.
-
Replicates: Perform all measurements in triplicate to ensure precision and calculate the standard deviation.
-
Linear Range: Ensure that the sample concentrations fall within the linear range of the standard curve.
-
Interference: Be aware of potential interferences. The thiol group in 2-MEG can directly reduce some reagents, which is the basis of its antioxidant activity in these assays. However, it's important to consider that the guanidinium group might influence its reactivity in different pH environments.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the antioxidant capacity of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its radical scavenging and reducing properties. Further investigations could explore its antioxidant activity in more biologically relevant systems, such as cell-based assays, to assess its potential for mitigating oxidative stress in a physiological context. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation, would be a valuable addition for assessing the hydrogen atom transfer mechanism against a biologically relevant radical.[17][19][20]
References
-
Kim, D., & Lee, K. G. (2021). In vitro antioxidant actions of sulfur-containing amino acids. Food Science and Biotechnology, 30(1), 1-8. [Link]
- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 1-10.
-
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). A concise review of current in vitro chemical and cell-based antioxidant assay methods. Journal of Agricultural and Food Chemistry, 64(5), 991-1003. [Link]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical methods used in determining antioxidant activity: A review. Arabian Journal of Chemistry, 9, S209-S219. [Link]
-
Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
Yildiz, G. (2013). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]
-
Shapiro, B., & Schwartz, E. E. (1961). The mechanism of action of AET. IV. The distribution and the chemical forms of this compound and bis(2-guanidoethyl) disulfide in protected mice. Radiation Research, 14(4), 485-495. [Link]
-
Sharipova, A. A., et al. (2023). Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. Molecules, 28(14), 5394. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and evaluation in vitro of antioxidant compounds with phenol and thiol moieties. Retrieved from [Link]
-
Boligon, A. A., & Athayde, M. L. (2014). A concise review of current in vitro chemical and cell-based antioxidant assay methods. Journal of Medicinal Plants Research, 8(3), 133-143. [Link]
-
ResearchGate. (2020). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
ResearchGate. (2021). Total ferric reducing power (FRAP) of different concentrations of sulfur-containing amino acids (cysteine, methionine and taurine) and ascorbic acid (reference antioxidant). Retrieved from [Link]
-
G-Biosciences. (n.d.). ORAC Assay. Retrieved from [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]
-
Pérez, A., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 486. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]
-
protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13(5), 768-775. [Link]
-
Southan, G. J., & Szabó, C. (1996). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage. Journal of Biological Chemistry, 271(47), 29578-29582. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16760553, this compound monohydrochloride. Retrieved from [Link]
-
Wang, Y., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters, 23(6), 1871-1875. [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
Saparbaev, M., et al. (2023). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. Molecules, 28(10), 4066. [Link]
-
Carta, A., et al. (2014). Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles. Bioorganic & Medicinal Chemistry, 22(15), 4057-4067. [Link]
-
Olech, M., & Nowak, R. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5544. [Link]
-
Singh, N., et al. (2021). Antioxidants and Mechanistic Insights for Managing Dry Age-Related Macular Degeneration. Antioxidants, 10(11), 1709. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Sari, Y., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 12(1), 140-147. [Link]
-
Halliwell, B. (2023). Understanding mechanisms of antioxidant action in health and disease. Nature Reviews Molecular Cell Biology, 24(12), 853-871. [Link]
Sources
- 1. radiationresearch [radiation-research.kglmeridian.com]
- 2. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage* | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Understanding mechanisms of antioxidant action in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 12. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]
- 13. protocols.io [protocols.io]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
- 20. bmglabtech.com [bmglabtech.com]
Application of 2-Mercaptoethylguanidine in Cancer Radiation Therapy Research: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-Mercaptoethylguanidine in Radiotherapy
Radiation therapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues.[1] However, a significant limitation of radiotherapy is the collateral damage to surrounding healthy tissues, leading to acute and chronic toxicities. This challenge has spurred the investigation of radioprotective agents, compounds that can selectively shield normal tissues from the harmful effects of radiation without compromising tumor control. This compound (MEG), an aminothiol compound, has been a subject of research for its potential as a radioprotector. Its structural features, particularly the sulfhydryl (-SH) group, are key to its protective capabilities. This document provides an in-depth guide to the application of 2-MEG in cancer radiation therapy research, detailing its mechanism of action and providing comprehensive experimental protocols for its evaluation.
Mechanism of Action: How this compound Protects Against Radiation Damage
The radioprotective effects of this compound are multifaceted, primarily revolving around its potent antioxidant properties and its ability to modulate cellular responses to radiation-induced stress. The proposed mechanisms include:
-
Scavenging of Free Radicals: Ionizing radiation interacts with water molecules in cells, generating highly reactive free radicals, such as hydroxyl radicals (•OH).[2] These radicals are major contributors to DNA damage. The thiol group in 2-MEG can donate a hydrogen atom to neutralize these free radicals, thereby preventing them from damaging critical cellular components.[3]
-
Modulation of Oxidative Stress Response: 2-MEG can influence endogenous antioxidant pathways. It has been shown that aminothiols can upregulate the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and NQO1 (NAD(P)H quinone dehydrogenase 1), key regulators of the cellular antioxidant response.[4] Concurrently, it can downregulate the expression of pro-oxidant enzymes like NADPH oxidase (NOX).[4]
-
DNA Damage Repair and Cell Cycle Regulation: By reducing the initial DNA damage, 2-MEG can alleviate the burden on the DNA repair machinery. Furthermore, aminothiols can influence cell cycle progression, often leading to a temporary arrest in the G2/M phase, allowing more time for DNA repair before the cell enters mitosis.[4][5]
-
Inhibition of Apoptosis: Radiation-induced DNA damage can trigger programmed cell death, or apoptosis. 2-MEG can modulate apoptotic signaling pathways, for instance, by decreasing the levels of the pro-apoptotic proteins p53 and Bax, and increasing the levels of the anti-apoptotic protein Bcl-2.[2][4]
Signaling Pathway of this compound in Radioprotection
Caption: Signaling pathway of 2-MEG in radioprotection.
In Vitro Experimental Protocols
Workflow for In Vitro Evaluation of 2-MEG
Caption: Workflow for in vitro evaluation of 2-MEG.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation.[6]
Objective: To assess the ability of 2-MEG to protect cells from radiation-induced reproductive death.
Materials:
-
Cancer cell line (e.g., A549, HCT116) and a normal tissue cell line (e.g., HDF)
-
Complete cell culture medium
-
This compound (MEG)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (X-ray or gamma-ray source)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and perform a cell count.
-
Seed a calculated number of cells into 6-well plates. The number of cells to be plated will depend on the radiation dose and the expected survival fraction to yield 50-150 colonies per well.[7]
-
-
2-MEG Pre-treatment:
-
Allow cells to attach for 24 hours.
-
Prepare fresh solutions of 2-MEG in complete medium at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Aspirate the medium from the wells and add the 2-MEG-containing medium.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Ensure a control group (0 Gy) for each 2-MEG concentration.
-
-
Post-irradiation Culture:
-
Immediately after irradiation, aspirate the 2-MEG-containing medium and replace it with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Colony Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10-15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently rinse with water and allow the plates to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Calculate the Dose Enhancement Factor (DEF) or Protection Factor (PF) to quantify the radioprotective effect of 2-MEG.
| Parameter | Description |
| Plating Efficiency (PE) | The percentage of seeded cells that form colonies under control conditions. |
| Surviving Fraction (SF) | The fraction of cells that retain their reproductive integrity after treatment. |
| Dose Enhancement Factor (DEF) | The ratio of radiation doses required to produce the same level of biological effect (e.g., 10% survival) with and without the radioprotector. |
Protocol 2: DNA Damage Assessment (γ-H2AX Staining)
Objective: To visualize and quantify radiation-induced DNA double-strand breaks (DSBs) and assess the protective effect of 2-MEG. Phosphorylation of the histone variant H2AX (to form γ-H2AX) is a sensitive marker for DSBs.[8]
Materials:
-
Cells cultured on coverslips in multi-well plates
-
2-MEG
-
Irradiator
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Pre-treat with 2-MEG as described in the clonogenic assay protocol.
-
Irradiate the cells with a specific dose (e.g., 2 Gy).
-
-
Fixation and Permeabilization:
-
At various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Expected Outcome: A reduction in the number of γ-H2AX foci in cells pre-treated with 2-MEG compared to irradiated controls, indicating a decrease in initial DNA damage.
In Vivo Experimental Protocols
Workflow for In Vivo Evaluation of 2-MEG
Caption: Workflow for in vivo evaluation of 2-MEG.
Protocol 3: Tumor Growth Delay in a Xenograft Model
Objective: To evaluate the efficacy of 2-MEG in protecting normal tissues and potentially enhancing tumor response to radiation in a preclinical animal model.[9][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
2-MEG
-
Anesthetics
-
Irradiator with a collimator for localized tumor irradiation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Treatment Groups:
-
Randomize the mice into different treatment groups:
-
Vehicle control
-
2-MEG alone
-
Radiation alone
-
2-MEG + Radiation
-
-
-
2-MEG Administration:
-
Administer 2-MEG (e.g., via intraperitoneal injection) at a predetermined dose and time before irradiation.
-
-
Localized Tumor Irradiation:
-
Anesthetize the mice and shield the rest of their bodies, exposing only the tumor area.
-
Deliver a single or fractionated dose of radiation to the tumors.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Observe for signs of radiation-induced toxicity in normal tissues (e.g., skin reactions).
-
-
Endpoint:
-
The experiment is typically terminated when the tumors reach a predetermined size or when the animals show signs of distress.
-
At the end of the study, tumors and relevant normal tissues can be collected for histological and molecular analysis.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
-
Analyze animal survival using Kaplan-Meier curves.
-
Statistically compare the differences between the treatment groups.
| Parameter | Description |
| Tumor Volume | Calculated from caliper measurements (e.g., Volume = 0.5 x Length x Width²). |
| Tumor Growth Delay | The difference in time for tumors in treated versus control groups to reach a specific volume. |
| Animal Survival | Monitored and analyzed to assess the overall toxicity and efficacy of the treatment. |
Conclusion and Future Perspectives
This compound holds promise as a radioprotective agent in the context of cancer radiation therapy. The protocols outlined in this guide provide a framework for the systematic evaluation of its efficacy and mechanism of action. Future research should focus on optimizing the delivery of 2-MEG to normal tissues while avoiding potential protection of tumor cells. The development of targeted delivery systems and combination therapies with other agents could further enhance the clinical utility of 2-MEG and similar aminothiols, ultimately leading to safer and more effective radiation treatments for cancer patients.
References
-
Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Antioxidants (Basel). 2022;11(10):1987. [Link]
-
Radioprotectors and Radiomitigators for Improving Radiation Therapy: The Small Business Innovation Research (SBIR) Gateway for Accelerating Clinical Translation. Radiat Res. 2018;189(5):458-477. [Link]
-
New Technique for Measuring DNA Damage Could Improve Cancer Therapy and Radiological Emergency Response. NIST. 2025. [Link]
-
Different in vivo models used for screening of radiosensitizer and radioprotectors. ResearchGate. 2022. [Link]
-
A simple method to assess clonogenic survival of irradiated cancer cells. Methods Cell Biol. 2023;174:127-136. [Link]
-
In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. J Appl Biol Biotechnol. 2023;11(2):94-101. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. ProQuest. 2022. [Link]
-
In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. ResearchGate. 2025. [Link]
-
In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Applied Biology and Biotechnology. 2023. [Link]
-
Radioprotection and Radiomitigation: From the Bench to Clinical Practice. Int J Mol Sci. 2021;22(19):10794. [Link]
-
Radioprotective efficacy and toxicity of a new family of aminothiol analogs. Int J Radiat Biol. 2013;89(7):544-552. [Link]
-
X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis. Int J Mol Sci. 2023;24(23):16999. [Link]
-
The protection of mice against radiation by this compound and its disulfide. Radiat Res. 1960;13:768-75. [Link]
-
Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca. N.d. [Link]
-
IAEA Research Sheds Light on How Exposure to Ionizing Radiation Affects Human Health. IAEA. 2026. [Link]
-
Colony formation post-irradiation. (a) Clonogenic assay protocol. (b)... ResearchGate. N.d. [Link]
-
Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. Cancers (Basel). 2019;11(9):1257. [Link]
-
Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. springermedizin.de. N.d. [Link]
-
Aminothiols. Radioprotectors. 1997. [Link]
-
Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment. Mol Cancer. 2018;17(1):119. [Link]
-
DNA damage and repair dependencies of ionising radiation modalities. Br J Cancer. 2022;126(2):169-181. [Link]
-
Assessment of Cystamine's Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study. Int J Mol Sci. 2023;24(6):5971. [Link]
-
Influence of intracellular thiol and polyamine levels on radioprotection by aminothiols. Radiat Res. 1990;121(2):184-9. [Link]
-
The radioprotective effect of a new aminothiol (20-PRA). Braz J Med Biol Res. 1998;31(8):1095-8. [Link]
-
The radioprotective effect of a new aminothiol (20-PRA). SciELO. 1998. [Link]
-
Phytochemicals: Potential Therapeutic Modulators of Radiation Induced Signaling Pathways. Nutrients. 2021;13(3):917. [Link]
-
Effect of Radioprotective Aminothiols on the Induction and Repair of Single-Strand Breaks in the DNA of Irradiated Mammalian Cells. Int J Radiat Biol Relat Stud Phys Chem Med. 1973;24(1):97-100. [Link]
-
Advances on marine-derived natural radioprotection compounds: historic development and future perspective. Mar Life Sci Technol. 2021;3(4):476-491. [Link]
-
Effects of gamma irradiation on cell cycle, apoptosis and telomerase activity in p53 wild-type and deficient HCT116 colon cancer cell lines. World J Gastroenterol. 2013;19(46):8628-37. [Link]
-
Cell Cycle Effects in Radiation Oncology. Semin Radiat Oncol. 2017;27(4):325-334. [Link]
-
Chemical Mechanisms of Nanoparticle Radiosensitization and Radioprotection: A Review of Structure-Function Relationships Influencing Reactive Oxygen Species. Int J Mol Sci. 2020;21(2):579. [Link]
-
Advances in the Current Understanding of How Low-Dose Radiation Affects the Cell Cycle. Int J Mol Sci. 2022;23(3):1079. [Link]
-
Radiation-induced Cell Death. J Radiat Res. 2019;60(Suppl 1):i26-i33. [Link]
-
Radiation-induced apoptosis and cell cycle alterations in human carcinoma cell lines with different radiosensitivities. Neoplasma. 1999;46(3):169-74. [Link]
Sources
- 1. Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances on marine-derived natural radioprotection compounds: historic development and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jabonline.in [jabonline.in]
Application Notes and Protocols for Utilizing 2-Mercaptoethylguanidine as a Protective Agent Against Gamma Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Gamma Radiation and the Promise of Radioprotectants
Ionizing radiation, particularly gamma (γ) radiation, poses a significant threat to living organisms by inducing a cascade of damaging events at the cellular and molecular levels. This damage is primarily mediated through the direct ionization of macromolecules like DNA and the indirect effect of water radiolysis, which generates highly reactive free radicals.[1] These reactive oxygen species (ROS) can lead to DNA strand breaks, base damage, and chromosomal aberrations, ultimately resulting in cell death, mutations, and an increased risk of cancer.[2][3]
In fields such as radiotherapy, nuclear energy, and space exploration, there is a critical need for effective radioprotective agents that can mitigate the harmful effects of gamma radiation on healthy tissues.[4] 2-Mercaptoethylguanidine (MEG) is a thiol-containing compound that has shown promise as a radioprotector. Its structure, featuring a sulfhydryl (-SH) group, is key to its protective capabilities.[5] These application notes provide a comprehensive guide to the use of MEG in research settings, detailing its mechanism of action and providing robust protocols for its evaluation in both in vitro and in vivo models.
Mechanism of Action: How this compound Protects Against Gamma Radiation
The primary radioprotective mechanism of this compound is attributed to its potent free radical scavenging ability. The sulfhydryl group in MEG can donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl radicals (•OH), generated by the radiolysis of water.[6] This action prevents these radicals from damaging critical cellular components, most notably DNA.[1][6]
Beyond direct scavenging, another proposed mechanism involves the formation of mixed disulfides with proteins.[7] MEG can interact with sulfhydryl groups on proteins, forming temporary mixed disulfides. This reversible binding may protect essential protein functions from radiation-induced oxidation. The local concentration of the thiol compound near critical molecules could also contribute to a more efficient "chemical repair" of transient radical sites on these molecules.
A study on HeLa S3 cells demonstrated that pre-incubation with 20-30 mM MEG could prevent the loss of reproductive integrity following x-irradiation.[8] This suggests that MEG can effectively protect cells from radiation-induced lethality.
Caption: Proposed radioprotective mechanisms of this compound (MEG).
Physicochemical Properties and Preparation of this compound
| Property | Value |
| Chemical Formula | C₃H₉N₃S |
| Molecular Weight | 119.19 g/mol [9] |
| Appearance | White crystalline solid (as hydrochloride salt) |
| Solubility | Soluble in water |
| LD50 (Mouse) | 450 mg/kg (intraperitoneal, as monohydrochloride)[10] |
Preparation of MEG Solutions for Experiments:
Due to the potential for oxidation of the sulfhydryl group, it is recommended to prepare fresh solutions of this compound for each experiment.
-
For In Vitro Studies:
-
Weigh the desired amount of MEG monohydrochloride (C₃H₁₀ClN₃S, MW: 155.65 g/mol )[11] in a sterile container.
-
Dissolve in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration.
-
Sterile-filter the solution through a 0.22 µm filter before adding to cell cultures.
-
-
For In Vivo Studies:
-
Weigh the appropriate amount of MEG monohydrochloride based on the desired dose (mg/kg) and the weight of the animals.
-
Dissolve in sterile, physiological saline (0.9% NaCl).
-
Ensure the solution is at room temperature before administration.
-
In Vitro Application Notes and Protocols
Protocol: Assessing Radioprotection using a Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[12] This protocol is designed to quantify the radioprotective effect of MEG.
Materials:
-
Human or rodent cancer cell line (e.g., HeLa, A549, CHO)
-
Complete cell culture medium
-
This compound (MEG) monohydrochloride
-
Gamma irradiator (e.g., ¹³⁷Cs or ⁶⁰Co source)
-
6-well culture plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-100 colonies per well for each radiation dose. The number of cells to plate will need to be optimized for your specific cell line and radiation doses.
-
MEG Pre-treatment: 2 to 4 hours before irradiation, replace the medium with fresh medium containing the desired concentration of MEG (e.g., 10, 20, 30 mM).[8] Include a vehicle control (medium without MEG).
-
Irradiation: Irradiate the plates with a range of gamma radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Immediately after irradiation, remove the MEG-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain with Crystal Violet solution for 15 minutes.
-
Gently wash with water and allow to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Dose-Response Curves: Plot the log of the surviving fraction against the radiation dose for both the MEG-treated and control groups.
-
Dose Reduction Factor (DRF): The DRF is the ratio of radiation doses required to produce the same biological effect (e.g., 10% survival) with and without the radioprotector. A higher DRF indicates greater protection.
Protocol: In Vitro Micronucleus Assay for Genotoxicity Assessment
The micronucleus assay is a well-established method for evaluating chromosomal damage.[10][13] This protocol can be used to determine if MEG can reduce the frequency of radiation-induced micronuclei.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)
-
Complete culture medium
-
This compound (MEG) monohydrochloride
-
Cytochalasin B
-
Gamma irradiator
-
Microscope slides, fixative (methanol:acetic acid), and staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture and MEG Treatment: Culture cells and treat with various concentrations of MEG for a short period (e.g., 3-4 hours) before irradiation.[13]
-
Irradiation: Expose the cells to a fixed dose of gamma radiation (e.g., 2 Gy).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[2]
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides.
-
Staining and Scoring: Stain the slides and score the frequency of micronuclei in binucleated cells under a microscope. Score at least 1000 binucleated cells per treatment group.[10]
Data Analysis:
-
Calculate the percentage of binucleated cells with micronuclei for each treatment group.
-
Compare the micronucleus frequency in the MEG-treated, irradiated cells to the irradiated control cells. A significant reduction indicates a protective effect.
In Vivo Application Notes and Protocols
Caption: Experimental workflow for in vivo evaluation of MEG's radioprotective efficacy.
Protocol: 30-Day Survival Study in Mice
This is a primary endpoint for evaluating the efficacy of a radioprotector against lethal doses of radiation.
Materials:
-
8-10 week old mice (e.g., C57BL/6 or C3H/HeN strains)
-
This compound (MEG) monohydrochloride
-
Sterile saline
-
Gamma irradiator
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Irradiation, MEG + Irradiation). A minimum of 10-15 mice per group is recommended.
-
MEG Administration: Administer MEG via intraperitoneal (i.p.) injection at a protective dose (e.g., a fraction of the LD50, such as 150-300 mg/kg) 15-30 minutes prior to irradiation. The vehicle control group receives an equivalent volume of saline.
-
Irradiation: Expose the mice to a lethal dose of whole-body gamma radiation (e.g., LD50/30 or higher, typically 7-9 Gy for mice, which should be determined for your specific strain and facility).
-
Monitoring: Monitor the mice daily for 30 days. Record survival, body weight, and clinical signs of radiation sickness.
Data Analysis:
-
Plot Kaplan-Meier survival curves for each group.
-
Compare the survival rates between the MEG-treated and vehicle control groups using statistical tests such as the log-rank test.
Protocol: Spleen Colony-Forming Unit (CFU-S) Assay
This assay measures the survival of hematopoietic stem and progenitor cells, which are highly sensitive to radiation.[14][15]
Procedure:
-
Treatment and Irradiation: Follow steps 1-4 from the survival study protocol, using a sublethal radiation dose (e.g., 4-6 Gy).
-
Spleen Harvesting: At 8-13 days post-irradiation, euthanize the mice and carefully dissect the spleens.[14]
-
Colony Fixation and Counting: Fix the spleens in Bouin's fixative. The colonies will appear as yellowish nodules on the surface of the spleen. Count the number of macroscopic colonies.[14]
Data Analysis:
-
Calculate the average number of spleen colonies per group.
-
A higher number of colonies in the MEG-treated group compared to the control group indicates protection of the hematopoietic stem cell compartment.
Protocol: Chromosome Aberration Assay in Bone Marrow
This assay directly assesses the genoprotective effect of MEG in vivo by quantifying chromosomal damage in rapidly dividing bone marrow cells.[4][16]
Procedure:
-
Treatment and Irradiation: Follow steps 1-4 from the survival study protocol, using a radiation dose known to induce chromosomal aberrations (e.g., 1-4 Gy).[4]
-
Metaphase Arrest: 22 hours after irradiation, inject the mice with a metaphase-arresting agent like colcemid.
-
Bone Marrow Harvest: 2 hours after colcemid injection (24 hours post-irradiation), euthanize the mice and harvest bone marrow from the femurs.[17]
-
Metaphase Spread Preparation: Prepare metaphase spreads on microscope slides following standard cytogenetic protocols (hypotonic treatment, fixation).
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 100 well-spread metaphases per animal for chromosomal aberrations (e.g., dicentrics, rings, fragments).
Data Analysis:
-
Calculate the percentage of aberrant metaphases and the number of aberrations per cell for each group.
-
A significant reduction in chromosomal aberrations in the MEG-treated group demonstrates a genoprotective effect.
Conclusion and Future Directions
This compound is a promising radioprotective agent with a clear mechanism of action centered on free radical scavenging. The protocols outlined in these application notes provide a robust framework for researchers to evaluate its efficacy in both cellular and animal models. Future research should focus on elucidating the potential role of MEG in modulating DNA repair pathways and its efficacy against different types of ionizing radiation. Furthermore, studies exploring derivatives of MEG with potentially lower toxicity and improved efficacy could lead to the development of novel and more effective radioprotectors for clinical and occupational applications.[8]
References
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1149581. [Link]
- Azzam, E. I., Jay-Gerin, J. P., & Pain, D. (2012). Ionizing radiation-induced metabolic oxidative stress and prolonged cell injury. Cancer Letters, 327(1-2), 48-60.
- Reisz, J. A., Bansal, N., Qian, J., Charo, W., & Spitz, D. R. (2014). Effects of ionizing radiation on biological molecules--mechanisms of damage and methods of protection. Antioxidants & Redox Signaling, 21(2), 260-292.
- Okayasu, R. (2012). Repair of DNA damage induced by accelerated heavy ions--a mini review. International Journal of Cancer, 130(5), 991-1000.
- Goodell, M. A. (n.d.). Spleen Colony Assay using MSCV-transduced Sca-1+cells.
- Hada, M., et al. (2007). First experiments on chromosome aberrations in mouse bone marrow cells irradiated in vivo. Radiation Protection Dosimetry, 123(4), 433-437.
- Tanaka, K., et al. (1996). Chromosome aberrations in bone marrow cells of C3H/He mice at an early stage after whole-body irradiation.
- Asakura, S., et al. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells.
- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide.
- Hara, H., & Nagumo, F. (1988). Survival of spleen colony-forming units (CFU-S) of irradiated bone marrow cells in mice: evidence for the existence of a radioresistant subfraction.
- Wuerschmidt, F., et al. (2000). Chromosomal aberrations induced in mice bone marrow by treating with cisplatin and irradiation. Strahlentherapie und Onkologie, 176(7), 319-323.
- Lomax, M. E., Folkes, L. K., & O'Neill, P. (2013). Biological consequences of radiation-induced DNA damage: relevance to radiotherapy. Clinical Oncology, 25(10), 578-585.
- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- Rafehi, H., et al. (2011). Clonogenic assay: adherent cells. Journal of Visualized Experiments, (49), 2573.
- Shapiro, B., Schwartz, E. E., & Kollmann, G. (1963). The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice.
-
PubChem. (n.d.). (Mercaptoethyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugFuture.com. (n.d.). RTECS NUMBER-MF3675535-Chemical Toxicity Database. Retrieved from [Link]
- Singh, V. K., & Seed, T. M. (2017). The efficacy and safety of amifostine for the mitigation of radiation injury. Expert Opinion on Drug Safety, 16(5), 611-621.
- Weiss, J. F., & Landauer, M. R. (2003). Protection against ionizing radiation by antioxidant nutrients and phytochemicals. Toxicology, 189(1-2), 1-20.
- Bump, E. A., & Malaker, K. (Eds.). (1998). Radioprotectors: chemical, biological, and clinical perspectives. CRC press.
- Jacobs, A. J. (2009). Radioprotectants, radiomitigators, and radiosensitizers. In Medical Consequences of Radiological and Nuclear Weapons (pp. 129-152). Borden Institute, Walter Reed Army Medical Center.
- Johnke, R. M., et al. (2014). Radioprotection and mitigation of hematopoietic and gastrointestinal radiation syndrome by the nitroxide JP4-039.
- Horváth, M., & Holland, J. (1976). Effect of 60Co gamma-irradiation on the reaction of mixed disulphides of mercaptoethylguanidine with enzymes of rat-liver cytoplasm. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 29(2), 137-144.
-
PubChem. (n.d.). This compound monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (Mercaptoethyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crpr-su.se [crpr-su.se]
- 3. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomal aberrations induced in mice bone marrow by treating with cisplatin and irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Effect of 60Co gamma-irradiation on the reaction of mixed disulphides of mercaptoethylguanidine with enzymes of rat-liver cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiationresearch [radiation-research.kglmeridian.com]
- 9. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. bcm.edu [bcm.edu]
- 15. CFU-S assay: a historical single-cell assay that offers modern insight into clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromosome aberrations in bone marrow cells of C3H/He mice at an early stage after whole-body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Assessing the Efficacy of 2-Mercaptoethylguanidine (2-MEG) Using the Clonogenic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The clonogenic assay, first developed by Puck and Marcus, remains the gold standard for evaluating the reproductive integrity of cells following exposure to cytotoxic agents.[1][2] Unlike short-term viability assays that measure metabolic activity, the clonogenic assay directly assesses the ability of a single cell to undergo sustained proliferation and form a colony, which is defined as a cluster of at least 50 cells.[2][3][4] This makes it an indispensable tool in radiobiology and cancer research for determining cellular sensitivity to treatments like ionizing radiation and chemotherapy.[4]
2-Mercaptoethylguanidine (2-MEG) is a sulfhydryl-containing compound recognized for its radioprotective properties.[5][6][7] Such compounds are known to act as potent radical scavengers, mitigating the damaging effects of ionizing radiation on biological tissues.[8] Studies have indicated that 2-MEG can significantly improve the survival of irradiated cells and organisms, suggesting it may work by accelerating cellular recovery post-exposure rather than preventing the initial damage.[5][7]
This application note provides a comprehensive, step-by-step protocol for utilizing the clonogenic assay to quantitatively assess the radioprotective efficacy of 2-MEG. It is designed to guide researchers through experimental design, execution, data analysis, and troubleshooting, ensuring robust and reproducible results.
Scientific Principles
The Clonogenic Assay: A Measure of Reproductive Death
The fundamental principle of the clonogenic assay is to measure cell survival based on the capacity for sustained division.[4] A successful colony formation indicates that the initial progenitor cell has survived treatment, retained its mitotic competence, and navigated the complex processes of DNA damage repair to produce a viable lineage.
Key parameters derived from this assay are:
-
Plating Efficiency (PE): The percentage of seeded cells in an untreated control group that form colonies. This establishes the baseline clonogenic potential of the cell line under specific culture conditions.[3]
-
Surviving Fraction (SF): The ratio of the PE of a treated sample to the PE of the untreated control. This normalizes the data and quantifies the fraction of cells that have retained their reproductive ability after treatment.[3]
It is crucial to acknowledge that the linear relationship between the number of cells seeded and colonies formed can be influenced by "cellular cooperation," where auto-/paracrine signaling at higher cell densities can artificially inflate survival rates.[9][10] Therefore, careful optimization of cell seeding density is paramount for accurate results.
This compound (2-MEG) as a Radioprotector
2-MEG belongs to the class of thiol-containing radioprotectors.[8] The primary mechanism of ionizing radiation-induced cell damage is the generation of free radicals through water radiolysis, which subsequently attack critical macromolecules like DNA. The sulfhydryl group (-SH) in 2-MEG can donate a hydrogen atom to neutralize these free radicals, thereby reducing the extent of cellular damage. While effective, it is important to note that 2-MEG can also exhibit cytotoxicity at certain concentrations and exposure durations, necessitating careful dose-response evaluations.[11]
Experimental Design and Workflow
A robust experimental design is critical for obtaining meaningful data. The following workflow outlines the key stages of the assay.
Caption: Experimental workflow for the clonogenic assay.
Essential Experimental Groups
To validate the results, the following groups must be included for each radiation dose tested:
| Group # | Treatment Condition | Purpose |
| 1 | Untreated Control | No 2-MEG, No Radiation |
| 2 | 2-MEG Only | 2-MEG, No Radiation |
| 3 | Radiation Only | No 2-MEG, Radiation |
| 4 | Combination | 2-MEG + Radiation |
Detailed Step-by-Step Protocol
Part A: Cell Preparation
-
Cell Culture: Maintain the chosen adherent cell line in its recommended culture medium in a humidified incubator at 37°C with 5% CO₂.[12] Ensure cells are healthy, in the exponential growth phase, and never over-confluent.[13]
-
Harvesting: Remove the culture medium, wash the cell monolayer once with Phosphate Buffered Saline (PBS), and add 0.05% Trypsin-EDTA solution. Incubate at 37°C until cells detach (typically 1-5 minutes).[12][14]
-
Neutralization: Neutralize the trypsin by adding at least 3 volumes of complete culture medium containing fetal bovine serum.[12]
-
Single-Cell Suspension: Gently pipette the cell suspension up and down to break up any clumps and create a homogenous single-cell suspension. This step is critical for accurate colony counting.
-
Cell Counting: Perform an accurate cell count using a hemocytometer and assess viability with trypan blue exclusion. An accurate cell count is absolutely critical for this assay.[15]
Part B: Cell Seeding
Causality: The number of cells seeded must be optimized to yield a countable number of colonies (ideally 20-150) per plate.[12] Seeding too few cells may result in no colonies due to statistical probability, while seeding too many will lead to confluent growth and an inability to distinguish individual colonies. The number should be increased for higher treatment doses to compensate for expected cell death.
-
Dilute the single-cell suspension to the desired concentrations.
-
Seed the appropriate number of cells into 6-well plates containing pre-warmed complete medium.
-
Gently swirl the plates to ensure an even distribution of cells.
-
Incubate for a few hours (or overnight) to allow cells to attach firmly to the plate surface.[14]
Table for Initial Seeding Density Optimization:
| Expected Survival | Suggested Seeding Density (per well of 6-well plate) |
| 80-100% (Controls) | 100 - 250 |
| 50-80% | 250 - 500 |
| 20-50% | 500 - 1,000 |
| 5-20% | 1,000 - 5,000 |
| <5% | 5,000 - 10,000 |
Part C: Treatment Protocol
-
2-MEG Pre-treatment: Prepare fresh stock solutions of 2-MEG. Aspirate the medium from the attached cells and replace it with medium containing the desired concentration of 2-MEG or a vehicle control. Incubate for the specified pre-treatment time (e.g., 30-60 minutes) before irradiation.[11]
-
Irradiation: Transport plates to the irradiator (e.g., X-ray source). Expose the "Radiation Only" and "Combination" plates to the desired doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
Post-Irradiation: Immediately after irradiation, aspirate the 2-MEG-containing medium and gently wash the cells once with PBS. Add fresh, pre-warmed complete culture medium to all wells.
Part D: Incubation for Colony Formation
-
Return the plates to the 37°C, 5% CO₂ incubator.
-
Incubate without disturbance for 1-3 weeks, depending on the cell line's doubling time.[14]
-
Monitor: Check the untreated control plates periodically. The experiment should be terminated when colonies in the control wells are clearly visible and consist of at least 50 cells.[9]
Part E: Colony Fixation and Staining
-
Aspirate Medium: Carefully remove the culture medium from each well.
-
Wash: Gently rinse the wells once with PBS, taking care not to dislodge colonies.[14]
-
Fixation: Add 2-3 mL of a fixation solution (e.g., 10% neutral buffered formalin or 6% glutaraldehyde) to each well and let it sit for 5-15 minutes at room temperature.[12][14]
-
Staining: Remove the fixation solution. Add enough 0.5% crystal violet solution to cover the bottom of each well and incubate for at least 2 hours.[14]
-
Final Wash: Carefully remove the crystal violet solution. Gently rinse the plates by immersing them in a container of tap water until the excess stain is removed.[14]
-
Drying: Allow the plates to air-dry completely at room temperature.
Data Analysis and Interpretation
Caption: Workflow for clonogenic assay data analysis.
-
Colony Counting: Count the number of colonies (≥50 cells) in each well. This can be done manually using a stereomicroscope or with automated colony counting software.[1]
-
Calculate Plating Efficiency (PE):
-
PE (%) = (Average number of colonies in untreated control wells / Number of cells seeded in control wells) x 100[3]
-
-
Calculate Surviving Fraction (SF):
-
SF = (Average number of colonies in treated wells / (Number of cells seeded in treated wells x PE))[3]
-
-
Plot Survival Curves: Plot the Surviving Fraction (log scale) against the radiation dose (linear scale) for both the "Radiation Only" and "Combination" groups.
-
Quantify Protection: The efficacy of 2-MEG can be expressed as a Protection Factor (PF) or Dose Reduction Factor (DRF). This is the ratio of radiation doses required to produce the same level of biological effect (e.g., SF=0.1) in the presence and absence of the agent.
Sample Data Table:
| Treatment | Radiation Dose (Gy) | Cells Seeded | Avg. Colonies | Plating Efficiency (PE) | Surviving Fraction (SF) |
| Control | 0 | 200 | 96 | 48% | 1.0 |
| 2-MEG Only | 0 | 200 | 88 | 44% | 0.92 |
| Radiation Only | 2 | 500 | 90 | - | 0.375 |
| Radiation Only | 4 | 1000 | 45 | - | 0.094 |
| 2-MEG + Rad | 2 | 500 | 145 | - | 0.604 |
| 2-MEG + Rad | 4 | 1000 | 92 | - | 0.192 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Zero PE in Controls | Cells are unhealthy or not viable; inaccurate cell count; suboptimal culture conditions. | Use cells at a low passage number; ensure accurate counting; optimize medium and incubator conditions.[13][15] |
| Uneven Colony Distribution | Improper swirling of the plate after seeding; cells were not in a single-cell suspension. | Gently swirl plates in a figure-eight motion after seeding; ensure all cell clumps are dissociated after trypsinization. |
| Colonies Detach During Staining | Washing steps are too harsh. | Aspirate and add liquids (PBS, fixative, stain) gently to the side of the well; immerse plates in water for the final wash instead of rinsing directly.[16] |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors. | Ensure the cell suspension is homogenous before each pipetting step; use calibrated pipettes; increase the number of replicate plates.[15] |
| No Colonies in Treated Plates | Treatment dose was too high; seeding density was too low for the expected level of cell kill. | Perform a dose-response curve to find the optimal range; increase the number of cells seeded for high-dose treatments. |
References
-
Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]
-
Dacquisto, M. P., & Rothe, W. E. (1961). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-42. [Link]
-
Guzman, C., Bagga, M., Kaur, A., Westermarck, J., & Abankwa, D. (2021). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. Biology Methods and Protocols, 6(1), bpab013. [Link]
-
Le, T. T., & Le, N. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2573. [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. [Link]
-
Asaoku, H., & Akaboshi, S. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells. Radiation Research, 42(1), 124-133. [Link]
-
Scribd. (2021). Clonogenic Assay (2021). [Link]
-
Guzman, C., Pincik, D., & Abankwa, D. (2021). Analysis of clonogenic growth in vitro. Nature Protocols, 16(11), 5074-5102. [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13(5), 768-775. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. [Link]
-
Shapiro, B., Schwartz, E. E., & Kollmann, G. (1963). The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice. Radiation Research, 18(1), 17-30. [Link]
-
Dacquisto, M. P., Rothe, W. E., & Blackburn, E. W. (1961). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-42. [Link]
-
Fard, A. M., & Hosseinimehr, S. J. (2021). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences, 22(16), 8786. [Link]
-
ResearchGate. (2015). Can someone help me with troubleshooting in a clonogenic assay for MDA-MB-231 breast cancer cells? [Link]
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]
-
Wikipedia. (n.d.). Clonogenic assay. [Link]
-
WikiJournal of Science. (2026). Clonogenic assay. [Link]
-
ResearchGate. (2016). Hello, i am doing clonogenic assay but my cells appear dot like(form is not covenient) can someone help troubleshoot? [Link]
-
Reddit. (2021). Clonogenic Assay Trouble. [Link]
Sources
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 11. radiationresearch [radiation-research.kglmeridian.com]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: 2-Mercaptoethylguanidine in Studies of Specific Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Cellular Signals with 2-Mercaptoethylguanidine (2-MEG)
This compound (2-MEG), a potent pharmacological tool, has emerged as a critical compound for investigating complex signaling pathways, particularly those implicated in inflammation, oxidative stress, and cellular injury. Its utility stems from a unique dual mechanism of action: it functions as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) and as a direct scavenger of peroxynitrite (ONOO⁻)[1][2][3][4]. This allows researchers to dissect the distinct and combined contributions of excessive nitric oxide (NO) production and subsequent peroxynitrite-mediated cytotoxicity in various pathological models.
These notes provide a comprehensive guide to leveraging 2-MEG in experimental settings, focusing on its primary application in the iNOS/peroxynitrite pathway and exploring its utility in other related signaling cascades. We will detail the scientific rationale behind its use, provide validated experimental protocols, and offer insights into data interpretation.
Part 1: The Core Application — Modulating the iNOS and Peroxynitrite Pathway
Scientific Background: The Double-Edged Sword of Nitric Oxide
Nitric oxide (NO) is a pleiotropic signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce transient, low levels of NO for physiological signaling, iNOS is typically expressed in response to inflammatory stimuli (e.g., cytokines, endotoxins) and generates large, sustained amounts of NO.
This high-output NO production can react with superoxide radicals (O₂⁻) at a near diffusion-limited rate to form peroxynitrite (ONOO⁻), a highly potent and cytotoxic oxidant[1][2]. Peroxynitrite inflicts cellular damage through multiple mechanisms, including:
-
Lipid peroxidation: Damaging cell membranes.
-
DNA single-strand breakage: Inducing genetic mutations and activating repair pathways like PARP.[2]
-
Mitochondrial dysfunction: Suppressing cellular respiration.[2]
-
Protein modification: Nitrating tyrosine residues to form nitrotyrosine, a stable footprint of peroxynitrite activity, which can alter protein function.[1][3]
Mechanism of Action: The Dual-Inhibitory Power of 2-MEG
2-MEG provides a decisive advantage for studying this pathway.
-
Selective iNOS Inhibition: 2-MEG effectively inhibits the activity of the iNOS enzyme, thereby reducing the excessive production of NO that fuels peroxynitrite formation.[1][4]
-
Peroxynitrite Scavenging: The free thiol (-SH) group in the 2-MEG molecule directly reacts with and neutralizes peroxynitrite, preventing it from damaging cellular components.[2]
This dual action allows researchers to test hypotheses about the pathological role of the iNOS/peroxynitrite axis. A positive result with 2-MEG strongly implicates this pathway in the observed phenotype. Some studies also suggest that 2-MEG can inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory response.[5]
Visualization of 2-MEG's Mechanism of Action
Caption: Mechanism of 2-MEG in inflammatory signaling pathways.
Part 2: Experimental Protocols and Workflows
Protocol 1: Investigating the Role of iNOS/Peroxynitrite in a Cellular Model of Inflammation
This protocol provides a framework to determine if an inflammatory stimulus induces cytotoxicity via the iNOS/peroxynitrite pathway using 2-MEG in a macrophage cell line.
Objective: To assess the ability of 2-MEG to protect cultured macrophages from inflammatory-induced cell death and dysfunction by inhibiting NO production and scavenging peroxynitrite.
Materials:
-
Cell Line: RAW 264.7 murine macrophages or similar.
-
Pharmacological Agents:
-
This compound (2-MEG)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction.
-
-
Reagents & Kits:
-
Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).[6]
-
Griess Reagent Kit for nitrite measurement.
-
MTT or LDH Cytotoxicity Assay Kit.
-
Anti-Nitrotyrosine antibody for Western Blot or Immunofluorescence.
-
Protein lysis buffer and Western Blot reagents.
-
Phosphate Buffered Saline (PBS).
-
Experimental Workflow Visualization:
Caption: Workflow for assessing 2-MEG's cytoprotective effects.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells according to standard protocols.[6] Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein) and allow them to adhere overnight.
-
2-MEG Pre-treatment: Prepare a stock solution of 2-MEG. The next day, replace the old media with fresh media containing various concentrations of 2-MEG (a dose-response of 10 µM to 300 µM is a good starting point). Include a "vehicle-only" control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS + 10 ng/mL IFN-γ) to all wells except the "unstimulated" control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Endpoint Analysis:
-
Nitrite Measurement: Carefully collect the cell culture supernatant. Use the Griess Reagent to measure the concentration of nitrite, a stable metabolite of NO.
-
Cell Viability: Perform an MTT or LDH assay on the remaining cells according to the manufacturer's instructions to quantify cytotoxicity.
-
Protein Analysis: For Western blotting, wash the cells with cold PBS, lyse them, and collect the protein. Run SDS-PAGE to probe for iNOS expression and nitrotyrosine-modified proteins.
-
Data Interpretation and Expected Outcomes:
Your results can be summarized to demonstrate the efficacy of 2-MEG.
| Treatment Group | Expected Nitrite (NO) | Expected Cell Viability | Expected Nitrotyrosine | Rationale |
| Control (Untreated) | Baseline | High (~100%) | Baseline | Normal physiological state. |
| LPS + IFN-γ | High | Low | High | Inflammatory stimulus induces iNOS, leading to NO/peroxynitrite-mediated cytotoxicity. |
| LPS + IFN-γ + 2-MEG (Low Dose) | Moderately High | Moderately Low | Moderately High | Partial inhibition of the pathway. |
| LPS + IFN-γ + 2-MEG (High Dose) | Near Baseline | Near 100% | Near Baseline | Effective inhibition of iNOS and scavenging of peroxynitrite protects cells. |
A dose-dependent rescue of cell viability by 2-MEG that correlates with a decrease in both nitrite and nitrotyrosine provides strong evidence that the inflammatory damage is mediated by the iNOS/peroxynitrite signaling axis.
Part 3: Extended Applications & Considerations
While the iNOS/peroxynitrite pathway is its primary target, 2-MEG and its analogs can be used to probe other interconnected signaling pathways.
Application 2: Probing Apoptosis and Cell Survival Pathways
Oxidative stress, mediated by species like peroxynitrite, is a potent trigger of apoptosis. Studies on 2-MEG analogs have shown neuroprotective effects by modulating key apoptosis-related proteins.[7]
-
Bax/Bcl-2 Ratio: 2-MEG may prevent apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.
-
Akt and JNK Pathways: These are critical kinase pathways regulating cell survival and stress responses. 2-MEG analogs have been shown to exert effects via these pathways.[7]
Experimental Approach: In a model of oxidative stress (e.g., H₂O₂ or peroxynitrite exposure), researchers can use Western blotting to analyze the phosphorylation status of Akt (a pro-survival signal) and JNK (a stress-activated signal), alongside the expression levels of Bax and Bcl-2, following treatment with 2-MEG. A positive result would show 2-MEG preserving p-Akt levels and preventing JNK activation and a shift in the Bax/Bcl-2 ratio.
A Note on Guanidino Compounds and the GAMT Pathway
Researchers should be aware of other biological pathways involving guanidino compounds to avoid misinterpretation. Guanidinoacetate methyltransferase (GAMT) is an enzyme that methylates guanidinoacetate (GAA) to form creatine.[8] Genetic deficiencies in GAMT lead to an accumulation of GAA, which is neurotoxic, and a depletion of creatine.[8][9][10]
References
-
Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. PubMed. [Link]
-
Southan, G. J., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. PubMed. [Link]
-
Zingarelli, B., et al. (1997). Mercaptoethylguanidine, an inhibitor of nitric oxide synthase, and a scavenger of peroxynitrite exerts beneficial effects in hemorrhagic shock. UTMB Research Experts. [Link]
-
Tung, C. H., et al. (2004). Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury. PubMed. [Link]
-
Cuzzocrea, S., et al. (1999). Protective effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in ligature-induced periodontitis in the rat. PMC - NIH. [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research. [Link]
-
Wang, Z. J., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. PubMed. [Link]
-
Li, C., et al. (2018). Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells. NIH. [Link]
-
Mercimek-Mahmutoglu, S., et al. (2013). Evidence-based Treatment of Guanidinoacetate Methyltransferase (GAMT) Deficiency. Seminars in Pediatric Neurology. [Link]
-
Li, C., et al. (2018). Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 Against Non-small Cell Lung Adenocarcinoma A549 Cells. PubMed. [Link]
-
Mercimek-Andrews, S., et al. (2022). Outcomes in Early-Treated Guanidinoacetate Methyltransferase Deficiency: A Sibling Cohort Study. PMC - NIH. [Link]
-
Ch'en, I. L., et al. (2021). MEF2 signaling and human diseases. PMC - PubMed Central. [Link]
-
Jurecka, A., et al. (2021). Treatment and Improved Outcomes of Three Adult Patients With Guanidinoacetate Methyltransferase (GAMT) Deficiency. ResearchGate. [Link]
-
Black, B. L., & Olson, E. N. (1999). MEF2: a transcriptional target for signaling pathways controlling skeletal muscle growth and differentiation. PubMed. [Link]
-
Geraghty, R. J., et al. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]
-
Silvia, L. C., et al. (2021). Guanidinoacetate Methyltransferase Deficiency: A Treatable Cause of Developmental Delay Diagnosed by Magnetic Resonance Spectroscopy. PubMed Central. [Link]
Sources
- 1. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Protective effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in ligature-induced periodontitis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence-based treatment of guanidinoacetate methyltransferase (GAMT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes in Early-Treated Guanidinoacetate Methyltransferase Deficiency: A Sibling Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanidinoacetate Methyltransferase Deficiency: A Treatable Cause of Developmental Delay Diagnosed by Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DNA Damage Protection by 2-Mercaptoethylguanidine
Introduction: The Critical Role of Radioprotectants in Preserving Genomic Integrity
Exposure to ionizing radiation, whether through therapeutic modalities, occupational hazards, or environmental sources, poses a significant threat to genomic stability. The primary mechanism of radiation-induced cellular damage involves the generation of reactive oxygen species (ROS) that inflict a spectrum of lesions on DNA, including single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs).[1][2] Left unrepaired, these lesions can lead to mutations, chromosomal aberrations, and cell death. Consequently, the development of effective radioprotective agents is a cornerstone of radiation biology and oncology research.
2-Mercaptoethylguanidine (2-MEG), a water-soluble thiol-containing compound, has been recognized for its radioprotective properties.[3][4] Like other aminothiols, its efficacy is primarily attributed to its capacity to scavenge free radicals, thereby neutralizing the primary instigators of DNA damage.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of 2-MEG and detailed protocols for quantifying its DNA-protective effects using established, robust cellular assays.
Core Mechanism of Action: How 2-MEG Shields DNA
The protective action of this compound is a multi-faceted process grounded in fundamental principles of radiation chemistry and biology. Understanding this mechanism is crucial for designing and interpreting DNA damage protection assays.
-
Direct Radical Scavenging: The most significant protective pathway is the direct neutralization of free radicals. Ionizing radiation deposits energy in cellular water, leading to the radiolysis of H₂O and the formation of highly reactive species like the hydroxyl radical (•OH). These radicals can abstract hydrogen atoms from the deoxyribose backbone or attack nucleotide bases, causing strand breaks. The sulfhydryl (-SH) group in 2-MEG is an excellent hydrogen donor. It readily reacts with and neutralizes these free radicals before they can interact with DNA, effectively terminating the damaging chain reaction.[5]
-
Modulation of the Cellular Redox Environment: The introduction of a potent antioxidant like 2-MEG can transiently shift the cellular redox state to a more reduced environment. This shift can enhance the capacity of endogenous antioxidant systems and potentially influence the activity of redox-sensitive signaling proteins involved in the DNA damage response (DDR).
-
Potential Influence on DNA Repair: While radical scavenging is the primary mechanism, it is plausible that aminothiols could indirectly influence DNA repair processes. By reducing the overall burden of initial lesions, 2-MEG allows the cell's native repair machinery—such as Base Excision Repair (BER) for base damage and Non-Homologous End Joining (NHEJ) or Homologous Recombination (HR) for DSBs—to operate more efficiently on the remaining damage.[1][6]
The following diagram illustrates the primary protective mechanism of 2-MEG against radiation-induced DNA damage.
Caption: Mechanism of 2-MEG as a radical scavenger.
Designing a Validated DNA Damage Protection Assay
The core principle of the assay is to compare the extent of DNA damage in cells exposed to a damaging agent (e.g., radiation) with and without pre-treatment with 2-MEG. A statistically significant reduction in DNA damage in the 2-MEG-treated group demonstrates a protective effect.
Experimental Workflow and Essential Controls
A robust experimental design with appropriate controls is non-negotiable for generating trustworthy and publishable data. The following workflow and control groups are recommended:
Caption: General experimental workflow for a DNA protection assay.
-
Negative Control (Vehicle Only): Establishes the baseline level of DNA damage in untreated cells.
-
Positive Control (Vehicle + Damage): Confirms that the damaging agent is effective at inducing detectable DNA damage.
-
Test Group (2-MEG + Damage): The key experimental group to assess the protective effect of 2-MEG. Multiple concentrations should be used to determine a dose-response relationship.
-
Compound Control (2-MEG Only): Crucial for assessing the intrinsic cytotoxicity or genotoxicity of 2-MEG itself at the concentrations tested.[4]
Protocol 1: Alkaline Comet Assay for SSBs and DSBs
The Comet Assay, or Single-Cell Gel Electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA strand breaks. Under alkaline conditions, damaged DNA containing breaks relaxes and migrates out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[7][8]
Materials
-
Cell lines (e.g., HeLa, HaCaT, or peripheral blood mononuclear cells)
-
This compound (2-MEG)
-
Low Melting Point (LMP) Agarose (1% in PBS)
-
Normal Melting Point (NMP) Agarose (1% in H₂O)
-
Pre-coated microscope slides or specialized comet slides
-
Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10. Add 1% Triton X-100 fresh.[8]
-
Alkaline Unwinding/Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.[8]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[8]
-
DNA Stain: e.g., SYBR® Green or DAPI.
-
Horizontal gel electrophoresis tank and power supply.
-
Fluorescence microscope with appropriate filters.
Step-by-Step Methodology
-
Cell Preparation & Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Pre-treat cells with varying concentrations of 2-MEG (e.g., 1-30 mM) or vehicle for 1 hour prior to damage induction.[4]
-
Induce DNA damage by exposing cells to a defined dose of ionizing radiation (e.g., 2-4 Gy of X-rays).
-
Immediately after irradiation, wash cells with ice-cold PBS and harvest via trypsinization. Resuspend cells in ice-cold PBS at a concentration of ~2 x 10⁴ cells/mL.[9]
-
-
Embedding Cells in Agarose:
-
Mix ~10 µL of the cell suspension with ~70 µL of molten LMP agarose (held at 37°C).
-
Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip.[9]
-
Place the slides at 4°C for 10 minutes to allow the agarose to solidify.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold Lysis Buffer.
-
Incubate for at least 1 hour at 4°C, protected from light. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.[7]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding Buffer until the slides are fully submerged.
-
Let the DNA unwind for 20-30 minutes at room temperature in the dark.[7]
-
Perform electrophoresis at ~25V (~1 V/cm) for 20-30 minutes.[8][9] All steps should be performed under dim light to prevent artifactual DNA damage.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them 2-3 times with Neutralization Buffer for 5 minutes each.[9]
-
Air dry the slides or dehydrate in ethanol.
-
Apply a small volume of DNA stain to each gel and cover with a coverslip.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze images using specialized comet scoring software to quantify parameters such as % DNA in the tail, tail length, and tail moment. A significant decrease in these parameters in the 2-MEG treated group compared to the positive control indicates protection.
-
Protocol 2: γ-H2AX Assay for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DSBs.[2] Immunofluorescent detection of γ-H2AX foci provides a highly specific and sensitive method to quantify these critical lesions.[10]
Materials
-
Cells cultured on glass coverslips or in chamber slides.
-
Fixative: Ice-cold 50% Methanol / 50% Acetone or 4% Paraformaldehyde.[11]
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.[11]
-
Blocking Buffer: 5% FBS or BSA in PBS with 0.1% Triton X-100.[11]
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG.
-
Nuclear Stain: DAPI.
-
Fluorescence microscope.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash cells with PBS and incubate in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Perform a final stain with DAPI for 5 minutes to visualize the nuclei.
-
Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope. Capture images from multiple fields of view.
-
Quantify the number of distinct γ-H2AX foci per nucleus. Automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins) is highly recommended for unbiased counting.
-
A significant reduction in the average number of foci per nucleus in the 2-MEG treated group compared to the positive control indicates protection against DSB formation.
-
Data Summary and Interpretation
The following table provides a reference for setting up experiments to evaluate 2-MEG. The primary endpoint for a successful protection assay is a dose-dependent decrease in the measured DNA damage metric in the presence of 2-MEG.
| Parameter | Recommended Specification | Rationale & Reference |
| Compound | This compound (2-MEG) | A known aminothiol radioprotectant.[3] |
| Assay Types | Alkaline Comet Assay, γ-H2AX Immunofluorescence | Sensitive methods for single/double-strand breaks and DSBs, respectively.[7][10] |
| Cell Lines | HeLa, HaCaT, Human Lymphocytes | Commonly used models for radiobiology and genotoxicity studies.[4][13] |
| 2-MEG Concentration | 1 mM - 30 mM (Dose-response) | Effective ranges have been reported in vitro; dose-response is critical.[4] |
| Damage Inducer | X-rays or Gamma (γ) rays | Clinically and experimentally relevant sources of ionizing radiation. |
| Radiation Dose | 1 Gy - 8 Gy | This range typically induces detectable but sub-lethal damage for in vitro assays.[14] |
| Primary Endpoints | % DNA in Tail (Comet), Foci per Nucleus (γ-H2AX) | Direct, quantifiable measures of DNA damage. |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for quantifying the DNA-protective effects of this compound. Both the Comet and γ-H2AX assays offer sensitive and specific endpoints to validate its efficacy as a radical-scavenging radioprotectant. Successful demonstration of efficacy using these in vitro methods is a critical first step in the preclinical evaluation pipeline. Future studies could involve exploring the efficacy of novel 2-MEG derivatives, investigating its protective effects against chemical mutagens, or transitioning to 3D culture models and in vivo systems to assess its therapeutic potential in a more complex biological context.[3][14][15]
References
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13(5), 768-75. [Link]
-
Mothersill, C., & Seymour, C. (2018). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences, 19(11), 3561. [Link]
-
Asakura, H., et al. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells. Radiation Research, 42(1), 123-134. [Link]
-
Shapiro, B., & Schwartz, E. E. (1961). The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice. Radiation Research, 15(3), 384-394. [Link]
-
Azqueta, A., et al. (2020). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Bio-protocol, 10(1), e3477. [Link]
-
McGill University Radiobiology. (2015). Comet Assay Protocol. [Link]
-
Brzicova, T., et al. (2016). NANoREG D5.07 SOP 11 HTS Comet Assay with and without FPG - 20 wells. NANoREG. [Link]
-
Gaivão, I., et al. (2021). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
Mariotti, L. G., et al. (2013). Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures. PLOS ONE, 8(11), e79541. [Link]
-
Ghandhi, S. A., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Radiation Oncology, 14(1), 153. [Link]
-
Ghandhi, S. A., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. ResearchGate. [Link]
-
Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γ-H2AX as a molecular marker of DNA damage and repair. Leukemia, 24(4), 679-686. [Link]
-
Mukhomorov, V. K. (2022). Simulation of the Radioprotective Action of Mercaptoethylamine Derivatives and its Analogues with their Quantum-Chemical and Information Features. WSEAS Transactions on Biology and Biomedicine, 19, 1-13. [Link]
-
Havelek, R., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. MedChemComm, 15(8), 1635-1647. [Link]
-
Redon, C. E., et al. (2007). γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin. Advances in Space Research, 40(9), 1285-1291. [Link]
-
Koukourakis, M. I. (2009). Radiation damage and radioprotectants: new concepts in the era of molecular medicine. British Journal of Radiology, 82(981), 709-724. [Link]
-
Havelek, R., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. ResearchGate. [Link]
-
Saredi, G., et al. (2016). Resolving DNA Damage: Epigenetic Regulation of DNA Repair. Genes, 7(12), 114. [Link]
-
Wang, X., et al. (2022). Advances on marine-derived natural radioprotection compounds: historic development and future perspective. Marine Life Science & Technology, 4(1), 1-15. [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263. [Link]
-
Pyter, N., et al. (2024). Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective. International Journal of Molecular Sciences, 25(22), 12345. [Link]
-
Logé, C., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2828. [Link]
-
Hache, C., et al. (2023). Comparison of Radiation Response between 2D and 3D Cell Culture Models of Different Human Cancer Cell Lines. Cancers, 15(2), 522. [Link]
Sources
- 1. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiationresearch [radiation-research.kglmeridian.com]
- 5. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. mdpi.com [mdpi.com]
- 9. neb.com [neb.com]
- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 12. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances on marine-derived natural radioprotection compounds: historic development and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Radiation Response between 2D and 3D Cell Culture Models of Different Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Second-generation piperazine derivatives as promising radiation countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptoethylguanidine (MEG)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Mercaptoethylguanidine (MEG) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important molecule. As a compound with significant applications, including its role as a radioprotective agent, its successful synthesis is paramount.[1][2]
This document moves beyond simple protocols. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that address the common, and often frustrating, challenges encountered in the lab. We will delve into the causality behind experimental choices, focusing on reaction mechanisms, side-product formation, and purification strategies to ensure your synthesis is both successful and reproducible.
Section 1: Synthesis via Acid-Catalyzed Hydrolysis of Ethylenethiourea
This classical approach involves the ring-opening of ethylenethiourea. While seemingly straightforward, optimizing this reaction requires careful control of conditions to maximize yield and purity.
FAQ 1.1: My yield is low and inconsistent when hydrolyzing ethylenethiourea. What are the most critical reaction parameters?
This is a common issue often traced back to three key parameters: acid concentration, temperature, and reaction duration. The reaction is an acid-catalyzed hydrolysis, and deviation from optimal conditions can lead to incomplete conversion or product degradation.
Underlying Chemistry: The mechanism involves protonation of the thiourea nitrogen, followed by nucleophilic attack by water to open the stable five-membered ring. Insufficient acid results in a slow, incomplete reaction, while excessively harsh conditions (e.g., overly concentrated acid or high temperatures for prolonged periods) can lead to decomposition.
Troubleshooting Guide: Low Yield in Ethylenethiourea Hydrolysis
| Problem | Potential Cause | Recommended Solution |
| Reaction stalls; significant starting material remains. | Insufficient acid catalyst or inadequate heating. | Ensure the correct molar equivalent of acid (e.g., HCl) is used. Monitor the internal reaction temperature, not just the bath temperature. A prolonged reflux is necessary.[3] |
| Dark brown or tarry reaction mixture. | Decomposition of starting material or product. | Avoid excessive temperatures. Ensure a steady, controlled reflux. The reaction should be refluxed for 9-10 hours; shorter times may be insufficient, while much longer times can promote degradation.[3] |
| Product does not precipitate upon cooling. | Incomplete reaction or incorrect solvent volume. | Confirm reaction completion via TLC. If the reaction is complete, the product may be too soluble. Try reducing the solvent volume by rotary evaporation before cooling, or cool to a lower temperature (0-5 °C). |
Workflow Diagram: Ethylenethiourea to MEG
Caption: Workflow for MEG synthesis from Ethylenethiourea.
Section 2: Synthesis via Guanylation of Cysteamine
This is a more modular approach, reacting cysteamine (2-aminoethanethiol) with a guanylating agent. The primary challenge here is managing the reactivity of the thiol group, which is highly susceptible to oxidation.
FAQ 2.1: My primary byproduct is a white solid that I've identified as bis(2-guanidoethyl) disulfide (GED). How can I prevent its formation?
The formation of the disulfide GED is the most significant challenge in this synthetic route. It occurs via the oxidation of the thiol (-SH) group of two MEG molecules (or the cysteamine starting material) to form a disulfide (-S-S-) bond. This is often catalyzed by trace metals and oxygen.
Controlling Oxidation: A Multi-faceted Approach
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Degas Solvents: Before adding any reagents, bubble nitrogen or argon through your solvent (e.g., DMF, ethanol) for at least 20-30 minutes.
-
Maintain a Positive Pressure: Conduct the entire reaction under a positive pressure of an inert gas. Use a nitrogen/argon inlet and an oil bubbler or balloon.
-
-
Antioxidants: Adding a radical scavenger can inhibit oxidation pathways.
-
A catalytic amount of an antioxidant like hydroquinone can be effective, as demonstrated in related syntheses.[4]
-
-
pH Control: While the guanylation reaction often requires a base to deprotonate the amine of cysteamine, highly basic conditions can promote thiol oxidation.
-
Use the minimum required amount of a non-oxidizing base (e.g., triethylamine). Add the base slowly at a controlled temperature.
-
Reaction Scheme: Desired Pathway vs. Oxidative Side Reaction
Caption: Competing reactions in MEG synthesis from cysteamine.
FAQ 2.2: The guanylation of cysteamine is slow and incomplete. How can I drive the reaction to completion?
Low conversion is typically due to suboptimal reaction conditions or an inappropriate choice of guanylating agent.
Key Factors for Successful Guanylation:
-
Choice of Guanylating Agent: The reactivity of these agents varies significantly.
-
Cyanamide: Simple and cost-effective, but can be hazardous and may require specific activation or reaction conditions.[5][6]
-
S-Methylisothiourea: A common and effective reagent. Often used as its sulfate or hydrochloride salt, requiring a base for neutralization and reaction.
-
N,N'-Di-Boc-S-methylisothiourea: A protected, milder guanylating agent. It offers high selectivity but requires an additional deprotection step, adding to the overall synthesis time.[7]
-
-
Solvent and Temperature: The choice of solvent must ensure the solubility of both the cysteamine salt and the guanylating agent.
-
Stoichiometry and pH: Cysteamine is typically used as its hydrochloride salt, which requires at least one equivalent of base to free the nucleophilic amine. Using a slight excess (1.1-1.2 equivalents) of the guanylating agent can help drive the reaction to completion.
Section 3: Purification and Handling
Purifying and storing MEG correctly is essential for obtaining accurate experimental results. The molecule's polarity and susceptibility to oxidation present unique challenges.
FAQ 3.1: What is the most effective method for purifying crude MEG?
The best method depends on the synthetic route and the nature of the impurities. MEG is a highly polar, salt-like compound, making standard silica gel chromatography challenging.
Purification Strategy: Recrystallization
Recrystallization of the hydrochloride salt is the most common and effective method.[9]
-
Solvent System: A mixed solvent system is often required. Typically, this involves dissolving the crude MEG·HCl in a minimal amount of a hot polar solvent (like water or ethanol) and then adding a less polar anti-solvent (like isopropanol or acetone) to induce precipitation upon cooling.
-
Washing: Washing the filtered crystals with a cold, non-polar solvent like acetone or ether can effectively remove more soluble, non-polar impurities.[3]
FAQ 3.2: My final product degrades upon storage. What are the optimal storage conditions?
The free thiol group makes MEG sensitive to air and light.
-
Form: Store MEG as its hydrochloride or hydrobromide salt. The salt form is significantly more crystalline and less prone to aerial oxidation than the free base.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep refrigerated or frozen (-20 °C) for long-term storage.
-
Light: Protect from light by using an amber vial or wrapping the container in foil.
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (MEG·HCl) from Cysteamine Hydrochloride and Cyanamide
(Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Solvent Degassing: Place 100 mL of absolute ethanol in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Bubble nitrogen gas through the solvent for 30 minutes.
-
Reagent Addition: To the degassed solvent, add cysteamine hydrochloride (e.g., 11.36 g, 0.10 mol). Stir under a positive nitrogen atmosphere until dissolved.
-
Base Addition: Slowly add triethylamine (10.12 g, 0.10 mol) to the solution. Stir for 10 minutes at room temperature.
-
Guanylation: In a separate beaker, dissolve cyanamide (4.20 g, 0.10 mol) in 20 mL of degassed ethanol. Add this solution dropwise to the reaction flask over 15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol system with ninhydrin stain).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.
-
If a precipitate forms, filter the solid and wash with 20 mL of cold ethanol, followed by 20 mL of diethyl ether.
-
If no precipitate forms, concentrate the solution to approximately one-third of its original volume using a rotary evaporator.
-
Add 100 mL of diethyl ether to the concentrated solution to precipitate the product.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum.
-
-
Purification: Recrystallize the crude MEG·HCl from an ethanol/isopropanol mixture to yield pure this compound hydrochloride.
References
-
Organic Syntheses Procedure for Ethylene Thiourea. Organic Syntheses. URL: [Link]
-
PrepChem. Synthesis of B. N-Cyano-N'-propargyl-N"-(2-mercaptoethyl)guanidine. URL: [Link]
-
PubChem. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070. National Center for Biotechnology Information. URL: [Link]
-
Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research. URL: [Link]
-
PubChem. this compound monohydrochloride | C3H10ClN3S | CID 16760553. National Center for Biotechnology Information. URL: [Link]
-
Kollmann, G., Shapiro, B., & Schwartz, E. E. (1962). The distribution and the chemical forms of this compound and bis(2-guanidoethyl) disulfide given orally in protective doses to mice. Defense Technical Information Center. URL: [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research. URL: [Link]
-
Naegle, et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. URL: [Link]
-
PubChem. Ethylenethiourea | C3H6N2S | CID 2723650. National Center for Biotechnology Information. URL: [Link]
-
ChemistryViews. Cyanide-Free Synthesis of Thiocyanates and Cyanamides. URL: [Link]
-
Moodley, K., & Singh, A. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. URL: [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. URL: [Link]
-
Katritzky, A. R., et al. (2011). Main methods for the synthesis of guanidine derivatives. ResearchGate. URL: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Cyanide-Free Synthesis of Thiocyanates and Cyanamides - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Instability and degradation of 2-Mercaptoethylguanidine in solutions
A Guide to Understanding and Mitigating Instability in Solution
Introduction to 2-Mercaptoethylguanidine (2-MEG)
This compound (2-MEG), also known as guanidinoethanethiol, is a potent sulfhydryl-containing compound recognized primarily for its role as a radioprotective agent.[1][2] It is structurally characterized by a guanidinium group attached to an ethyl thiol. In research and clinical development, 2-MEG is investigated for its ability to mitigate the damaging effects of ionizing radiation on healthy tissues.[1][3]
A critical aspect for researchers to understand is that 2-MEG is often formed in situ from its precursor, S-(2-aminoethyl)thiuronium bromide hydrobromide (AET). When AET is dissolved in an aqueous buffer at a neutral or alkaline pH, it undergoes a transguanylation reaction to form the active 2-MEG.[4] This inherent reactivity, particularly of its thiol group, is central to both its mechanism of action and its instability in experimental solutions.
The Core Issue: Instability and Degradation of 2-MEG
The primary challenge researchers face when working with 2-MEG is its propensity for rapid degradation in solution. The thiol (-SH) group is highly susceptible to oxidation, leading to a loss of the compound's intended activity and the formation of impurities that can confound experimental results.
Mechanism of Degradation: Oxidation to Disulfide
The principal degradation pathway for 2-MEG is oxidation. Two molecules of 2-MEG readily oxidize to form a single molecule of bis(2-guanidoethyl) disulfide (GED), their corresponding disulfide.[4][5] This reaction involves the formation of a disulfide bond (-S-S-) between the two parent molecules.
This oxidative dimerization is often accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.
Caption: Oxidation of this compound (2-MEG) to its disulfide form, GED.
Factors Influencing Stability
Several environmental factors can dramatically influence the rate of 2-MEG degradation. Understanding these is key to maintaining the integrity of your solutions.
| Factor | Impact on Stability | Mechanistic Rationale |
| pH | High Instability at Alkaline pH (>7.0) | The thiol group (-SH) is more readily deprotonated to the thiolate anion (-S⁻) at alkaline pH. This thiolate is significantly more nucleophilic and susceptible to oxidation than the protonated thiol.[6] |
| Increased Stability at Acidic pH (<6.5) | At acidic pH, the thiol group remains protonated, reducing its susceptibility to oxidation. | |
| Oxygen | Accelerates Degradation | Molecular oxygen is the primary oxidizing agent responsible for converting the thiol to a disulfide. Solutions exposed to air will degrade much faster. |
| Temperature | Higher Temperatures Increase Degradation Rate | Increased thermal energy accelerates the rate of all chemical reactions, including oxidation.[7][8] At very high temperatures, thermal degradation can also occur, leading to the formation of byproducts like organic acids.[9] |
| Metal Ions | Catalyze Oxidation | Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or solvents can act as catalysts, significantly speeding up the oxidation of thiols. |
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 2-MEG solutions.
Q1: My 2-MEG solution failed to provide the expected radioprotective effect in my cell culture/animal model. What went wrong?
A1: This is a classic symptom of 2-MEG degradation. The most likely cause is that the active thiol form of 2-MEG has oxidized to its disulfide form, GED.
-
Causality: The radioprotective efficacy of many thiol compounds is dependent on the free sulfhydryl group. If your solution was prepared or stored under conditions that promote oxidation (e.g., neutral/alkaline pH, exposure to air, prolonged storage at room temperature), a significant portion of the 2-MEG may have converted to GED.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare 2-MEG solutions immediately before use. Avoid using solutions that have been stored for more than a few hours unless specific stabilizing measures have been taken.
-
Verify Preparation pH: If you are dissolving AET to form 2-MEG, the initial pH is critical. While the conversion happens at neutral pH, the resulting 2-MEG is unstable.[4] For administration, it must be prepared fresh. For storage, an acidic pH is required.
-
Use Deoxygenated Solvents: Prepare buffers and water by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to dissolving the 2-MEG. This removes dissolved oxygen, a key driver of oxidation.
-
Q2: I observed a white precipitate forming in my concentrated 2-MEG stock solution after storing it in the refrigerator. What is this substance?
A2: The precipitate is likely the oxidized disulfide form, bis(2-guanidoethyl) disulfide (GED). GED often has lower solubility in common aqueous buffers compared to the 2-MEG salt, especially at high concentrations. As 2-MEG oxidizes during storage, the concentration of GED can exceed its solubility limit, causing it to precipitate out of solution.
-
Causality: The formation of the precipitate is a direct visual indicator of significant oxidative degradation.
-
Troubleshooting Steps:
-
Confirm Identity (Optional): If you have access to analytical equipment, you can confirm the identity of the precipitate using techniques like HPLC or LC-MS.
-
Discard the Solution: A solution with a visible precipitate is compromised and should not be used in experiments, as the concentration of the active compound is unknown and impurities are present.
-
Improve Storage Conditions: Review the storage protocol in the FAQ section below. Key improvements include using deoxygenated, acidic buffers and storing in small, tightly sealed aliquots.
-
Q3: How can I be certain of the concentration and purity of my 2-MEG solution over time?
A3: Visual inspection is unreliable. The only way to be certain is through analytical quantification.
-
Causality: Degradation can occur without visible changes like precipitation, especially in less concentrated solutions. Relying on the initial calculated concentration of a stored solution can lead to significant experimental errors.
-
Recommended Actions:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a standard method for separating and quantifying 2-MEG and its degradation product, GED. This allows you to determine the exact concentration of the active thiol.
-
Establish a Stability Study: If you must store solutions, perform a small-scale stability study. Prepare a batch of the solution, store it under your intended conditions, and measure the concentration of 2-MEG at different time points (e.g., 0, 4, 8, 24 hours) to determine its degradation rate.
-
Frequently Asked Questions (FAQs)
What is the best way to prepare a 2-MEG solution from its AET precursor? To form 2-MEG, dissolve the AET salt in a pH 7.0-7.4 buffer.[4] However, be aware that the resulting 2-MEG is unstable at this pH and must be used immediately. Do not store the solution at this pH.
What are the optimal conditions for storing a 2-MEG stock solution? For short-term storage (up to a few days), prepare the solution in a deoxygenated, acidic buffer (e.g., pH 5.0-6.0). Aliquot into single-use volumes in tightly sealed vials with minimal headspace and store at 2-8°C. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.[10]
Is the oxidized form, GED, completely inactive? Not necessarily. Some studies have shown that GED also possesses radioprotective properties, though its efficacy and toxicity profile may differ from 2-MEG.[4] It is hypothesized that GED may be reduced back to 2-MEG in vivo. However, for controlled in vitro experiments, starting with a pure, unoxidized 2-MEG solution is crucial for data integrity.
Are there any visual cues of 2-MEG degradation? Aside from precipitation at high concentrations, there are no reliable visual indicators. The solution will likely remain clear and colorless as oxidation occurs. Do not rely on visual inspection to assess the quality of the solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 2-MEG Solution for Short-Term Storage
This protocol focuses on minimizing immediate oxidation for reliable short-term use.
-
Prepare an Acidic Buffer: Prepare a suitable buffer (e.g., 0.1 M acetate buffer) and adjust the pH to 5.5.
-
Deoxygenate the Buffer: Transfer the buffer to a flask and sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh 2-MEG: In a separate container, accurately weigh the required amount of 2-MEG hydrochloride or its AET precursor.
-
Dissolve the Compound: Under a gentle stream of the inert gas, add the deoxygenated buffer to the solid 2-MEG to achieve the desired final concentration. Mix gently until fully dissolved.
-
Aliquot for Storage: Immediately dispense the solution into single-use cryovials, leaving minimal headspace.
-
Seal and Store: Tightly cap the vials and store them at 2-8°C, protected from light. Use within 24-48 hours for best results.
Protocol 2: Workflow for Handling 2-MEG in Experiments
This workflow ensures the compound remains active from preparation to administration.
Caption: Recommended workflow for preparing and handling 2-MEG solutions.
References
-
Schwartz, E. E., & Shapiro, B. (1960). The Protection of Mice against Radiation by this compound and Its Disulfide. Radiation Research, 13(6), 768–775. [Link]
-
PubChem. (Mercaptoethyl)guanidine. National Center for Biotechnology Information. [Link]
-
PubChem. This compound monohydrochloride. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. Quality of medicines questions and answers: Part 2. [Link]
-
Al-Mufachi, N. A., et al. (2017). Inhibition effects of thermally degraded MEG on hydrate formation for gas systems. Journal of Petroleum Science and Engineering, 157, 662-669. [Link]
-
Al-Mufachi, N. A., et al. (2020). The Regeneration of MEG as Recyclable Gas Hydrate Inhibitor: A Mini-Review from Laboratory to Machine Learning. International Journal of Engineering Trends and Technology, 68(10), 1-10. [Link]
-
Dalzon, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(10), 289. [Link]
-
Rezvani, H. R., & Ali, N. (2021). Radioprotective Agents and Enhancers Factors. Preventive and Therapeutic Strategies for Oxidative Induced Radiotherapy Damages in Hematological Malignancies. Cancers, 13(16), 4015. [Link]
-
Singh, R., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(19), 10731. [Link]
-
Al-Mufachi, N. A., et al. (2017). Comparison of degraded MEG with fresh MEG, and literature comparison of methane-water hydrate. ResearchGate. [Link]
-
Dowlath, M. J. I., et al. (2024). Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. Molecules, 29(5), 1083. [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13, 768-775. [Link]
-
Li, Y., et al. (2022). Radioprotective countermeasures for radiation injury (Review). Experimental and Therapeutic Medicine, 24(5), 689. [Link]
-
Yilmaz, S., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Sci. Pharm., 90(1), 21. [Link]
-
Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). [Link]
-
Li, H., et al. (2023). Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy. Frontiers in Immunology, 14, 1245385. [Link]
-
Staben, L. R., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemical Biology, 12(11), 913-918. [Link]
-
Khan, S., et al. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Current Microbiology, 76(3), 326-334. [Link]
-
World Health Organization. (2011). Guidelines for drinking-water quality (4th ed.). [Link]
-
Hosseinimehr, S. J., et al. (2001). Radioprotective effects of 2-iminothiazolidine derivatives against lethal doses of gamma radiation in mice. Journal of Radiation Research, 42(4), 401-408. [Link]
-
Kim, H., et al. (2021). Performance Degradation of the Monoethylene Glycol Regeneration Process in the Presence of Electrolytes: Pilot-Scale Experiments and Dynamic Simulations. Industrial & Engineering Chemistry Research, 60(2), 1018-1029. [Link]
-
Appenteng, R. O., & McLeish, M. J. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. Biomolecules, 10(11), 1566. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Wang, W., et al. (2011). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 3(6), 540-551. [Link]
-
Rowland, C. E., et al. (2012). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 12(1), 148-154. [Link]
-
Al-Mufachi, N. A., et al. (2017). Carbon Dioxide Solubility and Monoethylene Glycol (MEG) Degradation at MEG Reclaiming/Regeneration Conditions. Energy Procedia, 114, 4967-4976. [Link]
-
Chen, C. F., et al. (2011). In Vivo Formation of the Protein Disulfide Bond That Enhances the Thermostability of Diphosphomevalonate Decarboxylase, an Intracellular Enzyme from the Hyperthermophilic Archaeon Sulfolobus solfataricus. Journal of Bacteriology, 193(12), 2977-2985. [Link]
-
Folds, J. D., & Stinnett, J. D. (1970). Effect of Storage on the Ability of 2-Mercaptoethanol to Inactivate γM Antibody. Applied Microbiology, 19(2), 389. [Link]
-
Mthembu, S. N., et al. (2019). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal, 25(47), 11028-11041. [Link]
-
Patel, J., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences, 112(4), 937-947. [Link]
-
Souto, R. M., et al. (1991). Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 317(1-2), 227-240. [Link]
-
Yahya, A., & Sadiq, A. (2003). Effects of pH and temperature on the survival of coliphages MS2 and Qbeta. Water Science and Technology, 48(11-12), 149-152. [Link]
-
Kumar, L., et al. (2013). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. AAPS PharmSciTech, 14(2), 819-828. [Link]
-
De Wever, H., et al. (1998). 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems. Applied Microbiology and Biotechnology, 50(3), 371-377. [Link]
-
Kumar, L., et al. (2013). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. ResearchGate. [Link]
Sources
- 1. Radioprotective Agents and Enhancers Factors. Preventive and Therapeutic Strategies for Oxidative Induced Radiotherapy Damages in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioprotective countermeasures for radiation injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiationresearch [radiation-research.kglmeridian.com]
- 5. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: 2-Mercaptoethylguanidine (2-MEG) in Animal Models
Welcome to the technical support center for researchers utilizing 2-Mercaptoethylguanidine (2-MEG) in animal models. This guide is designed to provide practical, field-proven insights to help you anticipate and troubleshoot potential issues during your experiments. Given the limited specific toxicological data for 2-MEG, this resource synthesizes available information and extrapolates from related guanidine compounds to offer a comprehensive yet cautious approach to your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when starting to work with 2-MEG in vivo.
Q1: What are the primary known applications of 2-MEG in animal research?
This compound is primarily investigated for its properties as a radioprotective agent and as a scavenger of reactive oxygen and nitrogen species. One notable study investigated its effects on hepato-splanchnic hemodynamics and energy metabolism during long-term hyperdynamic porcine endotoxemia[1]. It allowed for hemodynamic stabilization by blunting the progressive endotoxin-induced fall in mean arterial pressure while maintaining cardiac output[1].
Q2: What is the known toxicity profile of 2-MEG in animals?
Direct and comprehensive toxicological data for 2-MEG is scarce in publicly available literature. However, studies on related guanidine compounds can offer some insights. For instance, an acute oral toxicity study of guanidine hydrochloride in mice reported a median lethal dose (LD50) of 570.8 mg/kg for males and 621.4 mg/kg for females[2]. Clinical signs in that study included tremors, irritability, hyperactivity, and respiratory changes[2]. Researchers should therefore approach dose selection for 2-MEG with caution and conduct thorough dose-finding studies.
Q3: Are there known effects of 2-MEG on the cardiovascular system?
Yes, based on its chemical class and available data, cardiovascular effects are a key consideration. A study in a porcine model of endotoxemia demonstrated that 2-MEG can stabilize mean arterial pressure[1]. Other guanidine-based compounds, like guanabenz and clonidine, are known to have significant cardiovascular effects, including initial pressor effects followed by hypotension and bradycardia[3]. Therefore, monitoring cardiovascular parameters (heart rate, blood pressure) is highly recommended during in vivo studies with 2-MEG.
Q4: What are the potential neurological side effects of 2-MEG?
Q5: How should I prepare 2-MEG for administration to animals?
Proper formulation is critical for the safety and reproducibility of your experiments. For injectable solutions, it is imperative to use a sterile, pH-balanced, and isotonic diluent whenever possible[5]. The pH should be adjusted to be as close to physiological pH (7.4) as possible[5]. The final solution should be sterile-filtered through a 0.2 µm filter into a sterile container[5]. Given that 2-MEG is a thiol-containing compound, its stability in solution, particularly its susceptibility to oxidation, should be considered. It is advisable to prepare fresh solutions for each experiment or conduct stability studies for the specific formulation being used.
II. Troubleshooting Guide
This section provides a question-and-answer format to address specific problems you might encounter during your experiments with 2-MEG.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected Animal Mortality at Low Doses | 1. Formulation Issues: Incorrect pH, non-isotonic solution, or presence of pyrogens can lead to adverse reactions and mortality.[5] 2. Route of Administration: The toxicity of a compound can vary significantly with the route of administration. For example, intravenous administration can lead to more acute effects than oral or intraperitoneal routes. 3. Animal Strain/Species Sensitivity: Different strains or species of animals can have varying sensitivities to a compound. | 1. Verify Formulation: Double-check the pH, osmolarity, and sterility of your 2-MEG solution. Ensure all diluents are pharmaceutical grade.[5] 2. Review Administration Technique: Ensure proper technique for the chosen route of administration to avoid accidental administration into a blood vessel, for example, during an intraperitoneal injection. 3. Conduct a Pilot Dose-Response Study: Use a small cohort of animals to establish a safe dose range for your specific model and experimental conditions. |
| High Variability in Experimental Results | 1. Compound Instability: 2-MEG, being a thiol, can oxidize over time, leading to a decrease in the effective concentration of the active compound. 2. Inconsistent Formulation: Variations in the preparation of the dosing solution between experiments can lead to different effective doses being administered. 3. Animal Handling and Stress: Stress can significantly impact physiological responses and can be a confounding factor in many experimental models. | 1. Fresh Formulations & Stability Testing: Prepare fresh solutions of 2-MEG for each experiment. If solutions need to be stored, conduct a stability study under the storage conditions to determine the rate of degradation.[6][7][8] 2. Standardize Formulation Protocol: Implement a strict, standardized protocol for the preparation of your 2-MEG solutions to ensure consistency across all experiments. 3. Acclimatize Animals & Refine Handling: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress. |
| Animals Exhibit Seizures or Severe Tremors | 1. Neurotoxicity: As observed with related guanidine compounds, these could be signs of central nervous system toxicity.[2] 2. High Dose: The administered dose may be approaching the toxic or lethal range for the specific animal model. | 1. Immediate Dose Reduction: In subsequent experiments, significantly reduce the dose of 2-MEG. 2. Careful Observation: Implement a detailed observational scoring system to monitor for any signs of neurotoxicity at lower doses. 3. Consider an Alternative Route: If feasible, explore a different route of administration that may have a different toxicity profile. |
| Changes in Cardiovascular Parameters (e.g., Blood Pressure, Heart Rate) | 1. Pharmacological Effect: Guanidine compounds are known to interact with adrenergic receptors, which can lead to changes in cardiovascular function.[3] 2. Vehicle Effects: The vehicle used to dissolve 2-MEG could have its own cardiovascular effects. | 1. Cardiovascular Monitoring: If your experimental goals allow, include cardiovascular monitoring (e.g., telemetry, tail-cuff plethysmography) in your study design. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of 2-MEG from those of the vehicle. 3. Dose-Response Assessment: Characterize the dose-dependent effects of 2-MEG on cardiovascular parameters to understand its therapeutic and toxic windows. |
III. Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol provides a general guideline. The final concentration and vehicle may need to be optimized for your specific experimental needs.
Materials:
-
This compound (hydrochloride salt is often more soluble)
-
Sterile, pyrogen-free 0.9% Sodium Chloride for Injection, USP
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment (if necessary)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Calculate the required amount of 2-MEG: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of 2-MEG needed.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of 2-MEG in a small volume of sterile 0.9% saline.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is not within a physiologically acceptable range (ideally 7.0-7.4), adjust it dropwise with sterile 1 M NaOH or 1 M HCl. Be cautious as drastic pH changes can affect compound stability.
-
Final Volume Adjustment: Once the 2-MEG is fully dissolved and the pH is adjusted, bring the solution to the final required volume with sterile 0.9% saline.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.[5]
-
Storage and Use: It is highly recommended to use the solution immediately after preparation. If short-term storage is necessary, protect it from light and store at 2-8°C. A stability study should be performed to validate storage conditions and duration.[7]
IV. Visualizations
Diagram 1: Potential Mechanism of 2-MEG Induced Side Effects
Caption: Potential pathways for 2-MEG induced side effects.
Diagram 2: Troubleshooting Workflow for Unexpected Toxicity
Caption: A logical workflow for troubleshooting unexpected toxicity.
V. References
-
Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Subacute toxicity. (2014). SlideShare. [Link]
-
[Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits]. (1985). Jitchuken Zenrinsho Kenkyuho. [Link]
-
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. (2013). Pharmacologia. [Link]
-
A comparison of the effects of bethanidine, meobentine and quinidine on the electrical activity of rat hearts in vivo and in vitro. (1985). British Journal of Pharmacology. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. [Link]
-
Acute Oral Toxicity of Guanidine Hydrochloride in Mice. (1989). Defense Technical Information Center. [Link]
-
PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. (1964). Defense Technical Information Center. [Link]
-
New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project. (2024). Frontiers in Toxicology. [Link]
-
METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. (2023). KNOWLEDGE - International Journal. [Link]
-
Developmental Neurotoxicity: Some Old and New Issues. (2012). ISRN Toxicology. [Link]
-
Toxicology. (n.d.). MuriGenics. [Link]
-
Transgenerational effects of developmental neurotoxicity induced by exposure to a no-observed-adverse-effect level (NOAEL) of neonicotinoid pesticide clothianidin. (2023). Journal of Neuroinflammation. [Link]
-
A Standard Protocol for Deriving and Assessment of Stability. Part 2 – Aseptic Preparations (Biopharmaceuticals). (2021). Specialist Pharmacy Service. [Link]
-
Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. (2018). Experimental Biology and Medicine. [Link]
-
Acute and 28-days subacute toxicity studies of Gαq-RGS2 signaling inhibitor. (2021). Scientific Reports. [Link]
-
Recent Advances on Drug Development and Emerging Therapeutic Agents Through Targeting Cellular Homeostasis for Ageing and Cardiovascular Disease. (2022). Frontiers in Cell and Developmental Biology. [Link]
-
Effects of mercaptoethylguanidine during long-term hyperdynamic porcine endotoxemia. (2001). Critical Care. [Link]
-
Subacute inhalation toxicity of 2-chloro-4-toluidine in rats. (2006). Inhalation Toxicology. [Link]
-
Acute Oral Toxicity of Nitroguanidine in Mice. (1985). Defense Technical Information Center. [Link]
-
Toxicological Evaluations 16. (1997). Berufsgenossenschaft Rohstoffe und chemische Industrie. [Link]
-
Evaluation of Acute and Subchronic Toxicity Induced by the Crude Ethanol Extract of Plukenetia volubilis Linneo Leaves in Swiss Albino Mice. (2021). Journal of Toxicology. [Link]
-
Best Practices for In-Use Stability and Compatibility Studies. (2025). BioProcess International. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2024). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons. (1987). Toxicology. [Link]
-
Animal Models for Functional Gastrointestinal Disorders. (2020). Frontiers in Psychiatry. [Link]
-
Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (2022). International Journal of Molecular Sciences. [Link]
-
Cardioprotective and cardiotoxic effects of quercetin and two of its in vivo metabolites on differentiated h9c2 cardiomyocytes. (2014). British Journal of Nutrition. [Link]
-
Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. (1979). Arzneimittel-Forschung. [Link]
-
Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz. (1983). Journal of Cardiovascular Pharmacology. [Link]
-
Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. (2011). Molecular Diversity. [Link]
Sources
- 1. Effects of mercaptoethylguanidine during long-term hyperdynamic porcine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Optimizing 2-Mercaptoethylguanidine (MEG) for Radioprotection
Introduction
Welcome to the technical support center for 2-Mercaptoethylguanidine (MEG), a potent aminothiol radioprotective agent. This guide is designed for researchers, scientists, and drug development professionals actively engaged in studies to mitigate the harmful effects of ionizing radiation. As a classic sulfhydryl compound, MEG offers significant protective effects, but its successful application hinges on the careful optimization of its concentration to balance efficacy with potential toxicity.[1][2][3]
This document provides in-depth, field-proven insights through a practical question-and-answer format. We will delve into the fundamental mechanisms of MEG, provide starting points for concentration optimization, and offer detailed troubleshooting for common experimental challenges. Our goal is to equip you with the knowledge to design robust, self-validating experiments and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and application of this compound (MEG).
Q1: What is the primary mechanism of action for MEG-mediated radioprotection?
A1: The radioprotective effects of MEG, like other aminothiol compounds, are primarily attributed to two key mechanisms:
-
Free Radical Scavenging: Ionizing radiation interacts with water molecules in cells to produce highly damaging reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[4] MEG, with its sulfhydryl (-SH) group, is an excellent scavenger of these free radicals, neutralizing them before they can damage critical cellular components like DNA, proteins, and lipids.[5][6]
-
Hydrogen Atom Donation: MEG can directly repair damaged molecules by donating a hydrogen atom to restore the molecule's original structure, a process often referred to as "chemical repair." This is particularly important for repairing DNA radicals, preventing the fixation of DNA damage that can lead to mutations or cell death.[6]
The guanidino group in MEG's structure provides a positive charge at physiological pH, which is thought to facilitate its association with the negatively charged DNA backbone, thereby concentrating the protective thiol group where it is needed most.[7][8]
Q2: What is a good starting concentration range for MEG in in vitro experiments?
A2: The optimal concentration of MEG is highly dependent on the cell type, radiation dose, and experimental endpoint. However, based on published literature, a good starting point for most mammalian cell lines is a concentration range of 1 mM to 30 mM .
-
Rationale: This range represents a common experimental window. For instance, studies with HeLa S3 cells have shown protection against loss of reproductive integrity with 20-30 mM MEG.[1] However, it's crucial to be aware that MEG itself can exhibit cytotoxicity, especially with prolonged exposure. Proliferation of HeLa cells was markedly inhibited by MEG at concentrations as low as 0.1 mM when present for an extended period.[1]
-
Expert Recommendation: Always begin by performing a dose-response curve to determine the cytotoxicity of MEG alone on your specific cell line over your intended incubation period. This is a critical self-validating step. You should identify the highest concentration that does not significantly impact cell viability in the absence of radiation. This will define the upper limit for your radioprotection experiments.
Q3: How should I prepare and handle MEG for my experiments? Is it stable in cell culture media?
A3: Proper handling is critical for consistent results. MEG is a thiol and is susceptible to oxidation.
-
Preparation: Prepare MEG fresh for each experiment. Dissolve it in sterile, serum-free media or a buffered solution (like PBS) immediately before use. The pH of the final solution should be checked and adjusted to physiological levels (~7.4) if necessary, as the stability of thiols can be pH-dependent.
-
Stability in Media: The stability of MEG in aqueous cell culture media can be limited. It can oxidize to form its disulfide, which may have different protective and toxicological properties.[2] Furthermore, components in culture media, such as certain metal ions or even cysteine, can influence the stability and aggregation of compounds.[9]
-
Best Practice: To minimize variability from degradation, add the freshly prepared MEG solution to your cell cultures for a defined, short period (e.g., 30-60 minutes) immediately prior to irradiation. After irradiation, you may choose to remove the MEG-containing media and replace it with fresh media to avoid long-term toxicity. Always be consistent with your incubation times.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I'm not observing a significant radioprotective effect with MEG.
| Potential Cause | Recommended Solution & Rationale |
| Concentration Too Low | The concentration of MEG may be insufficient to counteract the level of radiation-induced damage. Action: Increase the MEG concentration in a stepwise manner, staying below the cytotoxic threshold you determined. |
| Incubation Time Too Short | MEG may not have had sufficient time to be taken up by the cells or to distribute to critical intracellular sites before irradiation. Action: Increase the pre-incubation time. Test a time course (e.g., 15, 30, 60 minutes) to find the optimal window for protection. A 30-minute pre-incubation is a common starting point.[10] |
| Compound Degradation | MEG may have oxidized before or during the experiment. Action: Always prepare MEG solutions immediately before use. Do not use stock solutions that have been stored for extended periods unless their stability under those conditions has been validated.[11] |
| Radiation Dose Too High | The radiation dose may be causing an overwhelming amount of damage that cannot be mitigated by the protector, leading to non-survivable injury. Action: Re-evaluate your radiation dose. Ensure you are working within a dose range that results in partial, not complete, cell killing in your control group, allowing a "window" to observe protection. |
Problem 2: I'm seeing high levels of toxicity even at low radiation doses when MEG is present.
| Potential Cause | Recommended Solution & Rationale |
| Inherent MEG Cytotoxicity | The concentration of MEG itself is toxic to your specific cell line, and this effect is being compounded by the stress of radiation. Action: Re-run your MEG-only cytotoxicity assay. It is essential to have a "MEG only" control group in every radioprotection experiment to isolate the compound's effect from the radiation effect. Consider lowering the MEG concentration. |
| Prolonged Exposure | Leaving MEG in the culture medium for the entire post-irradiation incubation period can lead to significant toxicity.[1] Action: Wash the cells after irradiation. Remove the MEG-containing medium and replace it with fresh, complete medium for the remainder of the experiment (e.g., for colony formation). |
| Interaction with Media Components | Components in serum or the basal media could be interacting with MEG to form a more toxic substance. Action: When preparing MEG, use a simple, defined buffer or serum-free media. Minimize the pre-incubation time to what is necessary for protection. |
Problem 3: My experimental results are inconsistent from one experiment to the next.
| Potential Cause | Recommended Solution & Rationale |
| Variability in MEG Solution | Inconsistent preparation or degradation of the MEG stock solution. Action: Standardize your protocol. Always prepare MEG fresh from a high-quality powder source. Ensure it is fully dissolved. |
| Inconsistent Cell Health/Confluency | Cells in different metabolic states or at different densities can respond differently to both radiation and chemical treatments. Action: Standardize your cell culture practices. Always seed cells at the same density and ensure they are in the logarithmic growth phase at the start of each experiment. |
| Fluctuations in Irradiator Output | The actual dose delivered by the radiation source may vary. Action: Ensure your irradiator is calibrated regularly. Use dosimetry to confirm the dose delivered in each experiment. |
Part 3: Key Experimental Protocols & Data
Data Presentation: Recommended Starting Concentrations
The following table summarizes starting concentrations for aminothiol radioprotectors from literature. Note that MEG is a metabolite of the well-studied prodrug Amifostine (WR-2721).[5][12][13] The active form, WR-1065, is structurally similar to MEG.
| Agent | Model System | Concentration / Dose | Key Finding | Source |
| MEG | HeLa S3 Cells (in vitro) | 20-30 mM | Prevented loss of reproductive integrity. | 1] |
| MEG | HeLa S3 Cells (in vitro) | > 0.1 mM | Inhibited proliferation with long-term exposure. | 1] |
| Amifostine (WR-2721) | Mice (in vivo) | 500 mg/kg (IP) | Provided significant protection against hematopoietic and GI acute radiation syndromes. | 14] |
| PrC-210 (Aminothiol) | Mice (in vivo) | 252 µg/g (IP) | Conferred highly significant radioprotection when given 7.5-60 min before radiation. | 15] |
Disclaimer: This table is a guideline. Optimal concentrations must be determined empirically for each specific experimental system.
Visualization 1: Mechanism of Aminothiol Radioprotection
The following diagram illustrates the core mechanisms by which MEG protects cells from radiation damage.
Caption: Dual mechanisms of MEG radioprotection.
Protocol: Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.[16][17]
Objective: To quantify the ability of MEG to protect cells from radiation-induced reproductive death.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution[16]
-
This compound (MEG)
-
6-well or 100 mm culture plates
-
Fixative solution (e.g., 10% neutral buffered formalin)[16]
Methodology:
-
Cell Seeding (Day 0):
-
Prepare a single-cell suspension from a logarithmically growing culture using trypsin.
-
Count viable cells (e.g., using a hemocytometer and trypan blue).
-
Plate a precise number of cells into 6-well plates. The number of cells to seed depends on the radiation dose; fewer cells are plated for lower doses and more for higher doses to aim for 50-150 countable colonies per plate. This requires prior range-finding experiments.
-
-
Treatment and Irradiation (Day 1):
-
Allow cells to attach overnight.
-
Prepare experimental groups (in triplicate):
-
Absolute Control: No MEG, no radiation.
-
Radiation Only: No MEG, expose to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
MEG Only: Treat with the chosen concentration of MEG, no radiation.
-
MEG + Radiation: Pre-treat with MEG, then expose to radiation.
-
-
Prepare MEG fresh and add it to the appropriate wells. Incubate for your optimized time (e.g., 30 minutes) at 37°C.
-
Immediately irradiate the plates.
-
After irradiation, remove the media from all wells, wash once with PBS, and add fresh, complete media.
-
-
Incubation (Days 1-14):
-
Return plates to the incubator. Allow colonies to grow for 10-14 days, or until colonies in the control wells consist of at least 50 cells. Do not disturb the plates.
-
-
Fixing and Staining:
-
Aspirate the media gently.
-
Wash each well once with PBS.[16]
-
Add fixative solution and incubate for 15-30 minutes at room temperature.[16]
-
Remove the fixative and add crystal violet staining solution. Incubate for 20-60 minutes.[16]
-
Gently wash away excess stain with water and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies containing ≥50 cells in each well.
-
Calculate Plating Efficiency (PE):
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
(Calculate for the non-irradiated control group)
-
-
Calculate Surviving Fraction (SF):
-
SF = (Number of colonies counted / (Number of cells seeded x PE/100))
-
(Calculate for each treatment group)
-
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Visualization 2: Workflow for In Vitro Radioprotection Assay
This diagram outlines the critical decision points and steps in a typical in vitro experiment to test MEG's efficacy.
Caption: Logical workflow for optimizing and testing MEG.
References
-
Whitaker, S. J., Powell, S. N., & McMillan, T. J. (1991). Molecular Assays of Radiation-Induced DNA Damage. European Journal of Cancer. Available at: [Link]
-
Li, W., et al. (2015). Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences. Available at: [Link]
-
Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols. Available at: [Link]
-
McGill University Radiobiology. Experimental Protocol for Clonogenic Survival Assay. Available at: [Link]
-
Reddig, A., et al. (2021). DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Journal of Laboratory and Precision Medicine. Available at: [Link]
-
Langie, S. A. S., et al. (2020). Quantifying DNA damage induced by ionizing radiation and hyperthermia using single DNA molecule imaging. Redox Biology. Available at: [Link]
-
Bio-protocol. DNA double-strand break assay by immunofluorescence staining. Available at: [Link]
-
Asakura, H. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells. Radiation Research. Available at: [Link]
-
Scarbrough, P. M., et al. (2017). Clonogenic Assay [Video]. YouTube. Available at: [Link]
-
Wang, G., et al. (2018). Measuring radiation-induced DNA damage in Cryptococcus neoformans and Saccharomyces cerevisiae using long range quantitative PCR. PLOS ONE. Available at: [Link]
-
Creative Bioarray. Clonogenic Assay. Available at: [Link]
-
Belyaev, I. (2012). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Protocols. Available at: [Link]
-
Ramos-Gomez, M., et al. (2022). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences. Available at: [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research. Available at: [Link]
-
Singh, V. K., & Seed, T. M. (2022). Radioprotective efficacy of amifostine (WR-2721) in mice. ResearchGate. Available at: [Link]
-
ResearchGate. Techniques for γ-H2AX Detection. Available at: [Link]
-
Baselet, B., et al. (2019). X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Das, S., et al. (2019). Enteral Activation of WR-2721 Mediates Radioprotection and Improved Survival from Lethal Fractionated Radiation. Scientific Reports. Available at: [Link]
-
Rasey, J. S., et al. (1986). Comparative biodistribution and radioprotection studies with three radioprotective drugs in mouse tumors. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
Semantic Scholar. Amifostine: chemotherapeutic and radiotherapeutic protective effects. Available at: [Link]
-
Javadi, A., & Nikhbakht, M. R. (2023). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. International Journal of Radiation Biology. Available at: [Link]
-
Takagi, Y., et al. (1971). Radiation protection of mice by mixtures of -mercaptoethylquanidine (MEG) and cysteamine (MEA). Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
ResearchGate. In vitro studies on radioprotective efficacy of silymarin against γ-irradiation. Available at: [Link]
-
Pinto, L., et al. (2021). Radiobiological Studies of Microvascular Damage through In Vitro Models: A Methodological Perspective. Cancers. Available at: [Link]
-
de Souza, R. S., et al. (2023). Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment. Molecules. Available at: [Link]
-
Peebles, D. D., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology. Available at: [Link]
-
Reget, D., et al. (2021). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Scientific Reports. Available at: [Link]
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media? Available at: [Link]
-
Bioprocess Online. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes. Available at: [Link]
-
ResearchGate. Comments to the Mechanism of Protective and Pharmacological Action of Radioprotectors from the Family of Aminothiols. Available at: [Link]
-
National Center for Biotechnology Information. (Mercaptoethyl)guanidine. PubChem Compound Database. Available at: [Link]
-
Vasin, M. V. (2014). Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence. Journal of Environmental and Occupational Science. Available at: [Link]
-
Johnke, R. M., et al. (2014). Radioprotection. The Journal of the American Osteopathic Association. Available at: [Link]
-
Radiology Key. Radioprotectors. Available at: [Link]
-
Li, X., et al. (2025). Research on the mechanisms of natural products in radiation protection. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Wright, B. S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]
Sources
- 1. radiationresearch [radiation-research.kglmeridian.com]
- 2. The protection of mice against radiation by this compound and its disulfide [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation protection of mice by mixtures of -mercaptoethylquanidine (MEG) and cysteamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioprotectors | Radiology Key [radiologykey.com]
- 7. researchgate.net [researchgate.net]
- 8. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative biodistribution and radioprotection studies with three radioprotective drugs in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enteral Activation of WR-2721 Mediates Radioprotection and Improved Survival from Lethal Fractionated Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: The Impact of 2-Mercaptoethylguanidine (2-MEG) on Cell Culture Media Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Mercaptoethylguanidine (2-MEG) in their cell culture experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the use of 2-MEG and its impact on the stability of various cell culture media. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of this compound in cell culture.
Q1: What is this compound (2-MEG) and why is it used in cell culture?
A1: this compound, also known as Guanidinoethyl-mercaptan, is a thiol-containing compound.[1][2] In cell culture, it is primarily used as an antioxidant to mitigate oxidative stress.[3] Like other thiol compounds such as 2-mercaptoethanol (2-ME), 2-MEG can help maintain a reduced environment in the culture medium, which can be beneficial for the growth and viability of certain cell types, particularly those sensitive to oxidative damage.[4] Its proposed mechanism of action includes scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite.
Q2: I've noticed a yellowing of my culture medium after adding 2-MEG. What does this indicate?
A2: A change in the color of your culture medium, such as turning yellow or pink, is often an indicator of a pH shift or chemical degradation.[5][6] When a thiol-containing compound like 2-MEG is added to a complex solution like cell culture medium, it can undergo oxidation. This process can lead to the generation of acidic byproducts, causing the pH to drop and the phenol red indicator in the medium to change from red to yellow.[5] It can also be a sign of media degradation, where essential components are breaking down.
Q3: My cells are showing signs of toxicity after I started using 2-MEG. What could be the cause?
A3: While 2-MEG is used for its protective antioxidant properties, its degradation in cell culture media can lead to the formation of cytotoxic byproducts, most notably hydrogen peroxide (H₂O₂).[3] The accumulation of H₂O₂ can induce oxidative stress, leading to reduced cell proliferation, apoptosis, and other signs of cytotoxicity.[7][8][9][10] The concentration of 2-MEG used is critical; an excessive amount can exacerbate this issue. It is crucial to optimize the concentration for your specific cell line and experimental conditions.[11]
Q4: Can I pre-mix 2-MEG into my bulk media and store it?
A4: It is generally not recommended to store cell culture media long-term after the addition of thiol-containing compounds like 2-MEG. These compounds are prone to oxidation in aqueous solutions, leading to a loss of efficacy and the generation of harmful byproducts. For optimal and consistent results, it is best practice to add 2-MEG to the medium fresh at the time of use.
Q5: How is 2-MEG different from the more commonly used 2-mercaptoethanol (2-ME)?
A5: Both 2-MEG and 2-ME are thiol-containing reducing agents used to control oxidative stress in cell culture. The primary structural difference is the presence of a guanidinium group in 2-MEG. This group may influence its chemical reactivity, stability, and biological activity. For instance, the guanidinium group could potentially participate in guanidinylation reactions with other molecules in the culture medium, a phenomenon not associated with 2-ME.
II. Troubleshooting Guide: Navigating Challenges with 2-MEG in Cell Culture
This section provides a structured approach to identifying and resolving common issues encountered when using 2-MEG.
Problem 1: Rapid Media Color Change (Yellowing) and pH Instability
-
Visual Cues: Culture medium rapidly turns yellow after the addition of 2-MEG, even before significant cell growth.
-
Potential Causes:
-
Oxidation of 2-MEG: The thiol group of 2-MEG is oxidized, releasing protons and lowering the pH of the medium.
-
High Initial Concentration of 2-MEG: A higher concentration of the reducing agent will lead to a more significant and rapid pH drop upon oxidation.
-
Media Composition: Certain media formulations, particularly those with higher concentrations of metal ions or other reactive components, may accelerate the oxidation of 2-MEG.
-
-
Troubleshooting Steps:
-
Optimize 2-MEG Concentration: Perform a dose-response experiment to determine the lowest effective concentration of 2-MEG that provides the desired antioxidant benefit without causing a significant pH shift.
-
Monitor pH: Regularly measure the pH of your culture medium after adding 2-MEG to correlate the color change with a quantifiable pH drop.
-
Consider a Buffered Medium: If pH instability is a persistent issue, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[4]
-
Fresh Preparation: Always add 2-MEG to the medium immediately before use to minimize pre-incubation oxidation.
-
Problem 2: Decreased Cell Viability or Proliferation
-
Visual Cues: Increased number of floating, dead cells; slower-than-expected cell growth; or altered cell morphology.
-
Potential Causes:
-
Hydrogen Peroxide (H₂O₂) Toxicity: The oxidation of 2-MEG in the culture medium can generate cytotoxic levels of H₂O₂.
-
Degradation of Essential Nutrients: The reactive species generated during 2-MEG oxidation may degrade essential media components like vitamins and amino acids.
-
Direct Toxicity of 2-MEG or its Byproducts: At high concentrations, 2-MEG itself or its degradation products (other than H₂O₂) might be toxic to certain cell lines.
-
-
Troubleshooting Steps:
-
Measure H₂O₂ Levels: Quantify the concentration of H₂O₂ in your culture medium after the addition of 2-MEG using a sensitive assay such as the Amplex Red assay (see Section IV for protocol).
-
Titrate 2-MEG Concentration: As with pH issues, finding the optimal, lowest effective concentration is key to minimizing cytotoxicity.
-
Include Catalase: To confirm if H₂O₂ is the cause of toxicity, consider adding catalase to your culture medium to neutralize it. If cell viability improves, H₂O₂ generation is the likely culprit.
-
Perform Cell Viability Assays: Use a reliable method like a trypan blue exclusion assay or a commercial viability kit to quantitatively assess the impact of different 2-MEG concentrations on your cells.[7][8][9][10]
-
Problem 3: Inconsistent Experimental Results
-
Observation: High variability between replicate experiments or a gradual decline in the effectiveness of 2-MEG over time.
-
Potential Causes:
-
Instability of 2-MEG Stock Solution: The 2-MEG stock solution may be degrading over time, leading to inconsistent final concentrations in your experiments.
-
Variability in Media Batches: Different lots of media or serum may have varying levels of components that interact with 2-MEG.
-
Inconsistent Incubation Times: The duration between adding 2-MEG and starting the experiment can affect the extent of its oxidation and the accumulation of byproducts.
-
-
Troubleshooting Steps:
-
Aliquot and Store Stock Solutions Properly: Prepare single-use aliquots of your 2-MEG stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Standardize Procedures: Ensure that the timing of 2-MEG addition and the initiation of your experiments are consistent across all replicates and experiments.
-
Quality Control of Media and Supplements: When opening a new lot of media or serum, it is good practice to perform a small-scale experiment to confirm that your results are consistent with previous batches.
-
Monitor Thiol Concentration: Use Ellman's assay (see Section IV for protocol) to measure the concentration of free thiols in your medium over time to assess the stability of 2-MEG under your specific culture conditions.
-
III. The Chemistry of 2-MEG in Cell Culture Media: A Deeper Dive
A fundamental understanding of the chemical interactions of 2-MEG within the complex environment of cell culture media is crucial for effective troubleshooting.
The Double-Edged Sword: Antioxidant Action and H₂O₂ Generation
The primary role of 2-MEG as an antioxidant involves the donation of a hydrogen atom from its thiol group (-SH) to neutralize reactive oxygen species. However, this process initiates a cascade of reactions that can lead to the formation of hydrogen peroxide.
Figure 2. Hypothetical guanidinylation of an amino acid by 2-MEG.
While there is currently limited direct evidence of this reaction occurring with media components under standard cell culture conditions, it is a theoretical possibility that could alter the chemical composition and stability of the medium. The guanidinylation of free amino acids or the N-termini of proteins and peptides could impact their availability to cells and their overall function. Further research, potentially using techniques like mass spectrometry, would be needed to confirm and characterize such reactions. [12]
IV. Experimental Protocols for Media Stability Assessment
To empower researchers to validate their own culture systems, this section provides detailed, step-by-step protocols for key analytical assays.
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This assay is used to measure the concentration of free thiol groups, providing a direct measure of the stability of 2-MEG in your culture medium over time. [13][14][15][16][17] Materials:
-
Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or 2-MEG standard solution of known concentration
-
Cell culture medium samples collected at various time points after 2-MEG addition
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve:
-
Prepare a stock solution of your thiol standard (e.g., 1.5 mM Cysteine).
-
Perform serial dilutions of the stock solution in reaction buffer to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).
-
-
Sample Preparation: Collect aliquots of your cell culture medium containing 2-MEG at different time points (e.g., 0, 2, 4, 8, 24 hours) after its addition. Centrifuge the samples to remove any cells or debris.
-
Assay:
-
In a 96-well plate, add 250 µL of each standard or diluted sample to a well.
-
Add 50 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (0 mM standard) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line from the standard curve to calculate the thiol concentration in your samples.
Protocol 2: Quantification of Hydrogen Peroxide using Amplex® Red Assay
This highly sensitive fluorescent assay allows for the quantification of H₂O₂ generated in your cell culture medium. [18][19][20][21][22] Materials:
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex® Red reagent, Horseradish Peroxidase (HRP), and a hydrogen peroxide standard)
-
Reaction Buffer (provided in the kit or a suitable buffer like 1x PBS)
-
Cell culture medium samples
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Prepare H₂O₂ Standard Curve:
-
Dilute the provided H₂O₂ standard in your cell culture medium (or the appropriate buffer if not using medium as the diluent) to create a standard curve (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
-
Prepare Amplex® Red/HRP Working Solution:
-
Follow the kit manufacturer's instructions to prepare the working solution containing Amplex® Red reagent and HRP. This solution is light-sensitive and should be prepared fresh and protected from light.
-
-
Sample Collection: Collect cell-free supernatants from your cultures at desired time points after 2-MEG addition.
-
Assay:
-
Add 50 µL of each standard or sample to wells of the 96-well plate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculation: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Determine the H₂O₂ concentration in your samples from this curve.
V. Data Interpretation and Best Practices
Table 1: Expected Outcomes and Interpretations
| Observation | Potential Cause | Recommended Action |
| Rapid decrease in thiol concentration over time | 2-MEG is unstable in the culture medium. | Add 2-MEG fresh to the medium before each use. Consider a more stable antioxidant if the degradation is too rapid for your experimental timeframe. |
| Increase in H₂O₂ concentration that correlates with decreased cell viability | 2-MEG oxidation is producing cytotoxic levels of H₂O₂. | Lower the concentration of 2-MEG. Co-incubate with catalase to confirm H₂O₂-mediated toxicity. |
| No significant antioxidant effect at low 2-MEG concentrations | The concentration of 2-MEG is insufficient to counteract the oxidative stress in your system. | Gradually increase the concentration of 2-MEG while monitoring for signs of toxicity. |
| Interference with cell viability/proliferation assays | The reducing activity of 2-MEG can interfere with assays that rely on redox-sensitive dyes (e.g., MTT, XTT, resazurin). | Use a non-redox-based viability assay, such as a trypan blue exclusion assay or an ATP-based assay. |
Best Practices for Using 2-MEG:
-
Start with a Low Concentration: Begin with a low micromolar concentration of 2-MEG and titrate up to find the optimal balance between antioxidant efficacy and potential toxicity.
-
Always Prepare Fresh: Add 2-MEG to your culture medium immediately before use.
-
Protect from Light and Air: Store 2-MEG stock solutions in airtight containers, protected from light, and consider purging with an inert gas like nitrogen or argon to minimize oxidation.
-
Consider Your Media Type: Be aware that the stability of 2-MEG can vary between different media formulations (e.g., DMEM vs. RPMI-1640) due to differences in their composition.
-
Validate Your Assays: When using colorimetric or fluorescent assays for cell health, be mindful of potential interference from the reducing activity of 2-MEG and run appropriate controls.
By following the guidance in this technical support center, researchers can better navigate the complexities of using this compound in cell culture, leading to more reliable and reproducible experimental outcomes.
VI. References
-
Patsnap Synapse. (2025, May 27). What are the signs of contamination in cell cultures?
-
BroadPharm. (2022, January 18). Ellman's Assay Protocol.
-
Opentrons. Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library.
-
Cellular Model of Hydrogen Peroxide Release: In Preparation for On-Chip Sensor Measurements.
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent.
-
BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups.
-
Instruction manual.
-
Fisher Scientific. Ellman's Reagent.
-
Thermo Fisher Scientific. (2009, June 26). Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.
-
Halliwell B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Biomedical Journal, 37(3), 99-105.
-
Bio-protocol. (2019, November 5). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans.
-
Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes.
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.
-
Sigma-Aldrich. Case Study of an Insect Cell Culture Medium Failure Due to Yeastolate.
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
-
(PDF) Guidelines for antioxidant assays for food components.
-
How to Optimize Cell Culture Conditions With The Right Reagents.
-
Scopelab. (2024, May 13). Troubleshooting Animal Cell Culture in T-Flasks: Common Issues and Solutions.
-
Proteintech Group. Cell culture troubleshooting.
-
Cell and Gene. (2021, May 14). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues.
-
PubChem. This compound monohydrochloride.
-
PubChem. (Mercaptoethyl)guanidine.
-
Sigma-Aldrich. Cell Viability and Proliferation Assays.
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
-
Cell proliferation and cytotoxicity assays.
-
Labome. Cell Proliferation Assays and Cell Viability Assays.
-
Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays.
-
The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram.
Sources
- 1. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 4. cqscopelab.com [cqscopelab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 10. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. bmglabtech.com [bmglabtech.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term In Vivo Side Effects of 2-Mercaptoethylguanidine (2-MEG)
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Mercaptoethylguanidine (2-MEG) is a research compound, and comprehensive long-term in vivo safety data is limited. This guide is intended to provide technical support based on the known pharmacology of 2-MEG, the toxicological profiles of related guanidino compounds, and the effects of nitric oxide synthase (NOS) inhibitors. The information herein should not be considered a substitute for a thorough literature review and a carefully designed, institutionally approved experimental protocol.
Introduction
This compound (2-MEG), a compound known for its radioprotective properties and its role as an inhibitor of inducible nitric oxide synthase (iNOS), presents a unique pharmacological profile. While its acute effects are relatively well-documented, researchers embarking on long-term in vivo studies may have questions regarding its potential chronic side effects. This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to assist researchers in navigating potential challenges and ensuring the scientific integrity of their experiments.
The guidance provided is built upon two key mechanistic pillars of 2-MEG's action: its nature as a guanidino compound and its function as a nitric oxide synthase inhibitor.
Troubleshooting Guide: Monitoring and Mitigating Potential Long-Term In Vivo Side Effects of 2-MEG
This section is designed to help researchers proactively monitor for and address potential adverse effects during chronic 2-MEG administration.
Issue 1: Cardiovascular Instability - Hypertension and Vascular Dysfunction
Causality: Chronic inhibition of nitric oxide synthase, particularly non-selective inhibition, can lead to sustained hypertension and renal damage.[1][2][3][4] Although 2-MEG is considered a selective iNOS inhibitor, its effects on other NOS isoforms with long-term administration are not fully elucidated. Furthermore, some guanidino compounds have been shown to contribute to cardiovascular complications.[5]
Troubleshooting Protocol:
-
Baseline and Regular Blood Pressure Monitoring:
-
Method: Utilize non-invasive tail-cuff plethysmography for conscious animal monitoring. For more precise measurements, especially in rodent models, consider telemetry implantation for continuous monitoring.
-
Frequency: Establish a baseline blood pressure before initiating 2-MEG administration. Monitor blood pressure at least once a week for the duration of the study. Increase frequency if any significant changes are observed.
-
-
Assessment of Vascular Function:
-
Ex Vivo Analysis: At the termination of the study, or at interim points, isolate aortic rings or other relevant blood vessels to assess their contractile and relaxation responses to various agonists (e.g., phenylephrine, acetylcholine) using an organ bath setup. A blunted response to vasodilators can indicate endothelial dysfunction.
-
Histopathology: Perform histological analysis of the heart and major blood vessels to look for signs of hypertrophy, fibrosis, or inflammation.
-
-
Mitigation Strategies:
-
Dose Optimization: If hypertension is observed, consider a dose-response study to determine the lowest effective dose of 2-MEG that achieves the desired therapeutic effect with minimal impact on blood pressure.
-
Co-administration of Antihypertensive Agents: In some experimental paradigms, it may be necessary to co-administer a standard antihypertensive medication to control blood pressure. However, this will be a confounding factor and should be carefully considered and controlled for in the study design.
-
Issue 2: Renal Dysfunction
Causality: The kidneys are susceptible to damage from chronic hypertension and direct toxic effects of compounds.[1][6] Guanidino compounds are known to accumulate in renal failure and may themselves be nephrotoxic.[7] Chronic NOS inhibition is a known model for inducing renal damage.[1][2]
Troubleshooting Protocol:
-
Monitoring Renal Function:
-
Urinalysis: Collect urine samples at regular intervals to monitor for proteinuria, hematuria, and changes in urine output.[8][9] The presence of protein in the urine is an early indicator of kidney damage.
-
Serum Biomarkers: Measure serum creatinine and blood urea nitrogen (BUN) levels.[10] An elevation in these markers indicates a decline in glomerular filtration rate (GFR).
-
Histopathology: Upon necropsy, perform a thorough histological examination of the kidneys, looking for signs of glomerulosclerosis, tubular necrosis, or interstitial nephritis.[9][11]
-
-
Experimental Workflow for Renal Function Monitoring:
Caption: Workflow for monitoring renal function during long-term 2-MEG studies.
Issue 3: Neurotoxicity - Seizures and Behavioral Changes
Causality: Several guanidino compounds are known to be neurotoxic and can act as convulsants.[7][12][13] The proposed mechanism involves the activation of N-methyl-D-aspartate (NMDA) receptors and inhibition of GABAergic transmission.[5][12]
Troubleshooting Protocol:
-
Behavioral Monitoring:
-
Daily Observations: Carefully observe the animals daily for any signs of neurotoxicity, such as tremors, seizures, ataxia, or changes in grooming and social interaction.
-
Standardized Behavioral Tests: Employ a battery of behavioral tests (e.g., open field test, rotarod test) at regular intervals to quantitatively assess motor coordination, anxiety levels, and exploratory behavior.
-
-
Neurochemical and Histological Analysis:
-
Neurotransmitter Analysis: At the end of the study, brain tissue can be analyzed for changes in the levels of excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters.
-
Histopathology: Examine brain sections for any signs of neuronal damage, gliosis, or inflammation.
-
-
Mitigation Strategies:
-
Dose Adjustment: If neurotoxic signs are observed, an immediate reduction in the dose of 2-MEG is warranted.
-
Anticonvulsant Therapy: In the event of seizures, administration of an anticonvulsant may be necessary for animal welfare, but this will significantly impact the experimental outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term side effects of 2-MEG that I should be concerned about in my in vivo experiments?
A1: Based on its chemical structure (a guanidino compound) and its mechanism of action (an iNOS inhibitor), the primary long-term side effects of concern are:
-
Cardiovascular: Potential for hypertension and endothelial dysfunction due to chronic NOS inhibition.[1][2][3][4]
-
Renal: Risk of kidney damage secondary to hypertension or direct nephrotoxic effects.[1][6][7]
-
Neurological: Potential for neurotoxicity, including seizures, due to the known effects of some guanidino compounds on the central nervous system.[5][7][12][13]
Q2: How does 2-MEG's inhibition of iNOS contribute to its potential long-term side effects?
A2: While inducible NOS (iNOS) is primarily associated with inflammation, prolonged inhibition could have unintended consequences. Chronic systemic NOS inhibition, even if targeted at iNOS, might affect basal NO levels in various tissues, potentially leading to the cardiovascular and renal side effects mentioned above.[1][2] The selectivity of 2-MEG for iNOS over other NOS isoforms (eNOS and nNOS) in a long-term in vivo setting has not been definitively established.
Q3: Are there any known metabolites of 2-MEG that could be toxic?
A3: The in vivo metabolism of 2-MEG is not well-characterized in the recent literature.[14][15] Guanidino compounds, in general, are metabolized through various pathways, and some metabolites can have biological activity.[7][15] Without specific studies on 2-MEG metabolism, it is prudent to consider that its metabolites could contribute to the overall long-term side effect profile.
Q4: What is the proposed mechanism of neurotoxicity for guanidino compounds?
A4: The neurotoxicity of certain guanidino compounds is thought to be mediated by their interaction with key neurotransmitter systems. They can act as excitotoxins by activating NMDA receptors and can also inhibit the function of the inhibitory neurotransmitter GABA.[5][12] This imbalance between excitatory and inhibitory signaling can lead to neuronal hyperexcitability and, in severe cases, seizures.
Q5: How can I design my long-term study to minimize the risk of these side effects?
A5:
-
Pilot Dose-Ranging Study: Conduct a pilot study to determine the minimum effective dose of 2-MEG for your experimental model.
-
Comprehensive Monitoring Plan: Implement a robust monitoring plan that includes regular assessment of cardiovascular, renal, and neurological parameters as outlined in the troubleshooting guide.
-
Appropriate Controls: Include vehicle-treated control groups to differentiate the effects of 2-MEG from other experimental variables.
-
Ethical Considerations: Ensure your experimental protocol is approved by your institution's animal care and use committee and includes clear endpoints for humane euthanasia if severe toxicity is observed.
Data Summary Table
| Potential Side Effect | Organ System | Key Monitoring Parameters | Putative Mechanism |
| Hypertension | Cardiovascular | Blood Pressure | Chronic NOS Inhibition |
| Endothelial Dysfunction | Cardiovascular | Vascular Reactivity | Chronic NOS Inhibition |
| Proteinuria | Renal | Urinalysis | Glomerular Damage |
| Increased BUN/Creatinine | Renal | Serum Chemistry | Decreased GFR |
| Seizures/Behavioral Changes | Neurological | Observation, Behavioral Tests | Guanidino Group Neurotoxicity |
Signaling and Experimental Workflow Diagrams
Potential Mechanism of Guanidino-Induced Neurotoxicity
Caption: Postulated mechanism of neurotoxicity for guanidino compounds like 2-MEG.
Experimental Workflow for Cardiovascular Monitoring
Caption: Experimental workflow for cardiovascular safety assessment in long-term 2-MEG studies.
References
- D'Hooge, R., et al. (2002). Guanidino compounds as uremic (neuro)toxins. Seminars in Dialysis, 15(4), 229-236.
- Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. The Pavlovian journal of biological science, 22(3), 85–94.
- Romero, J. C., & Lahera, V. (1998). Nitric Oxide, the Kidney, and Hypertension. Hypertension, 31(1), 255-259.
- Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. Scilit.
- Navarro, J., & Llinas, M. (1998). Chronic Nitric Oxide Inhibition Model Six Years On. Hypertension, 32(4), 629-635.
- Wiese, M., et al. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 15(10), 323.
- Mori, A., & Al. (2018). Guanidino Compounds as Kidney Disease Toxins. JSciMed Central.
- Manning, R. D., Jr, & Hu, L. (1994). Hypertension induced by nitric oxide synthesis inhibition is renal nerve dependent. Hypertension, 23(6 Pt 2), 919–923.
- Räisänen, I., & Vapaatalo, H. (1997). Nitric oxide in hypertension and renal diseases. Annals of medicine, 29(6), 485–492.
- Technology Networks. (2024). High Blood Pressure Drugs Could Harm Kidneys Over Time. Technology Networks.
- Dudzinski, D. M., & Michel, T. (2007). Dysfunctional and Dysregulated Nitric Oxide Synthases in Cardiovascular Disease: Mechanisms and Therapeutic Potential.
- Ferdinandy, P., & Schulz, R. (2003). Inducible nitric oxide synthase and cardiovascular disease. Cardiovascular research, 58(2), 234–244.
- PubChem. (2023). (Mercaptoethyl)guanidine. PubChem.
- Tousoulis, D., et al. (2012). Nitric oxide and cardiovascular risk factors. Heart, 98(4), 274-279.
- Al-Shorbagy, M. Y., et al. (2023). In vivo evaluation of nephrotoxicity and neurotoxicity of colistin formulated with sodium deoxycholate sulfate in a mice model. International journal of pharmaceutics, 640, 123067.
- Massion, P. B., & Balligand, J. L. (2003). Nitric Oxide and Cardiac Function.
- Holland-Frei Cancer Medicine. (6th edition). Monitoring for Drug-Induced Nephrotoxicity. NCBI Bookshelf.
- Wang, Y., et al. (2021). Recent Advances in In Vivo Neurochemical Monitoring. Biosensors, 11(11), 442.
- Perazella, M. A., & Rosner, M. H. (2023). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach. Clinical journal of the American Society of Nephrology : CJASN, 18(12), 1603–1614.
- Cardiology Research. (2024). The Role of Inducible Nitric Oxide Synthase in Assessing the Functional Level of Coronary Artery Lesions in Chronic Coronary Syndrome. Cardiology Research.
- Expert Opinion on Drug Metabolism & Toxicology. (2014). Detection and management of nephrotoxicity during drug development. Taylor & Francis Online.
- Lains, I., et al. (2021).
- Li, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules, 28(8), 3462.
- Al-Jassabi, S., & Al-Jaff, F. (2022). Stressful Effects of T-2 Metabolites and Defense Capability of HepG2 Cells. Toxins, 14(12), 843.
- Singer, B. H., et al. (2023). Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chronic Nitric Oxide Inhibition Model Six Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Nitric oxide in hypertension and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Blood Pressure Meds Can Damage Kidneys | Technology Networks [technologynetworks.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Monitoring for Drug-Induced Nephrotoxicity - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of nephrotoxicity and neurotoxicity of colistin formulated with sodium deoxycholate sulfate in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry and neurotoxicology of guanidino compounds. History and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry and neurotoxicology of guanidino compounds | Scilit [scilit.com]
- 14. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS | MDPI [mdpi.com]
Technical Support Center: 2-Mercaptoethylguanidine (2-MEG) Antioxidant Capacity Assays
Welcome to the technical support center for the application of 2-Mercaptoethylguanidine (2-MEG) in antioxidant capacity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 2-MEG and to avoid common experimental artifacts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Introduction to this compound (2-MEG)
This compound (2-MEG) is a potent synthetic antioxidant with a structural resemblance to aminoguanidine. It is recognized for its significant superoxide and peroxyl radical scavenging capabilities. Furthermore, 2-MEG acts as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes and oxidative stress. Its dual function as a radical scavenger and enzyme inhibitor makes it a compound of great interest in pharmacology and oxidative stress research.
However, the very chemical properties that make 2-MEG an effective antioxidant—namely its thiol group—can also be a source of significant artifacts in common antioxidant capacity assays. This guide will provide a deep dive into these challenges and offer robust solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using 2-MEG in antioxidant capacity assays.
FAQ 1: My 2-MEG stock solution turns cloudy and loses potency. What is happening and how can I prevent it?
Answer: The thiol group in 2-MEG is highly susceptible to oxidation, especially at neutral or alkaline pH, in the presence of dissolved oxygen, and when exposed to trace metal ions (e.g., Cu²⁺, Fe³⁺). This leads to the formation of disulfide-bridged dimers and other oxidized species, which can precipitate and will no longer possess the same antioxidant activity. This auto-oxidation is a primary reason for inconsistent results.
Troubleshooting & Prevention:
-
Solvent Choice & pH: Prepare 2-MEG stock solutions in deoxygenated, high-purity water or an acidic buffer (pH < 6). The acidic environment protonates the thiol group, making it less susceptible to oxidation.
-
Chelating Agents: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) or DTPA (Diethylenetriaminepentaacetic acid) at a final concentration of 0.1-1 mM to your stock solution and buffers. These agents will sequester trace metal ions that catalyze the oxidation of thiols.
-
Storage Conditions: Aliquot your 2-MEG stock solution into small, single-use volumes and store them at -80°C under an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles.
-
Fresh Preparations: For the most sensitive and reproducible experiments, it is highly recommended to prepare fresh 2-MEG solutions immediately before use.
Workflow for Preparing Stable 2-MEG Solutions:
Caption: Workflow for preparing and storing 2-MEG solutions to minimize auto-oxidation.
FAQ 2: I am seeing unusually high antioxidant capacity for 2-MEG in my ABTS/DPPH assay. Could this be an artifact?
Answer: Yes, this is a very common artifact. Assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) rely on the reduction of a colored radical. Thiols, including 2-MEG, can directly reduce the radical indicator through a single electron transfer (SET) mechanism, which is the intended reaction. However, 2-MEG can also interact with other assay components or undergo side reactions that can inflate the perceived antioxidant capacity.
Key Considerations for Artifacts in Radical Scavenging Assays:
| Assay | Potential Artifact with 2-MEG | Mechanism & Explanation | Mitigation Strategy |
| ABTS | Overestimation of activity | 2-MEG can directly and rapidly reduce the ABTS radical cation (ABTS•⁺). The kinetics of this reaction can be very fast, potentially leading to non-linear responses if not measured appropriately. | Use a kinetic assay approach, measuring the initial rate of radical scavenging rather than a single endpoint. Ensure the concentration of 2-MEG falls within the linear range of the assay. |
| DPPH | Color interference and slow kinetics | The DPPH radical is typically dissolved in an organic solvent like methanol or ethanol. 2-MEG may have different solubility and reaction kinetics in these solvents compared to aqueous environments. The reaction can also be slow and biphasic, leading to under- or overestimation depending on the time point of measurement. | Use a solvent system in which 2-MEG is fully soluble and stable. Run a time-course experiment to determine when the reaction reaches a stable endpoint. A buffer system (e.g., ethanol/acetate buffer) may provide more consistent results. |
FAQ 3: Can I use the ORAC assay for 2-MEG? Are there any specific pitfalls?
Answer: The ORAC (Oxygen Radical Absorbance Capacity) assay is generally a better choice for thiol-containing antioxidants like 2-MEG. This is because it is a hydrogen atom transfer (HAT) based assay, which more closely mimics the in-vivo mechanism of radical scavenging by many antioxidants. The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.
Potential Pitfalls and Solutions for ORAC:
-
Interference with the Fluorescent Probe: While less common, it is crucial to run a control experiment with 2-MEG and the fluorescent probe (e.g., fluorescein) in the absence of the radical generator (AAPH). This will confirm that 2-MEG does not directly quench the fluorescence of the probe, which would be a significant artifact.
-
Pro-oxidant Activity: At very high concentrations, some antioxidants can exhibit pro-oxidant behavior. This is particularly true for compounds that can chelate metal ions in a way that promotes Fenton-like reactions. While 2-MEG is primarily a radical scavenger, it is good practice to test a wide range of concentrations to identify the optimal dose-response range and to rule out any potential pro-oxidant effects at higher concentrations.
Troubleshooting Decision Tree for ORAC Assay with 2-MEG:
Caption: Decision tree for troubleshooting unexpected results in an ORAC assay with 2-MEG.
Part 2: Validated Experimental Protocol
This section provides a detailed protocol for the ORAC assay, optimized for use with 2-MEG to ensure data integrity.
Protocol: ORAC Assay for this compound
This protocol is based on the principles of the ORAC-FL assay, which uses fluorescein as the fluorescent probe.
1. Reagent Preparation:
-
Assay Buffer: Phosphate buffer (75 mM, pH 7.4). Prepare with high-purity, deoxygenated water. Add 0.1 mM EDTA to prevent metal-catalyzed reactions.
-
Fluorescein Stock Solution: Prepare a 1 mM stock solution in the assay buffer. Store in the dark at 4°C.
-
Working Fluorescein Solution: Dilute the stock solution in the assay buffer to the final working concentration (e.g., 70 nM). This should be prepared fresh daily and kept on ice, protected from light.
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a ~240 mM solution in the assay buffer. This solution is thermally labile, so it must be prepared fresh just before use and kept on ice.
-
Trolox Standard: Prepare a 1 mM stock solution in the assay buffer. Create a series of dilutions (e.g., 6.25, 12.5, 25, 50 µM) for the standard curve.
-
2-MEG Samples: Prepare a stock solution of 2-MEG as described in FAQ 1. Create a series of dilutions in the assay buffer to be tested.
2. Assay Procedure (96-well plate format):
-
Plate Setup: To a black, clear-bottom 96-well plate, add 25 µL of either blank (assay buffer), Trolox standard, or your 2-MEG sample to the appropriate wells.
-
Add Fluorescein: Add 150 µL of the working fluorescein solution to all wells.
-
Incubation: Mix the plate on a shaker for 1 minute and then incubate for 30 minutes at 37°C in the plate reader to allow for temperature equilibration.
-
Initial Fluorescence Reading (Optional but Recommended): Take a baseline fluorescence reading (Excitation: 485 nm, Emission: 520 nm).
-
Initiate Reaction: Add 25 µL of the freshly prepared AAPH solution to all wells. This should be done quickly, preferably using a multi-channel pipette or an injector on the plate reader.
-
Kinetic Measurement: Immediately begin reading the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C. The plate should be shaken before each reading.
3. Data Analysis:
-
Calculate Area Under the Curve (AUC): For each well, calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Generate Standard Curve: Plot the net AUC for the Trolox standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Determine ORAC Value of 2-MEG: Use the equation from the standard curve to calculate the Trolox Equivalents (TE) for each concentration of your 2-MEG sample. The final result is typically expressed as µmole TE per µmole of 2-MEG.
References
-
Pou, S., et al. (1999). This compound, a Potent Scavenger of Superoxide and Peroxyl Radicals. Biochemical and Biophysical Research Communications. Available at: [Link]
Technical Support Center: Synthesis of 2-Mercaptoethylguanidine Derivatives
Welcome to the technical support center for the synthesis of 2-mercaptoethylguanidine (MEG) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Guanidinylated Product
Symptom: After the guanidinylation reaction of 2-mercaptoethylamine or its derivatives, analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted starting amine and/or multiple side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Guanidinylating Agent | The chosen guanidinylating reagent may have low reactivity towards your specific amine substrate. Reagents like S-methylisothiourea derivatives require activation, which might be incomplete.[1][2] | Consider using a more reactive guanidinylating reagent such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or consider alternative activators like HgCl2 or cyanuric chloride for thiourea-based reagents.[1][2] |
| Suboptimal Reaction Conditions | The reaction temperature, solvent, or base may not be optimal for the guanidinylation step. Guanidinylation is often base-catalyzed, and an inappropriate base can lead to poor conversion. | Screen different bases (e.g., triethylamine, DIPEA, DBU) and solvents (e.g., DMF, CH2Cl2, THF). An increase in temperature might be necessary for less reactive amines, but this should be monitored to avoid side reactions. |
| Thiol Interference | The free thiol group is nucleophilic and can compete with the amine in reacting with electrophilic reagents, or it can be oxidized under certain conditions.[3] | Protect the thiol group prior to guanidinylation. Common protecting groups for thiols include trityl (Trt), tert-butyl (tBu), and acetamidomethyl (Acm).[3][4] The choice of protecting group should be orthogonal to the guanidine protecting groups and the overall synthetic strategy.[5] |
| Steric Hindrance | If your 2-mercaptoethylamine derivative is sterically hindered, the guanidinylation reaction may be slow or incomplete. | Increase the reaction time and/or temperature. Alternatively, a less sterically bulky guanidinylating reagent might be beneficial. |
Problem 2: Formation of an Unexpected Cyclic Byproduct (2-Amino-2-thiazoline)
Symptom: Characterization (e.g., NMR, MS) of the product mixture reveals the presence of 2-amino-2-thiazoline or a derivative thereof.
Explanation of Causality: This is a common side reaction where the nucleophilic thiol group attacks the guanidine moiety (or an activated precursor) in an intramolecular fashion, leading to cyclization.[6][7] This is particularly prevalent when the reaction is carried out under basic conditions or at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 2-amino-2-thiazoline formation.
Problem 3: Disulfide Bond Formation
Symptom: The mass spectrum of your product shows a peak corresponding to the dimer of your desired product, and you observe broadening of peaks in the NMR spectrum.
Explanation of Causality: Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen) and at neutral to basic pH.[3] This dimerization reduces the yield of the desired monomeric product.
Preventative Measures:
-
Degas Solvents: Before use, degas all reaction solvents to remove dissolved oxygen. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).
-
Use of Reducing Agents: In some cases, a small amount of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to maintain the thiol in its reduced state. However, compatibility with other reagents must be checked.
-
Acidic Conditions: If the reaction allows, working at a slightly acidic pH can help to minimize thiol oxidation as the thiolate anion is the more reactive species for oxidation.
Problem 4: Difficulty in Product Purification
Symptom: The crude product is difficult to purify by standard column chromatography, and the desired product co-elutes with impurities.
Explanation of Causality: Guanidine-containing compounds are often highly polar and basic, which can lead to tailing on silica gel and poor separation. The presence of both a basic guanidine group and an acidic (or potentially coordinating) thiol group can further complicate chromatographic behavior.
Purification Strategies:
| Method | Description | When to Use |
| Reverse-Phase HPLC | Utilizes a non-polar stationary phase and a polar mobile phase. This is often the most effective method for purifying polar guanidine derivatives. | For final purification of small to moderate quantities of product, especially when high purity is required. |
| Ion-Exchange Chromatography | Separates molecules based on their net charge. Since guanidines are protonated at most pH values, cation-exchange chromatography can be very effective. | For separating the desired basic product from neutral or acidic impurities. |
| Specialized PAGE | For larger molecules like guanidine-modified oligonucleotides or peptides, techniques such as acetic acid-urea polyacrylamide gel electrophoresis (AU-PAGE) can be employed.[8] | For the purification of guanidine-containing biomolecules.[8] |
| Precipitation/Crystallization | If the product is a salt (e.g., hydrochloride or trifluoroacetate), it may be possible to induce precipitation or crystallization from a suitable solvent system. | When the product is a stable salt and a high degree of purity can be achieved through this method. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with 2-mercaptoethylamine and its derivatives?
A1: The primary safety concerns are the potent, unpleasant odor and the reactivity of the thiol group.[3] Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. To neutralize the odor on glassware and surfaces, a bleach solution can be effective.
Q2: I need to protect both the amine and the thiol in 2-mercaptoethylamine for a multi-step synthesis. What is a good orthogonal protection strategy?
A2: A common and effective orthogonal strategy is to protect the amine as a tert-butyloxycarbonyl (Boc) carbamate and the thiol as a trityl (Trt) thioether. The Boc group is acid-labile (cleaved with TFA), while the Trt group is also cleaved under mildly acidic conditions but can be removed selectively under different conditions than Boc in some cases. For strategies requiring base-labile amine protection, an Fmoc group can be used for the amine.[4][5]
Q3: How can I confirm the successful guanidinylation of my 2-mercaptoethylamine derivative?
A3: A combination of analytical techniques should be used:
-
Mass Spectrometry (MS): Look for the correct molecular ion peak corresponding to the mass of your starting material plus the mass of the added guanidine moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should see the disappearance of the starting amine protons and the appearance of new, broad signals in the guanidinyl N-H region (typically around 6-8 ppm, but can vary).
-
¹³C NMR: A characteristic signal for the guanidinyl carbon should appear in the range of 150-160 ppm.
-
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong C=N stretching vibration around 1640-1680 cm⁻¹ and N-H bending vibrations.
Q4: My synthesis of a this compound-containing peptide is showing low yield and side products. What are common issues in solid-phase peptide synthesis (SPPS) with these derivatives?
A4: In addition to the challenges already mentioned (oxidation, cyclization), SPPS of peptides containing these moieties can be prone to:
-
Racemization: Cysteine and arginine (which contains a guanidine group) are prone to racemization during activation and coupling.[9] Using coupling reagents with additives like HOBt or HOAt can suppress this.
-
Diketopiperazine formation: This can occur after the coupling of the second amino acid, leading to cleavage from the resin.[9] Using 2-chlorotrityl chloride resin can help mitigate this.[9]
-
Aspartimide formation: If your peptide sequence contains an Asp residue, aspartimide formation can be a significant side reaction.[9]
III. Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Thiol-Protected 2-Mercaptoethylamine Derivative
This protocol describes a general method for the guanidinylation of an amine using N,N'-Di-Boc-S-methylisothiourea, a common and effective reagent.
Reaction Scheme:
Caption: General guanidinylation reaction scheme.
Materials:
-
Thiol-protected 2-mercaptoethylamine derivative (e.g., S-Trityl-2-aminoethanethiol)
-
N,N'-Di-Boc-S-methylisothiourea (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the thiol-protected 2-mercaptoethylamine derivative in anhydrous DMF under an inert atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add N,N'-Di-Boc-S-methylisothiourea in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC.
Protocol 2: Deprotection of Boc and Trityl Groups
This protocol describes the acidic cleavage of both Boc and Trityl protecting groups to yield the final this compound derivative as a salt.
Materials:
-
Protected this compound derivative from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected this compound derivative in DCM.
-
Add triisopropylsilane (5-10% v/v) to the solution. TIS acts as a scavenger to trap the carbocations generated from the deprotection of Trt and Boc groups, preventing side reactions.[9]
-
Cool the solution in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 50-95% TFA).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the product as a TFA salt.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
IV. References
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[6]
-
PubChem. (n.d.). This compound monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link][10]
-
Vertex AI Search Result
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[12]
-
PubChem. (n.d.). (Mercaptoethyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link][13]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[8]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link][2]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][9]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Guanidine synthesis by guanylation [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. researchgate.net [researchgate.net]
- 8. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. radiationresearch [radiation-research.kglmeridian.com]
- 12. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 18. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diva-portal.org [diva-portal.org]
- 26. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 27. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility and Stability of 2-Mercaptoethylguanidine (2-MEG) in Experimental Buffers
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-Mercaptoethylguanidine (2-MEG). This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of 2-MEG in common laboratory buffers. Our goal is to empower you with the foundational knowledge and practical protocols necessary to overcome common experimental hurdles and ensure the integrity of your results.
Section 1: Fundamental Principles of 2-MEG Solubility & Stability
Understanding the chemical nature of this compound is the first step to mastering its handling. 2-MEG possesses two key functional groups that dictate its behavior in solution: a highly basic guanidinium group and a readily oxidizable thiol (mercapto) group.
-
The Guanidinium Group: This group is strongly basic (pKa typically >13), meaning it is positively charged (protonated) across a wide physiological pH range. This positive charge is crucial for its water solubility. At very high pH values (pH > 12), the group can be deprotonated, losing its charge and significantly decreasing its aqueous solubility.
-
The Thiol Group: The thiol group (-SH) has a pKa generally in the range of 8-10. At pH values above its pKa, it becomes a negatively charged thiolate anion (-S⁻). More importantly, the thiol group is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions, which can catalyze the reaction. This oxidation leads to the formation of a disulfide-linked dimer, bis(2-guanidoethyl) disulfide (GED).[1] This dimerization can alter the compound's biological activity and solubility characteristics.
The interplay between these two groups, primarily governed by the solution's pH, is central to most solubility and stability issues.
Caption: pH-dependent ionization states of 2-MEG.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when preparing 2-MEG solutions.
Q1: My 2-MEG powder is not dissolving in my buffer. What should I do?
This is a frequent issue that typically points to one of three factors: the form of the 2-MEG used, the pH of the buffer, or the dissolution technique.
-
Expert Analysis: The solubility of weak bases is highly pH-dependent.[2][3][4] 2-MEG is commercially available as a free base or as a salt (e.g., monohydrochloride). The salt form is significantly more soluble in water and neutral buffers because it readily dissociates, providing the protonated, charged form of the molecule.[3][4][5] Attempting to dissolve the free base directly into a neutral or slightly alkaline buffer can be difficult as the rate of protonation at the solid-liquid interface may be slow.[6]
-
Troubleshooting Steps:
-
Verify the Form: Check if you are using the 2-MEG free base or a salt form like this compound monohydrochloride.[5] If you have the free base, consider acquiring the salt form for easier preparation.
-
Initial Dissolution in Water: First, dissolve the 2-MEG salt in a smaller volume of deionized water before adding it to your concentrated buffer stock. This avoids potential "salting out" effects.
-
Check Buffer pH: Ensure your final buffer pH is below 8. An acidic to neutral pH ensures the guanidinium group remains fully protonated and charged.
-
Gentle Assistance: Use a vortex mixer or gentle sonication to aid dissolution. Avoid aggressive heating, as it can accelerate the oxidation of the thiol group.[7]
-
Q2: I successfully dissolved my 2-MEG, but it precipitated out of solution after some time. Why did this happen?
Precipitation after initial dissolution often points to a change in the solution's conditions or instability.
-
Expert Analysis: The most common cause is a shift in pH. If a solution is prepared at an acidic pH and is then added to a larger volume of a neutral or alkaline medium (like cell culture media), the pH can rise, potentially exceeding the solubility limit of the compound. Secondly, if a supersaturated solution was created (e.g., with transient heating), the compound can precipitate out as it returns to room temperature.
-
Troubleshooting Steps:
-
Monitor pH: Measure the pH of the final solution after adding the 2-MEG stock. If the pH has shifted to a more alkaline value, it is likely the cause. Re-adjust the pH carefully with dilute HCl if your experimental conditions permit.
-
Avoid Supersaturation: Do not exceed the known solubility limit of 2-MEG at your working temperature and pH. If you must prepare a concentrated stock, do so at a slightly acidic pH (e.g., pH 5-6).
-
Check for Contaminants: Incompatibility with other buffer components can sometimes cause precipitation. Ensure all components are mutually soluble.
-
Q3: My 2-MEG solution has developed a slight haze or cloudiness. What does this indicate?
This is a classic sign of chemical instability, specifically oxidation.
-
Expert Analysis: The thiol group of 2-MEG is susceptible to oxidation, especially in solutions exposed to air (oxygen) at neutral to alkaline pH.[1] This process forms bis(2-guanidoethyl) disulfide (GED).[1] While GED itself has been studied and has protective properties, its formation represents a degradation of your primary compound and can lead to solubility issues and altered pharmacological effects.[1][8] The rate of this oxidation is increased by the presence of trace metal ions.
-
Troubleshooting Steps:
-
Visual Inspection: Cloudiness or the appearance of fine particulate matter is a strong indicator of oxidation and potential precipitation of the resulting disulfide.
-
Analytical Confirmation (Advanced): Techniques like HPLC or mass spectrometry can be used to confirm the presence of the GED dimer.
-
Q4: How can I prevent the oxidation of 2-MEG in my solutions?
Proactive measures during solution preparation are critical to maintaining the chemical integrity of 2-MEG.
-
Expert Analysis: Preventing oxidation involves minimizing exposure to oxygen and inhibiting catalytic processes.[9] This is a standard practice for handling many thiol-containing compounds.
-
Preventative Measures:
-
Use Deoxygenated Buffers: Before adding 2-MEG, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add a Chelating Agent: Include a small amount of EDTA (e.g., 0.1-0.5 mM) in your buffer. EDTA will chelate divalent metal ions (like Cu²⁺ and Fe³⁺) that are potent catalysts for thiol oxidation.
-
Prepare Solutions Fresh: 2-MEG solutions are best prepared fresh for each experiment. Avoid long-term storage unless you can confirm stability under your specific conditions (e.g., frozen, under inert gas).
-
Store Under Inert Gas: For short-term storage, flush the headspace of your container with nitrogen or argon before sealing.
-
Q5: What is the optimal buffer system for my experiment with 2-MEG?
The ideal buffer maintains the desired pH without interfering with the compound or the assay.
-
Expert Analysis: A good buffer should have a pKa within one pH unit of your target experimental pH to provide adequate buffering capacity.[10][11] For 2-MEG, you must also consider potential interactions.
-
Buffer Recommendations:
| Buffer | pKa (at 25°C) | Recommended pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good choice for slightly acidic conditions. Does not chelate most metal ions. |
| Phosphate (PBS) | 7.20 (pKa2) | 6.5 - 7.5 | Widely used and generally compatible. Ensure the final pH is well-controlled. |
| HEPES | 7.55 | 7.0 - 8.0 | Common in cell culture. Be aware that working at the upper end of this range increases oxidation risk. |
| Tris | 8.06 | 7.5 - 9.0 | Use with caution. The primary amine can be reactive, and the higher pH range significantly increases the rate of thiol oxidation. |
Section 3: Standard Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of 2-MEG Hydrochloride
This protocol provides a reliable method for preparing a stable stock solution.
-
Pre-Preparation: Prepare 100 mL of your desired buffer (e.g., 50 mM Phosphate Buffer) containing 0.5 mM EDTA. Deoxygenate the buffer by sparging with nitrogen gas for at least 20 minutes.
-
Weighing: Weigh out the required amount of this compound monohydrochloride (MW: 155.65 g/mol ). For a 100 mM solution in 10 mL, you would need 15.57 mg.
-
Initial Dissolution: In a separate vial, dissolve the weighed 2-MEG·HCl in 5 mL of the deoxygenated, EDTA-containing buffer. Mix gently with a vortex until fully dissolved.
-
Final Volume: Transfer the dissolved 2-MEG solution to a 10 mL volumetric flask. Rinse the vial with another 1-2 mL of the buffer and add the rinsing to the flask to ensure a complete transfer.
-
Volume Adjustment: Bring the solution to the final volume of 10 mL with the deoxygenated buffer.
-
pH Verification: Use a calibrated pH meter to check the final pH of the stock solution. It should be close to the buffer's target pH. Adjust with dilute NaOH or HCl only if absolutely necessary and if it does not compromise your experiment.
-
Storage: Use the solution immediately. For short-term storage (a few hours), flush the headspace of the vial with nitrogen, seal tightly, and keep on ice.
Protocol 2: Troubleshooting Precipitation in a 2-MEG Working Solution
This workflow helps diagnose and potentially salvage a solution that has formed a precipitate.
-
Visual Inspection: Note the characteristics of the precipitate. Is it crystalline or amorphous/cloudy? A cloudy appearance suggests oxidation, while crystals may indicate pH- or temperature-related precipitation.
-
Measure the pH: Carefully measure the pH of the solution.
-
If pH is higher than intended: The compound may have precipitated as the less soluble free base. Add a few microliters of dilute HCl (e.g., 0.1 M) while stirring to see if the precipitate redissolves. If it does, pH was the issue.
-
If pH is correct: The issue might be concentration or oxidation.
-
-
Solubility Check: Take a small aliquot of the supernatant and dilute it 1:10 with the same buffer. If the diluted solution is clear, your original solution was likely too concentrated for the conditions (pH, temperature).
-
Oxidation Check: If the solution remains hazy even after pH correction and dilution, oxidation to the less soluble disulfide is the most likely cause. This solution should generally be discarded, and a fresh solution prepared using the preventative measures outlined in Q4.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing 2-MEG solubility problems.
Caption: A step-by-step workflow for troubleshooting 2-MEG solubility issues.
References
-
Schwartz, E. E., & Shapiro, B. (1960). The Protection of Mice against Radiation by this compound and Its Disulfide. Radiation Research, 13(5), 768–775. URL: [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. URL: [Link]
-
Gate Scientific. (2020). Build-A-Buffer: A Guide for Designing Custom Solutions. URL: [Link]
-
LCGC International. (2001). Buffer Preparation — Hints, Tips and Common Errors. URL: [Link]
-
Saei, K., et al. (n.d.). Supplementary Data for "Crushability Analysis of Immediate-Release Oral Tablets and Capsules Approved by FDA in 2020-2023". St. John Fisher University. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. URL: [Link]
-
O'Shea, P. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. URL: [Link]
-
National Center for Biotechnology Information. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research. URL: [Link]
-
PubChemLite. (n.d.). This compound (C3H9N3S). URL: [Link]
-
Specialist Pharmacy Service. (2021). Stability Part 2 Aseptic Preparations (Biopharmaceuticals). URL: [Link]
-
Reed, G. D. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(16), 2045-2059. URL: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. URL: [Link]
-
Szabó, C., & Salzman, A. L. (1995). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage. Biochemical and Biophysical Research Communications, 209(3), 739-743. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16760553, this compound monohydrochloride. URL: [Link]
-
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. URL: [Link]
-
ResearchGate. (2013). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. URL: [Link]
-
Avdeef, A., et al. (2004). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 21(4), 655-662. URL: [Link]
-
MDPI. (2019). Guanidinates as Alternative Ligands for Organometallic Complexes. Molecules, 24(21), 3931. URL: [Link]
-
Hotha, K. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 346. URL: [Link]
-
Davidson, T. F., et al. (1998). Oxidative damage and protection of the RPE. Progress in Retinal and Eye Research, 17(2), 179-207. URL: [Link]
-
ResearchGate. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. URL: [Link]
-
Tsume, Y., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 41(5), 1083-1094. URL: [Link]
-
Biology LibreTexts. (2025). 12: Advance Solution Preparation. URL: [Link]
-
ResearchGate. (2004). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. URL: [Link]
Sources
- 1. radiationresearch [radiation-research.kglmeridian.com]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE PCCA BLOG | USP–NF and U.S. Pharmacist Featuring Proprietary [pccarx.com]
- 8. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gatescientific.com [gatescientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 2-Mercaptoethylguanidine and Amifostine as Radioprotective Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of radiation oncology, the quest for agents that can selectively shield healthy tissues from the cytotoxic effects of ionizing radiation, without compromising tumoricidal efficacy, remains a paramount objective. For decades, aminothiol compounds have been at the forefront of this research. This guide provides an in-depth, objective comparison of two significant aminothiols: 2-Mercaptoethylguanidine (MEG), an early-generation radioprotector, and Amifostine (WR-2721), the only agent in this class to have achieved FDA approval for clinical use.
The Clinical Imperative for Radioprotection
The therapeutic ratio in radiotherapy is defined by the delicate balance between eradicating malignant cells and preserving the function of surrounding normal tissues. High-dose radiation, while effective against tumors, invariably causes collateral damage, leading to acute toxicities like mucositis, dermatitis, and myelosuppression, as well as late effects such as fibrosis and organ dysfunction. Radioprotective agents are designed to mitigate this damage, theoretically allowing for higher, more effective radiation doses to be administered to the tumor.
Amifostine (WR-2721): The Clinical Gold Standard and Its Caveats
Amifostine is a phosphorothioate compound that has been extensively studied and is approved for specific clinical applications, such as reducing the incidence of xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer[1][2][3].
Mechanism of Action
Amifostine is administered as an inactive prodrug. Its radioprotective action is contingent upon its metabolic activation in healthy tissues.
-
Activation: The enzyme alkaline phosphatase, which is more abundant in the capillaries of normal tissues compared to tumors, dephosphorylates amifostine into its active free thiol metabolite, WR-1065[4][5].
-
Protection: WR-1065 is a potent scavenger of free radicals, the highly reactive molecules generated by ionizing radiation that are responsible for a significant portion of DNA damage. It can also donate a hydrogen atom to repair damaged DNA and is believed to induce a state of transient hypoxia in normal tissues, further reducing their sensitivity to radiation[5].
This differential activation is the cornerstone of amifostine's selectivity, concentrating the protective effect in normal tissues while largely sparing the tumor.
Signaling and Activation Pathway of Amifostine
Caption: Amifostine is dephosphorylated by alkaline phosphatase in normal tissues to its active form, WR-1065, which then exerts its radioprotective effects through multiple mechanisms.
This compound (MEG): An Early Contender
This compound was one of the initial sulfhydryl compounds identified for its significant radioprotective properties. While it has been largely superseded by phosphorothioates like amifostine in clinical development, its study provided foundational insights into the mechanisms of chemical radioprotection.
Mechanism of Action
Unlike the prodrug amifostine, MEG is a direct-acting aminothiol. Its protective capacity is derived from its free sulfhydryl (-SH) group.
-
Free Radical Scavenging: The primary mechanism of MEG is its ability to directly scavenge radiation-induced free radicals, thereby preventing them from damaging critical cellular components like DNA, proteins, and lipids.
-
Cellular Recovery: Preclinical evidence suggests that MEG-treated mice exhibit a faster recovery of hematopoietic and gastrointestinal systems post-irradiation, even if the initial damage is comparable to that in unprotected mice. This points to a potential role in accelerating cellular repair and repopulation processes[6].
Head-to-Head Comparison: Efficacy and Toxicity
The ultimate utility of a radioprotector is determined by its ability to provide substantial protection with an acceptable toxicity profile.
Radioprotective Efficacy: The Dose Reduction Factor (DRF)
The Dose Reduction Factor (DRF) is a critical metric for quantifying the efficacy of a radioprotector. It is the ratio of the radiation dose that produces a specific level of damage in the presence of the protector to the dose that causes the same level of damage in its absence. A higher DRF indicates greater protective efficacy.
| Compound | Animal Model | Endpoint | DRF | Reference(s) |
| Amifostine | Mouse | Hematopoietic Acute Radiation Syndrome (LD50/30) | 2.7 | [7][8] |
| Mouse | Gastrointestinal Acute Radiation Syndrome | 1.8 | [7] | |
| Mouse | General Lethality (LD50/30) | 2.2 | [1] | |
| Human (Clinical) | Salivary Gland Function | ~1.4 | [9] | |
| This compound | Mouse | General Lethality (LD50/30) | ~2.0 | [6] |
LD50/30: Dose of radiation lethal to 50% of animals within 30 days.
As the data indicates, amifostine demonstrates a higher DRF for hematopoietic protection in preclinical models. The DRF for MEG, while significant, appears to be lower than the maximum efficacy observed with amifostine.
Toxicity and Safety Profile
The clinical application of any radioprotector is often limited by its inherent toxicity. A direct comparison reveals significant differences in the safety profiles of amifostine and MEG.
| Compound | LD50 (Mouse, IP) | Common Clinical/Preclinical Side Effects | Key Limitations | Reference(s) |
| Amifostine | 704 - 1049 mg/kg | Hypotension, nausea, vomiting, hypocalcemia, sneezing, malaise | Intravenous administration required; side effects can be dose-limiting and may lead to treatment discontinuation. | [7][8] |
| This compound | Not definitively reported | High acute toxicity; methylated derivatives are even more toxic. | Narrow therapeutic window; high toxicity at effective radioprotective doses. |
Experimental Protocols for Evaluation
Evaluating the efficacy of a radioprotector requires rigorous, well-controlled preclinical studies. A standard in vivo protocol to determine the Dose Reduction Factor is outlined below.
Protocol: Determination of DRF for Acute Radiation Syndrome (Mouse Model)
Objective: To determine the LD50/30 of a test compound and calculate its DRF.
Materials:
-
8-10 week old mice (e.g., C57BL/6 strain)
-
Test compound (Amifostine or MEG) dissolved in sterile saline
-
Gamma irradiator (e.g., Cesium-137 source)
-
Standard animal housing and care facilities
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Divide mice into at least 8 groups (n=10-15 per group):
-
Group 1: Vehicle control (saline injection) + Sham irradiation
-
Group 2: Test compound injection + Sham irradiation
-
Groups 3-5: Vehicle control + Graded doses of total body irradiation (TBI) (e.g., 6, 7, 8 Gy)
-
Groups 6-8: Test compound injection + Graded doses of TBI (e.g., 10, 12, 14 Gy - doses should be higher to account for protection)
-
-
Administration: Administer the test compound (e.g., Amifostine at 200 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to irradiation.
-
Irradiation: Place mice in a well-ventilated holder and expose them to the designated dose of TBI.
-
Monitoring: Monitor animals daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur).
-
Data Analysis:
-
For both vehicle-treated and compound-treated cohorts, calculate the radiation dose that is lethal to 50% of the animals within 30 days (LD50/30) using probit analysis.
-
Calculate the DRF using the formula: DRF = LD50/30 (with compound) / LD50/30 (vehicle only)
-
Workflow for In Vivo Radioprotector Evaluation
Caption: A typical experimental pipeline for assessing the in vivo efficacy of a potential radioprotective agent.
Conclusion and Future Perspectives
The comparison between this compound and amifostine illustrates the evolution of radioprotector development. While both are potent sulfhydryl-based scavengers, the strategic design of amifostine as a prodrug that is selectively activated in normal tissues provided a crucial advantage in its therapeutic index, ultimately leading to its clinical approval. MEG, despite its efficacy, was hampered by a less favorable toxicity profile.
Key Takeaways:
-
Efficacy: Amifostine demonstrates a higher Dose Reduction Factor, particularly for the hematopoietic system, in preclinical models compared to the reported DRF for MEG.
-
Safety: Amifostine's clinical use is limited by side effects like hypotension and nausea, but its overall therapeutic window is wider than that of MEG, which is characterized by high acute toxicity.
-
Mechanism: The key advantage of amifostine lies in its prodrug nature and selective activation in normal tissues, a feature not present in the direct-acting MEG.
The limitations of amifostine have spurred ongoing research into novel radioprotectors with improved safety profiles and alternative administration routes. The lessons learned from early aminothiols like MEG and the clinical experience with amifostine continue to inform the design of next-generation agents aimed at fundamentally improving the therapeutic ratio in radiation oncology.
References
-
Fahl, W. E., Peebles, D. D., Soref, C. M., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology, 89(11), 946-954. [Link]
-
Dacquisto, M. P., Rothe, W. E., & Blackburn, E. W. (1961). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-42. [Link]
-
Singh, V. K., & Seed, T. M. (2019). The efficacy and safety of amifostine for the acute radiation syndrome. Expert Opinion on Drug Safety, 18(11), 1077-1090. [Link]
-
Hospers, G. A., Eisenhauer, E. A., & de Vries, E. G. (1996). The sulfhydryl containing compounds WR-2721 and glutathione as radio- and chemoprotective agents. A review, indications for use and prospects. British Journal of Cancer, 73(10), 1337-1343. [Link]
-
Antonadou, D., et al. (2003). Effects of amifostine on acute toxicity from concurrent chemotherapy and radiotherapy for inoperable non-small-cell lung cancer: report of a randomized comparative trial. International Journal of Radiation Oncology, Biology, Physics, 57(2), 402-408. [Link]
-
Vijayvergia, V., et al. (2001). Prophylactic efficacy of amifostine and its analogues against sulphur mustard toxicity. Toxicology, 163(2-3), 85-95. [Link]
-
Brizel, D. M., et al. (2000). Phase III randomized trial of amifostine as a radioprotector in head and neck cancer. Journal of Clinical Oncology, 18(19), 3339-3345. [Link]
-
Shikita, M., Tsuboi, A., & Akaboshi, S. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells. Radiation Research, 42(1), 1-13. [Link]
-
Maisin, J. R., et al. (1988). Reduction of short-term radiation lethality by biological response modifiers given alone or in association with other chemical protectors. Radiation Research, 115(2), 333-341. [Link]
-
S-2-(3-aminopropylamino)ethylphosphorothioic acid (amifostine, WR-2721) and its analogues. (n.d.). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]
-
Griggs, J. J. (2007). Reducing the toxicity of cancer therapy: the role of amifostine. Current oncology reports, 9(4), 281-287. [Link]
-
Koukourakis, M. I. (2003). Amifostine in clinical oncology: current use and future applications. Anticancer Drugs, 14(4), 273-280. [Link]
-
Lawrence, Y. R., et al. (2010). A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy. International Journal of Radiation Oncology, Biology, Physics, 78(2), 525-531. [Link]
-
Gu, J., et al. (2014). Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals. Journal of Radiation Research, 55(6), 1047-1055. [Link]
-
Brown, D. Q., et al. (1986). The radioprotective effect of WR-2721 on the canine bladder. International Journal of Radiation Oncology, Biology, Physics, 12(4), 575-578. [Link]
-
Andreassen, C. N., Grau, C., & Lindegaard, J. C. (2003). Chemical radioprotection: a critical review of amifostine as a cytoprotector in radiotherapy. Seminars in radiation oncology, 13(1), 62-72. [Link]
-
ResearchGate. (2018). Chemical radioprotection: A critical review of amifostine as a cytoprotector in radiotherapy. [Link]
-
Vijayakumar, S., et al. (2002). Protective effects of amifostine and its analogues on sulfur mustard toxicity in vitro and in vivo. Toxicology and applied pharmacology, 182(3), 224-232. [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation research, 13(5), 768-775. [Link]
-
Takagi, Y., et al. (1971). Radiation protection of mice by mixtures of-mercaptoethylquanidine (MEG) and cysteamine (MEA). Chemical & pharmaceutical bulletin, 19(10), 2000-2002. [Link]
-
Spencer, S. L., & Callery, P. S. (1997). Amifostine for Protection From Antineoplastic Drug Toxicity. Annals of Pharmacotherapy, 31(4), 481-494. [Link]
Sources
- 1. Reduction of short-term radiation lethality by biological response modifiers given alone or in association with other chemical protectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of age-dependent dose modification factors for acute radiation lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Evaluation of the radioprotective effect of bael leaf (Aegle marmelos) extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and the window of radioprotection for adrenergic and serotoninergic agents and aminothiols in experiments with small and large animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioprotection by polyethylene glycol-protein complexes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of radioprotection by Ocimum flavonoids and synthetic aminothiol protectors in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Mercaptoethylguanidine and Cysteamine: Mechanisms, Applications, and Experimental Insights
<content_type_and_audience> Topic: Comparative analysis of 2-Mercaptoguandine and cysteamine Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of thiol-containing compounds, both 2-Mercaptoethylguanidine (2-MEG) and cysteamine stand out for their significant, yet distinct, biological activities. While both are recognized for their antioxidant and radioprotective properties stemming from their reactive sulfhydryl groups, their divergent secondary functional groups—guanidinium in 2-MEG and a primary amine in cysteamine—dictate unique mechanistic pathways and therapeutic applications. This guide provides an in-depth comparative analysis of these two molecules, offering experimental data and protocols to inform compound selection for research and therapeutic development.
Structural and Physicochemical Properties: The Basis of Divergent Functions
At a glance, 2-MEG and cysteamine are simple aminothiols. However, the substitution of a basic guanidinium group for the amino group creates significant differences in their chemical behavior, including molecular weight, polarity, and pKa, which in turn influence their biological interactions.
| Property | This compound (2-MEG) | Cysteamine |
| Synonyms | Guanidinoethanethiol, MEG | 2-Aminoethanethiol, Mercaptamine |
| Molecular Formula | C3H9N3S[1] | C2H7NS[2][3] |
| Molecular Weight | 119.19 g/mol [1] | 77.15 g/mol [2][3] |
| Chemical Structure | ||
| Key Functional Groups | Thiol (-SH), Guanidinium (-C(NH2)2+) | Thiol (-SH), Amino (-NH2)[3] |
| pKa | Not readily available | 8.35 (thiol), 10.4 (amino)[2][4] |
| Solubility | Soluble in water | Freely soluble in water and alcohol[2][4] |
| Stability | Stable, may be air-sensitive[4] | Oxidizes to cystamine in air[2][4] |
Table 1: Comparison of the fundamental physicochemical properties of this compound and Cysteamine.
Contrasting Mechanisms of Action: Beyond Radical Scavenging
While both compounds are potent antioxidants and have been investigated as radioprotective agents, their primary mechanisms of therapeutic and research interest are remarkably different.[5][6][7][8]
Cysteamine: A Lysosomal Cystine-Depleting Agent
Cysteamine's most prominent role is in the management of cystinosis, a rare lysosomal storage disease.[3][9][10] In patients with cystinosis, a defective lysosomal transporter, cystinosin, leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage.[3][9][11][12] Cysteamine enters the lysosome and cleaves the disulfide bond of cystine, forming cysteine and a mixed disulfide (cysteine-cysteamine).[3][11][12] These smaller molecules can then exit the lysosome via alternative transporters, effectively reducing the toxic cystine load.[3][11][12][13]
Beyond cystinosis, cysteamine is investigated for its neuroprotective effects, potentially through antioxidant pathways and modulation of neurotrophic factors, and as a topical agent for hyperpigmentation by inhibiting melanin production.[11][12]
This compound (2-MEG): A Selective iNOS Inhibitor
2-MEG operates in a distinct biological domain. Its guanidinium group makes it a structural analog of L-arginine, the substrate for nitric oxide synthase (NOS) enzymes. This mimicry allows 2-MEG to act as a potent and selective inhibitor of the inducible isoform of NOS (iNOS), which is often upregulated during inflammation and contributes to pathological processes.[6][14][15] By blocking iNOS, 2-MEG reduces the excessive production of nitric oxide (NO) associated with inflammatory conditions.[6][15]
Furthermore, 2-MEG has been shown to be an effective scavenger of peroxynitrite, a highly reactive and damaging oxidant formed from the reaction of NO with superoxide.[6][16] This dual action—inhibiting the source of excess NO and neutralizing its toxic byproducts—makes 2-MEG a valuable tool for studying and potentially treating inflammatory diseases.[6][14][15] It also exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which may contribute to its anti-inflammatory profile.[17]
Caption: Divergent mechanisms of Cysteamine and 2-MEG.
Comparative Performance in Key Applications
The distinct mechanisms of 2-MEG and cysteamine translate to different performance profiles in various applications.
Radioprotection
Both compounds have demonstrated radioprotective effects, largely attributed to their ability to scavenge free radicals generated by ionizing radiation.
-
Cysteamine (MEA): Studies have shown that cysteamine provides significant protection against radiation-induced lethal damage in cell cultures.[18] Dose modification factors (DMFs) have been reported to be as high as 2.5 against certain types of radiation.[18] Its efficacy is highest in aerated (oxygen-rich) conditions, making it a candidate for protecting healthy tissues.[19][20]
-
This compound (2-MEG): 2-MEG is also a potent radioprotector, shown to convert a lethal radiation dose (LD100) to a low-lethality dose (LD10) in mice, with a dose-reduction factor of approximately 2.[5][21] Some studies suggest that its protective effects may be linked to accelerating recovery post-exposure rather than just lessening the initial damage.[5]
A direct comparison study in mice indicated that mixtures of MEG and cysteamine (MEA) could provide radiation protection.[22]
Antioxidant Activity
The thiol group is central to the antioxidant capacity of both molecules.
-
Cysteamine: It is a well-recognized antioxidant that can scavenge free radicals and increase intracellular levels of glutathione, a major cellular antioxidant.[8][11][23] Its antioxidant action is a key component of its therapeutic potential in conditions beyond cystinosis.[11][12]
-
This compound (2-MEG): 2-MEG's antioxidant activity is highlighted by its ability to directly scavenge peroxynitrite.[6][16] This specific reactivity, combined with its iNOS inhibition, provides a targeted approach to mitigating nitrosative stress, a key driver of inflammatory damage.[6]
Clinical and Research Utility
| Compound | Status | Primary Applications |
| Cysteamine | FDA-Approved Drug | Clinical: Treatment of nephropathic cystinosis (oral and ophthalmic forms).[2][3][13] Investigational: Neurodegenerative diseases (e.g., Huntington's), topical treatment for hyperpigmentation (melasma).[11][12][23] |
| 2-MEG | Research Chemical | Research: A tool to study the role of iNOS and peroxynitrite in inflammatory models (e.g., periodontitis, traumatic brain injury).[6][14][15] An anti-inflammatory agent in preclinical studies.[6] |
Table 2: Summary of the primary clinical and research applications.
Experimental Protocols for In Vitro Evaluation
To assist researchers in the direct comparison of these compounds, we provide standardized protocols for assessing two key activities: antioxidant capacity and NOS inhibition.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[24]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (96%)[24]
-
Test compounds (2-MEG, Cysteamine) and a positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)[24]
Procedure:
-
Preparation of DPPH Solution: Prepare a ~100 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[25] Store in the dark.
-
Sample Preparation: Prepare serial dilutions of 2-MEG, cysteamine, and the positive control in methanol.
-
Assay: a. To each well of a 96-well plate, add 20 µL of the sample, control, or blank (methanol). b. Add 200 µL of the DPPH working solution to each well. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[25] d. Read the absorbance at 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting scavenging percentage against compound concentration.[26]
Caption: Workflow for the DPPH antioxidant assay.
Protocol 2: Griess Assay for Nitric Oxide Synthase (NOS) Inhibition
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in a cell culture supernatant or enzyme reaction.[27][28] It is suitable for screening NOS inhibitors.[29]
Materials:
-
Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages) or purified iNOS enzyme.
-
Inducing agents (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)).
-
Griess Reagent Kit (typically contains sulfanilamide in acid and N-(1-naphthyl)ethylenediamine).[28]
-
Nitrite standard solution (e.g., sodium nitrite).
-
96-well microplate.
-
Microplate reader (absorbance at ~540 nm).[28]
Procedure (Cell-Based Assay):
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of 2-MEG or a known NOS inhibitor for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFNγ (e.g., 100 U/mL) to induce iNOS expression. Incubate for 18-24 hours.
-
Griess Reaction: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[30] b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (NED solution) to each well. e. Incubate for another 5-10 minutes. A purple/magenta color will develop.[28]
-
Measurement: Read the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of inhibition relative to the stimulated (untreated) control.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and cysteamine is fundamentally driven by the research or therapeutic goal.
-
Choose Cysteamine for applications related to lysosomal storage diseases, specifically cystinosis, or for investigating pathways related to general antioxidant defense, neuroprotection, and depigmentation. Its established clinical safety profile for cystinosis makes it a translatable compound.[13]
-
Choose this compound (2-MEG) when the target is the nitric oxide pathway and its role in inflammation. Its dual capacity as a selective iNOS inhibitor and a peroxynitrite scavenger makes it a precise tool for dissecting and modulating nitrosative stress in preclinical models of inflammatory disease.
Both molecules are powerful aminothiols, but their utility is defined by their unique chemical functionalities. A clear understanding of their distinct mechanisms of action is paramount for designing effective experiments and advancing drug development.
References
-
PubChem. Cysteamine. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cysteamine Hydrochloride? [Link]
-
Wikipedia. Cysteamine. [Link]
-
Dacquisto, M. P., et al. (1962). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-42. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cysteamine Bitartrate? [Link]
-
Lorenson, M. Y., & Jacobs, L. S. (1992). The mechanism of action of cysteamine in depleting prolactin immunoreactivity. Endocrinology, 130(5), 2897-2902. [Link]
-
ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Szabó, C., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9030-9036. [Link]
-
ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [Link]
-
Emma, F., et al. (2022). Effects of long-term cysteamine treatment in patients with cystinosis. The Journal of pediatrics, 249, 59-66. [Link]
-
Chen, T. Y., et al. (2006). Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury. Journal of neurotrauma, 23(7), 1082-1093. [Link]
-
Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. British journal of pharmacology, 123(2), 385-395. [Link]
-
Yildiz, S. (n.d.). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). [Link]
-
PubChem. This compound monohydrochloride. National Center for Biotechnology Information. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Nesterova, G., & Gahl, W. A. (2013). Cysteamine therapy: a treatment for cystinosis, not a cure. Kidney international, 83(4), 545-547. [Link]
-
ResearchGate. (2018). Mechanism of action of cysteamine. [Link]
-
Bradamante, S., et al. (1963). The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice. Radiation Research, 18(1), 17-30. [Link]
-
Dacquisto, M. P., et al. (1961). Mechanism of the Protective Action of this compound (MEG) against Whole-body Radiation in Mice. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 4(1), 33-42. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 58(9), 3241-3252. [Link]
-
Goodwin, D. C., et al. (1999). The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity. British journal of pharmacology, 127(3), 768-776. [Link]
-
Cystinosis Research Network. (2023). Cystinosis Basics with Dr Bill Gahl. YouTube. [Link]
-
Narayanan, D., et al. (1995). Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides. Radiation Research, 141(2), 211-216. [Link]
-
Mabley, J. G., et al. (1998). Protective effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in ligature-induced periodontitis in the rat. British journal of pharmacology, 123(2), 377-384. [Link]
-
Takagi, Y., et al. (1971). Radiation protection of mice by mixtures of -mercaptoethylquanidine (MEG) and cysteamine (MEA). Chemical & pharmaceutical bulletin, 19(10), 2000-2002. [Link]
-
MDPI. (2020). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. [Link]
-
Zhang, J., et al. (2011). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 11(12), 11686-11696. [Link]
-
ResearchGate. (2016). Assays for Nitric Oxide Expression. [Link]
-
PubChem. (Mercaptoethyl)guanidine. National Center for Biotechnology Information. [Link]
-
Shinoda, M., et al. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells. Radiation Research, 42(1), 93-102. [Link]
-
Boscolo, D., et al. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. Antioxidants, 13(10), 1205. [Link]
-
Besouw, M., et al. (2013). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Expert opinion on drug metabolism & toxicology, 9(12), 1599-1608. [Link]
-
Marcuse, R., & Linse, P. (1969). Effects of cystamine and cysteamine on the peroxidation of lipids and the release of proteins from mitochondria. Acta chemica Scandinavica, 23(7), 2429-2436. [Link]
-
Van Caneghem, P. (1969). [Comparison of the radiation protective effects of cystamine and cysteamine on the skin]. Strahlentherapie, 137(2), 231-237. [Link]
-
Zhang, M., et al. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 14(11), 2496. [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation research, 13, 768-775. [Link]
-
Kaur, H., et al. (2025). Comparison of the Effectiveness and Safety of 5% Cysteamine and 2% Kojic Acid Creams in the Treatment of Melasma in Indian Adult Females. Cureus, 17(3), e74635. [Link]
-
Paul, B. D., & Snyder, S. H. (2018). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in neurology, 9, 7. [Link]
Sources
- 1. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cysteamine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 60-23-1: Cysteamine | CymitQuimica [cymitquimica.com]
- 8. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cystinosis.org [cystinosis.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of Cysteamine Bitartrate? [synapse.patsnap.com]
- 13. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in ligature-induced periodontitis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Radiation protection of mice by mixtures of -mercaptoethylquanidine (MEG) and cysteamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of the Effectiveness and Safety of 5% Cysteamine and 2% Kojic Acid Creams in the Treatment of Melasma in Indian Adult Females - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
Validating the Radioprotective Efficacy of 2-Mercaptoethylguanidine In Vivo: A Comparative Guide for Researchers
<Comparison Guide >
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo radioprotective efficacy of 2-Mercaptoethylguanidine (MEG). It offers a comparative analysis with other notable radioprotective agents, supported by detailed experimental protocols and data presentation, to ensure scientific integrity and facilitate informed decision-making in the pursuit of effective radioprotectors.
Introduction: The Imperative for Effective In Vivo Radioprotection
Ionizing radiation, a cornerstone of modern cancer therapy, also poses a significant threat in occupational and accidental exposure scenarios.[1][2] The damaging effects of radiation are mediated through the generation of reactive oxygen species (ROS), which inflict widespread cellular damage, particularly to DNA.[1][3][4] This underscores the critical need for effective radioprotective agents that can mitigate radiation-induced normal tissue injury.[4] While numerous compounds have been investigated, validating their efficacy in vivo presents a significant challenge. This guide focuses on this compound (MEG), a promising aminothiol radioprotector, and provides a robust framework for its in vivo validation, comparing its performance against established and alternative agents.
Profiling the Candidate: this compound (MEG)
This compound is a sulfhydryl compound that has demonstrated potential as a radioprotective agent.[5] Its mechanism of action, like other aminothiol radioprotectors, is multifaceted and primarily attributed to:
-
Free Radical Scavenging: The thiol group (-SH) in MEG can donate a hydrogen atom to neutralize highly reactive free radicals generated by the radiolysis of water, thereby preventing them from damaging critical cellular components like DNA.[6]
-
Induction of Hypoxia: Some evidence suggests that aminothiols can induce a transient state of hypoxia (low oxygen) in normal tissues, which makes them less sensitive to the damaging effects of radiation.[7]
-
DNA Repair Modulation: MEG may also play a role in enhancing the intrinsic DNA repair mechanisms of the cell, allowing for more efficient restoration of radiation-induced DNA lesions.[3]
The Competitive Landscape: A Comparative Analysis of Radioprotectors
A thorough evaluation of MEG necessitates a comparison with other key players in the field of radioprotection. This section provides a comparative overview of MEG, Amifostine (the only FDA-approved radioprotector), and DRDE-07, an amifostine analog.
Mechanism of Action at a Glance
| Radioprotector | Primary Mechanism of Action | Key Features |
| This compound (MEG) | Free radical scavenging, potential induction of hypoxia, and modulation of DNA repair.[6][8] | A promising aminothiol compound with a history of investigation.[5] |
| Amifostine (WR-2721) | A prodrug dephosphorylated to the active thiol metabolite WR-1065, which scavenges free radicals, protects DNA, and induces hypoxia.[7][9][10] | The only FDA-approved radioprotector for specific clinical applications.[11][12] Known for selective protection of normal tissues.[7][13] |
| DRDE-30 (Amifostine Analog) | Functions as a free radical scavenger and attenuates inflammation and fibrosis.[14] | A newer analog of amifostine showing promise in mitigating radiation-induced lung damage.[14] |
Performance Metrics: Efficacy and Toxicity
The ultimate value of a radioprotector lies in its ability to protect normal tissues without compromising the efficacy of radiotherapy against tumors and with an acceptable toxicity profile.
| Radioprotector | Reported Efficacy (Dose Reduction Factor - DRF) | Known Toxicities |
| This compound (MEG) | DRF values vary depending on the animal model and radiation dose. Further validation is required. | Potential for nausea, vomiting, and hypotension, similar to other aminothiols. |
| Amifostine (WR-2721) | DRF typically ranges from 1.2 to 2.7 in preclinical models.[6] | Hypotension is the most clinically significant toxicity.[13] Other side effects include nausea and vomiting. |
| DRDE-30 (Amifostine Analog) | Demonstrated increased survival in mice exposed to thoracic irradiation.[14] | Specific toxicity profile is still under investigation, but as an amifostine analog, similar side effects are anticipated. |
In Vivo Validation Framework: A Step-by-Step Guide
The following sections outline a comprehensive and self-validating experimental workflow for assessing the radioprotective efficacy of MEG in vivo.
Experimental Workflow Overview
This diagram illustrates the key stages of the in vivo validation process.
Caption: In vivo validation workflow for radioprotective agents.
Detailed Experimental Protocols
-
Rationale: The choice of animal model is critical for the relevance and translatability of the findings. Mice are commonly used due to their genetic tractability and the availability of established radiation models.[15][16][17] Strains such as C57BL/6 and C3H/HeN are often recommended.[17]
-
Protocol:
-
Procure healthy, 8-10 week old male mice from a reputable vendor.
-
Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[18]
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Rationale: The timing of drug administration relative to irradiation is a crucial parameter that significantly influences radioprotective efficacy. For most aminothiols, administration 15-30 minutes prior to irradiation is optimal.
-
Protocol:
-
Dissolve MEG in a sterile, physiologically compatible vehicle (e.g., saline).
-
Administer the drug intraperitoneally (i.p.) at a predetermined dose. A dose-response study should be conducted to determine the optimal protective dose with minimal toxicity.
-
Administer a vehicle control to a separate group of animals.
-
At the specified time post-drug administration, subject the animals to a single, acute dose of whole-body gamma-irradiation using a calibrated source (e.g., 60Co or 137Cs).
-
-
Rationale: The 30-day survival assay is a gold-standard endpoint for assessing the overall protective efficacy of a radioprotector against lethal doses of radiation.[19][20] The LD50/30 is the dose of radiation that is lethal to 50% of the animals within 30 days.[21]
-
Protocol:
-
Divide animals into groups and expose them to a range of radiation doses.
-
Monitor the animals daily for 30 days, recording mortality and signs of radiation sickness (e.g., weight loss, lethargy, ruffled fur).
-
Calculate the LD50/30 for both the vehicle-treated and MEG-treated groups using probit analysis.[20]
-
The Dose Reduction Factor (DRF) is calculated as the ratio of the LD50/30 of the drug-treated group to that of the control group. A DRF greater than 1 indicates a protective effect.[6]
-
-
Rationale: The hematopoietic system is highly radiosensitive, and its protection is a key indicator of a successful radioprotector. The CFU-S assay measures the ability of hematopoietic stem and progenitor cells to survive and proliferate after irradiation.[22][23][24]
-
Protocol:
-
Eight to ten days after a sublethal dose of irradiation, euthanize the mice.
-
Excise the spleens and fix them in Bouin's solution.[22]
-
Count the number of visible colonies on the surface of the spleen. Each colony is presumed to have arisen from a single surviving hematopoietic stem or progenitor cell.[23]
-
Compare the number of spleen colonies in the MEG-treated group to the vehicle-treated control group.
-
-
Rationale: The gastrointestinal tract is another critical organ system that is highly susceptible to radiation damage.[25][26] Histopathological analysis of the small intestine can reveal the extent of radiation-induced injury and the protective effects of the test compound.[27]
-
Protocol:
-
At various time points post-irradiation (e.g., 3.5 and 7 days), collect samples of the small intestine (jejunum).
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for signs of radiation damage, including villus shortening, crypt loss, and inflammatory cell infiltration.[25][27][28][29]
-
-
Rationale: The micronucleus assay is a well-established method for assessing chromosomal damage induced by genotoxic agents like ionizing radiation.[30][31][32][33][34] A reduction in the frequency of micronuclei indicates a protective effect at the chromosomal level.
-
Protocol:
-
Rationale: Ionizing radiation can induce a systemic inflammatory response, often referred to as a "cytokine storm."[35][36][37] Measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the serum can provide insights into the immunomodulatory effects of the radioprotector.
-
Protocol:
-
Collect blood samples at various time points post-irradiation.
-
Separate the serum and store it at -80°C until analysis.
-
Use a multiplex immunoassay (e.g., Luminex) to simultaneously quantify a panel of cytokines, including IL-1β, IL-6, and TNF-α.[38][39]
-
Compare the cytokine profiles of the MEG-treated and control groups.
-
Signaling Pathways and Mechanistic Insights
A deeper understanding of the radioprotective mechanism of MEG involves elucidating its impact on key cellular signaling pathways.
Caption: Simplified signaling pathway of radiation damage and MEG's intervention.
Conclusion and Future Directions
The in vivo validation of this compound as a radioprotective agent requires a rigorous, multi-pronged approach. The experimental framework outlined in this guide, encompassing survival studies, hematopoietic and gastrointestinal assessments, genotoxicity assays, and biomarker analysis, provides a robust platform for generating high-quality, reproducible data. A direct comparison with established radioprotectors like amifostine is essential for contextualizing the efficacy and potential clinical utility of MEG. Future research should focus on elucidating the precise molecular mechanisms underlying MEG's radioprotective effects and exploring its potential in combination with other radiomodulators to enhance the therapeutic ratio in radiotherapy.
References
-
PubMed. (2000). Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. [Link]
-
ResearchGate. The mechanism of action of amifostine, a radioprotective agent. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Amifostine?. [Link]
-
Termedia. Amifostine: a cytoprotective drug. [Link]
-
PubMed. Amifostine: the first selective-target and broad-spectrum radioprotector. [Link]
-
National Institutes of Health (NIH). (2021). Micronucleus Assay: The State of Art, and Future Directions. [Link]
-
Science Alert. Genotoxicity of Gamma Radiation Against Lymphocytes of Radiation Workers: The Cytokinesis-Block Micronucleus Assay. [Link]
-
National Institutes of Health (NIH). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. [Link]
-
National Institutes of Health (NIH). (2018). Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia. [Link]
-
The GOODELL laboratory. Spleen Colony Assay using MSCV-transduced Sca-1+cells. [Link]
-
Journal of Applied Biology & Biotechnology. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. [Link]
-
PubMed. (2023). Genotoxicity of Gamma Radiation Against Lymphocytes of Radiation Workers: The Cytokinesis-Block Micronucleus Assay. [Link]
-
ResearchGate. Different in vivo models used for screening of radiosensitizer and radioprotectors. [Link]
-
Taylor & Francis Online. (2015). Animal models for acute radiation syndrome drug discovery. [Link]
-
ResearchGate. (2022). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. [Link]
-
Oxford Academic. (2007). micronucleus assay as a biological dosimeter of in vivo ionising radiation exposure. [Link]
-
National Institutes of Health (NIH). (2010). Animal Models for Medical Countermeasures to Radiation Exposure. [Link]
-
Oxford Academic. (2016). Cytokines and radiation-induced pulmonary injuries. [Link]
-
National Institutes of Health (NIH). (2016). Histological assessment of intestinal injury by ionizing radiation. [Link]
-
MDPI. (2022). Pharmacokinetic Study of rhIL-18BP and Its Effect on Radiation-Induced Cytokine Changes in Mouse Serum and Intestine. [Link]
-
National Institutes of Health (NIH). (2023). CFU-S assay: a historical single-cell assay that offers modern insight into clonal hematopoiesis. [Link]
-
BioMed Central. (2017). Cytokine release syndrome after radiation therapy: case report and review of the literature. [Link]
-
National Institutes of Health (NIH). (2013). Cytokines in Radiobiological Responses: A Review. [Link]
-
PubMed. (1960). The protection of mice against radiation by this compound and its disulfide. [Link]
-
PubMed. (1988). Isolation of spleen-colony forming cells (CFU-s) using wheat germ agglutinin and rhodamine 123 labeling. [Link]
-
National Institutes of Health (NIH). (2022). Exposure to ionizing radiations and changes in blood cells and interleukin-6 in radiation workers. [Link]
-
ScienceDirect. (2020). Chapter 3 - Radiation and the Gastrointestinal Tract. [Link]
-
EMJ. (2018). Pathology and Pathogenesis of Radiation Bowel Disease: Histopathological Appraisal in the Clinical Setting. [Link]
-
ResearchGate. Histology of small intestine after abdominal irradiation. [Link]
-
PubMed. (2022). Amifostine analog, DRDE-30, alleviates radiation induced lung damage by attenuating inflammation and fibrosis. [Link]
-
MDPI. (2024). Radioprotective Effect of ε-Aminocaproic Acid in Acute Total-Body Gamma Irradiation in Rats. [Link]
-
ResearchGate. (2016). Standardization of mean lethal dose (LD50/30) of X-rays using linear accelerator (LINIAC) in albino wistar rat model based on survival analysis studies and hematological parameters. [Link]
-
Creative Bioarray. CFU Assay for Hematopoietic Cell. [Link]
-
PubMed. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. [Link]
-
National Institutes of Health (NIH). (2023). Radiation-Induced Intestinal Injury: Injury Mechanism and Potential Treatment Strategies. [Link]
-
ResearchGate. Survival dose-response curves for the determination of LD50/30. [Link]
-
RJPBCS. (2015). Standardization of Mean Lethal Dose (LD 50/30) of X -rays using Linear Accelerator (LINIAC) in Albino. [https://www.rjpbcs.com/pdf/2015_6(5)/[36].pdf]([Link]36].pdf)
-
Taylor & Francis Online. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. [Link]
-
Nuclear Regulatory Commission. Lethal dose (LD). [Link]
-
ResearchGate. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. [Link]
-
ResearchGate. The LD50/30 dose for gamma radiation in mice is decreased when.... [Link]
-
National Institutes of Health (NIH). (2015). Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence. [Link]
-
Radiology Key. (2017). Radioprotection as a Method to Enhance the Therapeutic Ratio of Radiotherapy. [Link]
-
PubMed. (2024). Synthetic and Natural Radioprotective Agents: Recent Status and their Underlying Mechanism of Action. [Link]
-
National Institutes of Health (NIH). (2010). Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury. [Link]
Sources
- 1. In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 4. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioprotection as a Method to Enhance the Therapeutic Ratio of Radiotherapy | Radiology Key [radiologykey.com]
- 12. Synthetic and Natural Radioprotective Agents: Recent Status and their Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amifostine: a cytoprotective drug [termedia.pl]
- 14. Amifostine analog, DRDE-30, alleviates radiation induced lung damage by attenuating inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jabonline.in [jabonline.in]
- 16. tandfonline.com [tandfonline.com]
- 17. Animal Models for Medical Countermeasures to Radiation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. rjpbcs.com [rjpbcs.com]
- 21. researchgate.net [researchgate.net]
- 22. bcm.edu [bcm.edu]
- 23. CFU-S assay: a historical single-cell assay that offers modern insight into clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. Radiation and the Gastrointestinal Tract (Chapter 3) - Non-Neoplastic Pathology of the Gastrointestinal Tract [cambridge.org]
- 26. Radiation-Induced Intestinal Injury: Injury Mechanism and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Histological assessment of intestinal injury by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. emjreviews.com [emjreviews.com]
- 29. researchgate.net [researchgate.net]
- 30. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scialert.net [scialert.net]
- 32. Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Genotoxicity of Gamma Radiation Against Lymphocytes of Radiation Workers: The Cytokinesis-Block Micronucleus Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. academic.oup.com [academic.oup.com]
- 36. Cytokine release syndrome after radiation therapy: case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cytokines in Radiobiological Responses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Exposure to ionizing radiations and changes in blood cells and interleukin-6 in radiation workers - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Mercaptoethylguanidine and its Analogs: A Comparative Guide for Cancer Cell Line Studies
This guide provides an in-depth technical overview of the efficacy of 2-Mercaptoethylguanidine (2-MEG) and the broader class of guanidinium-containing compounds as potential anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines key experimental protocols for efficacy assessment, and explores the underlying mechanisms of action.
Introduction: The Therapeutic Potential of Guanidinium Compounds in Oncology
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form strong hydrogen bonds.[1] Guanidine derivatives have demonstrated a wide range of biological activities and are being actively investigated as potential therapeutics for various diseases, including cancer.[2][3] Their proposed anti-cancer mechanisms are diverse and include DNA interaction, induction of apoptosis, and cell cycle arrest.[2][4][5]
This compound (2-MEG) is a guanidine derivative that has been explored for its biological activities. While extensive comparative data across a wide range of cancer cell lines for 2-MEG is limited, this guide will present the available information and provide a broader context by including data on other relevant guanidine compounds.
Comparative Efficacy of Guanidine Derivatives Across Cancer Cell Lines
The anti-proliferative activity of a compound is a critical initial measure of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
Efficacy of this compound (2-MEG)
Historical studies have indicated that 2-MEG can inhibit the proliferation of HeLa S3 cervical cancer cells.[5] One study demonstrated that the presence of 2-MEG in the culture medium, even at a low concentration of 0.1 mM, markedly inhibited cell proliferation over a prolonged period.[5] The same study also noted that 2-MEG could protect HeLa cells from the effects of X-ray irradiation.[5] However, specific IC50 values from comprehensive cytotoxicity screens for 2-MEG against a panel of cancer cell lines are not widely available in recent literature.
Comparative Cytotoxicity of Other Guanidine Derivatives
To provide a broader perspective on the potential anti-cancer efficacy of this class of compounds, the following table summarizes the IC50 values for various other guanidine derivatives across different cancer cell lines. It is crucial to note that these compounds are not direct analogs of 2-MEG in all cases but offer a valuable reference for the cytotoxic potential of the guanidinium scaffold.
| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Guanidine Platinum(II) Complexes | ||||
| trans-3 | SW480 | Colon Carcinoma | 19 | [6] |
| cis-3 | SW480 | Colon Carcinoma | 32 | [6] |
| Chalcone-Guanidine Hybrids | ||||
| Compound 6f | U-937 | Leukemia | 1.6 ± 0.6 | [3] |
| Compound 6i | U-937 | Leukemia | Similar to 6f | [3] |
| Compound 6e | U-937/Bcl-2 | Leukemia | 2.2 ± 0.8 | [3] |
| Phenyl-Guanidine Derivatives | ||||
| Compound ACB3 | MDA-MB-231 | Breast Cancer | Not specified | [4] |
| OVCAR-8 | Ovarian Cancer | Not specified | [4] | |
| SW-620 | Colorectal Cancer | Not specified | [4] | |
| 1-(2-Mercaptobenzenesulfonyl)-3-hydroxyguanidines | ||||
| Compound 6d | Various | Multiple | GI50 Average: 1.62-1.86 | [7] |
| Compound 6g | Various | Multiple | GI50 Average: 1.62-1.86 | [7] |
| Compound 6k | Various | Multiple | GI50 Average: 1.62-1.86 | [7] |
This table presents a selection of data to illustrate the range of activities observed for guanidine-containing compounds. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Action of Anti-Cancer Guanidine Derivatives
The cytotoxic effects of guanidine compounds in cancer cells are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis.[8] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[9] Guanidine derivatives have been shown to trigger apoptosis through various mechanisms, often involving the mitochondria-mediated (intrinsic) pathway.[3][10]
A key event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] This process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] Guanidine compounds can modulate the expression of these proteins, shifting the balance towards apoptosis.[10] The release of cytochrome c leads to the formation of the apoptosome and the activation of a cascade of enzymes called caspases, which execute the final stages of cell death.[3][8]
Cell Cycle Arrest
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer is fundamentally a disease of uncontrolled cell division, often due to mutations in genes that control the cell cycle.[11] Many anti-cancer drugs work by causing cell cycle arrest, which prevents cancer cells from proliferating.[12][13] Guanidine derivatives have been reported to induce cell cycle arrest at various phases, including the G2/M phase.[12][14]
Cell cycle progression is driven by enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to regulatory proteins called cyclins. The activity of CDK-cyclin complexes is further regulated by CDK inhibitors. Disruption of the normal expression or activity of these regulatory proteins can lead to a halt in the cell cycle. For instance, some compounds can induce G2/M arrest by decreasing the levels of the CDK1/cyclin B complex.[14]
Experimental Protocols for Efficacy Assessment
To evaluate the anti-cancer efficacy of 2-MEG or other guanidine derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-MEG) in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO, at a final concentration of <0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The PI fluorescence should be measured on a linear scale. Use gating strategies to exclude doublets and debris. The resulting histogram of DNA content is then analyzed to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available evidence suggests that guanidine-containing compounds represent a promising class of molecules for the development of novel anti-cancer therapies. While specific data on the efficacy of this compound across a broad range of cancer cell lines is currently limited, the broader family of guanidine derivatives has demonstrated significant cytotoxic, pro-apoptotic, and cell cycle-disrupting activities.
Future research should focus on a systematic evaluation of 2-MEG and its analogs against a diverse panel of cancer cell lines to establish a comprehensive efficacy profile and determine its therapeutic potential. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring scientific rigor and data comparability.
References
- Kozelková, M., Kasparkova, J., Vrána, O., Nováková, O., & Brabec, V. (2011). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Biological Inorganic Chemistry, 16(4), 579–591.
- de Farias, T. C., de Farias, T. C., de Oliveira, M. L. M., de Moraes, M. O., & de Moraes, M. E. A. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Pharmaceuticals, 15(12), 1528.
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
-
ResearchGate. (n.d.). Antitumor activity evaluation of guanidines in three different cancer.... [Link]
- Akaboshi, S., & Shikita, M. (1970). Toxicity and Radioprophylactic Action of this compound and Its Derivatives in Mice and in HeLa S 3 Cells.
-
RSC Publishing. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
- Sławiński, J., & Brożewicz, K. (2012). 1-(2-Mercaptobenzenesulfonyl)-3-hydroxyguanidines--novel potent antiproliferatives, synthesis and in vitro biological activity. European journal of medicinal chemistry, 55, 384–394.
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]
- Kim, A. D., & Lee, Y. S. (2014). Molecular mechanism of apoptosis induction in skin cancer cells by the centipedegrass extract. Nutrition research and practice, 8(6), 639–645.
- Tchimene, M. K., Tane, P., & Kuete, V. (2021). In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég). Journal of ethnopharmacology, 281, 114539.
- Lee, C. K., & Lee, B. H. (2007). Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. International Journal of Molecular Sciences, 8(7), 653-661.
- Wang, G., & Li, X. (2000). Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues.
- Li, D., Wu, Q., & Li, W. (2020). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in pharmacology, 11, 589.
- Yue, G. G. L., Chan, B. C. L., & Hon, P.-M. (2010). Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa.
- Pili, E., & Chessa, L. (2018). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. Cancers, 10(11), 444.
- Ichim, G., & Tait, S. W. (2022). The Apoptosis Paradox in Cancer. International journal of molecular sciences, 23(3), 1328.
- Li, Y. S., & Chien, S. (2006). Tumor cell cycle arrest induced by shear stress: roles of integrins and Smad. The Journal of biological chemistry, 281(48), 36960–36968.
- Wietrzyk, J., & Chodyński, M. (2019). Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol. International journal of molecular sciences, 20(22), 5649.
- Khan, M., & Khan, S. T. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 30(8), 1133–1146.
- Christodoulou, E., & Gkretsi, V. (2021). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Cancers, 13(19), 4983.
-
Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. [Link]
- El-Gazzar, M. G., & El-Gamil, D. S. (2014). In vitro anti-proliferative and anti-angiogenic activities of thalidomide dithiocarbamate analogs. International immunopharmacology, 21(1), 163–171.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 6. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Mercaptobenzenesulfonyl)-3-hydroxyguanidines--novel potent antiproliferatives, synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of apoptosis induction in skin cancer cells by the centipedegrass extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor cell cycle arrest induced by shear stress: Roles of integrins and Smad - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
A Researcher's Guide to Investigating the Synergistic Antioxidant Potential of 2-Mercaptoethylguanidine
In the intricate landscape of oxidative stress research, the quest for potent antioxidant therapies is paramount. While individual antioxidant compounds have demonstrated efficacy, the exploration of synergistic combinations offers a promising frontier for enhanced therapeutic intervention. This guide delves into the potential synergistic effects of 2-Mercaptoethylguanidine (2-MEG) when combined with other well-established antioxidants. As researchers and drug development professionals, understanding how to methodically evaluate these combinations is critical for advancing novel therapeutic strategies against oxidative stress-mediated pathologies.
Introduction to this compound (2-MEG) and the Principle of Antioxidant Synergy
This compound, a structural analog of guanidinoacetic acid, has garnered attention for its protective effects against oxidative damage. Its primary mechanism of action involves the direct scavenging of peroxynitrite, a potent and destructive reactive nitrogen species (RNS) formed from the reaction of nitric oxide and superoxide radicals[1]. Peroxynitrite is implicated in a cascade of cellular damage, including lipid peroxidation, DNA strand breakage, and protein nitration. By neutralizing peroxynitrite, 2-MEG mitigates these downstream detrimental effects[1][2].
Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects[3]. This can manifest through various mechanisms, such as the regeneration of a more potent antioxidant by another, the scavenging of different types of free radicals, or the modulation of different antioxidant pathways[3][4]. For researchers, harnessing synergy could lead to more effective antioxidant therapies with potentially lower doses and reduced side effects.
Hypothesized Synergistic Mechanisms of 2-MEG with Other Antioxidants
While direct experimental evidence for the synergistic effects of 2-MEG with other antioxidants is not yet extensively documented in peer-reviewed literature, we can postulate potential synergistic interactions based on the individual mechanisms of action of 2-MEG and other prominent antioxidants like Vitamin C, Vitamin E, and N-acetylcysteine (NAC).
Complementary Radical Scavenging: A Two-Pronged Defense
A plausible synergistic model involves a complementary attack on different reactive species. While 2-MEG is a potent scavenger of peroxynitrite[1], other antioxidants excel at neutralizing reactive oxygen species (ROS).
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges superoxide, hydroxyl radicals, and singlet oxygen in the aqueous phase[5][6].
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that resides in cell membranes and is a primary defender against lipid peroxidation by scavenging lipid peroxyl radicals[7][8].
-
N-acetylcysteine (NAC): A thiol-containing compound and a precursor to the endogenous antioxidant glutathione (GSH)[9]. NAC itself can scavenge some ROS and also acts as a disulfide-breaking agent, restoring the antioxidant capacity of proteins[9].
By combining 2-MEG with these ROS scavengers, a broader spectrum of reactive species can be neutralized, offering more comprehensive protection against oxidative and nitrosative stress.
Antioxidant Regeneration: The Recycling Pathway
A well-established synergistic mechanism is the regeneration of one antioxidant by another. The classic example is the regeneration of Vitamin E by Vitamin C. After Vitamin E neutralizes a lipid peroxyl radical, it becomes a tocopheroxyl radical. Vitamin C can then donate an electron to this radical, regenerating the active form of Vitamin E, while Vitamin C itself becomes an ascorbyl radical, which is less reactive and can be recycled by other cellular mechanisms[5][6][10][11].
While it is unknown if a direct regenerative interaction occurs between 2-MEG and other antioxidants, the presence of a thiol group in 2-MEG suggests it could potentially participate in redox cycling with other thiol-containing molecules like NAC or the glutathione system it supports.
Below is a conceptual diagram illustrating these potential synergistic interactions.
Caption: Potential synergistic antioxidant mechanisms of 2-MEG with other antioxidants.
Experimental Protocols for Evaluating Antioxidant Synergy
To rigorously assess the synergistic potential of 2-MEG with other antioxidants, a combination of in vitro chemical assays and cell-based models should be employed.
Quantifying Synergy: Isobolographic Analysis and Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug and antioxidant interactions, determining whether a combination is synergistic, additive, or antagonistic[12]. This method calculates a Combination Index (CI), where:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated based on the doses of each antioxidant required to produce a certain effect (e.g., 50% inhibition of a particular reaction, or EC50) when used alone versus in combination.
Isobolographic analysis provides a graphical representation of the interaction. The individual EC50 values of the two antioxidants are plotted on the x and y axes, and a line connecting these points represents the line of additivity. Data points for the combination that fall below this line indicate synergy[13][14][15].
In Vitro Chemical Assays
These assays provide a preliminary assessment of radical scavenging activity.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of 2-MEG, the co-antioxidant, and their mixtures in various ratios.
-
In a 96-well plate, add 50 µL of the antioxidant solutions (or methanol as a control).
-
Add 150 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity and determine the EC50 for each antioxidant and their combinations.
Cell-Based Assays
Cell-based assays offer a more biologically relevant model for evaluating antioxidant efficacy.
This assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cells.
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well, black, clear-bottom plate and culture until confluent.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a suitable buffer and incubate for 1 hour.
-
Remove the DCFH-DA solution and add the antioxidant solutions (2-MEG, co-antioxidant, and mixtures) at various concentrations.
-
After a short incubation, induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure fluorescence intensity at timed intervals using a plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculate the area under the curve (AUC) and determine the CAA units to quantify antioxidant activity[16][17][18][19][20].
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Measurement of Oxidative Stress Markers
To assess the protective effects of the antioxidant combinations on cells under oxidative stress, key biomarkers of oxidative damage and the activity of endogenous antioxidant enzymes should be measured.
Markers of Oxidative Damage:
-
Malondialdehyde (MDA): A marker of lipid peroxidation, often measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.
Endogenous Antioxidant Enzymes:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
Commercial kits are widely available for the quantification of these markers.
Data Presentation for Comparison
To facilitate a clear and objective comparison of the antioxidant performance, quantitative data should be summarized in structured tables.
Table 1: EC50 Values and Combination Index (CI) from In Vitro Assays
| Antioxidant/Combination | Ratio | DPPH EC50 (µM) | ABTS EC50 (µM) | Combination Index (CI) | Interaction |
| 2-MEG | - | Value | Value | - | - |
| Vitamin C | - | Value | Value | - | - |
| 2-MEG + Vitamin C | 1:1 | Value | Value | Value | Synergistic/Additive/Antagonistic |
| 2-MEG + Vitamin C | 1:2 | Value | Value | Value | Synergistic/Additive/Antagonistic |
| 2-MEG + Vitamin C | 2:1 | Value | Value | Value | Synergistic/Additive/Antagonistic |
Table 2: Effects on Cellular Oxidative Stress Markers
| Treatment Group | MDA Level (% of Control) | SOD Activity (% of Control) | CAT Activity (% of Control) | GPx Activity (% of Control) |
| Control (Oxidative Stress) | 100 | 100 | 100 | 100 |
| 2-MEG | Value | Value | Value | Value |
| Vitamin C | Value | Value | Value | Value |
| 2-MEG + Vitamin C (1:1) | Value | Value | Value | Value |
Conclusion and Future Directions
The investigation into the synergistic antioxidant effects of this compound with other antioxidants represents a compelling area of research. While direct evidence is currently limited, the distinct and complementary mechanisms of action of 2-MEG, Vitamin C, Vitamin E, and NAC provide a strong rationale for exploring their combined therapeutic potential. By employing rigorous experimental designs, including the quantification of synergy through Combination Index and isobolographic analysis, and utilizing a suite of in vitro and cell-based assays, researchers can systematically evaluate these combinations. The protocols and frameworks presented in this guide offer a robust starting point for such investigations, which could ultimately pave the way for novel and more effective antioxidant therapies.
References
-
Interaction between Vitamins C and E When Scavenging the Superoxide Radical Shown by Hydrodynamic Voltammetry and DFT. MDPI. Available from: [Link]
-
Partners in defense, vitamin E and vitamin C. PubMed. Available from: [Link]
-
Vitamin E and C supplementation reduces oxidative stress, improves antioxidant enzymes and positive muscle work in chronically loaded muscles of aged rats. PubMed Central. Available from: [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Available from: [Link]
-
Regeneration of vitamin E (tocopherol) by vitamin C. ResearchGate. Available from: [Link]
-
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. Available from: [Link]
-
Cell-Based Antioxidant Assays. BioIVT. Available from: [Link]
-
Interaction of ascorbate and alpha-tocopherol. PubMed. Available from: [Link]
-
Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. MDPI. Available from: [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. Available from: [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available from: [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Available from: [Link]
-
A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. ResearchGate. Available from: [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PubMed Central. Available from: [Link]
-
Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate. Available from: [Link]
-
In vitro antioxidant synergism and antagonism between food extracts can lead to similar activities in H2O2-induced cell death, caspase-3 and MMP-2 activities in H9c2 cells. PubMed. Available from: [Link]
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. Available from: [Link]
-
Synergy Calculator. Mythreya Herbal Research Institute. Available from: [Link]
-
2-Mercaptoethanol and n-acetylcysteine enhance T cell colony formation in AIDS and ARC. PubMed. Available from: [Link]
-
Plotting additivity, synergy, and antagonism on an isobologram. In... ResearchGate. Available from: [Link]
-
The Antioxidant Potential of Vitamins and Their Implication in Metabolic Abnormalities. MDPI. Available from: [Link]
-
Antioxidative Effects of Garlic and Some Thiol-Containing Compounds. Balkan Medical Journal. Available from: [Link]
-
The Mechanism of Action of AET: IV. The Distribution and the Chemical Forms of this compound and Bis(2-Guanidoethyl) Disulfide in Protected Mice in. Radiation Research. Available from: [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. PubMed Central. Available from: [Link]
-
Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. MDPI. Available from: [Link]
-
SynergyFinder™ Drug Combination Studies. Oncolines B.V. Available from: [Link]
-
Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage*. Semantic Scholar. Available from: [Link]
-
Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. PubMed Central. Available from: [Link]
-
Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. PubMed. Available from: [Link]
-
Synergistic Antioxidant Activity of Natural Products. Remedy Publications LLC. Available from: [Link]
-
Antioxidants and Mechanistic Insights for Managing Dry Age-Related Macular Degeneration. MDPI. Available from: [Link]
-
Understanding mechanisms of antioxidant action in health and disease. PubMed. Available from: [Link]
-
Antioxidants N-acetylcysteine (NAC) and 2-mercaptoethanol (2-ME) affect the survival and differentiative potential of cholinergic precursors from the embryonic septal nuclei and basal forebrain: involvement of ras signaling. PubMed. Available from: [Link]
-
Synergistic interactions between vitamin A and vitamin E against lipid peroxidation in phosphatidylcholine liposomes. PubMed. Available from: [Link]
-
Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes. Chemical Communications (RSC Publishing). Available from: [Link]
-
N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. MDPI. Available from: [Link]
-
Antioxidant Activity with Increased Endogenous Levels of Vitamin C, E and A Following Dietary Supplementation with a Combination of Glutathione and Resveratrol Precursors. MDPI. Available from: [Link]
-
Vitamin E and antioxidant activity. PubMed Central. Available from: [Link]
-
The Combined Antioxidant Effects of N-Acetylcysteine, Vitamin D3, and Glutathione from the Intestinal–Neuronal In Vitro Model. MDPI. Available from: [Link]
-
The role of vitamin C as antioxidant in protection of oxidative stress induced by imidacloprid. PubMed. Available from: [Link]
-
N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. PubMed. Available from: [Link]
-
Synergistic Effects of Anthocyanin-Enriched Morus alba L. Extract and Vitamin C: Promising Nutraceutical Ingredients in Functional Food Development for Neuroprotection. MDPI. Available from: [Link]
-
Synergistic activity of vitamin-C and vitamin-E to ameliorate the efficacy of stored erythrocytes. PubMed. Available from: [Link]
Sources
- 1. [PDF] Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-oxide Synthase React with Peroxynitrite and Protect against Peroxynitrite-induced Oxidative Damage* | Semantic Scholar [semanticscholar.org]
- 2. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 3. remedypublications.com [remedypublications.com]
- 4. Antioxidants and Mechanistic Insights for Managing Dry Age-Related Macular Degeneration | MDPI [mdpi.com]
- 5. Partners in defense, vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin E and C supplementation reduces oxidative stress, improves antioxidant enzymes and positive muscle work in chronically loaded muscles of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. bioivt.com [bioivt.com]
- 18. zen-bio.com [zen-bio.com]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of 2-Mercaptoethylguanidine and its Disulfide Counterpart in Radioprotection
In the landscape of radioprotective agents, the aminothiol 2-Mercaptoethylguanidine (2-MEG) and its oxidized disulfide form, 2,2'-dithiobis(ethylguanidine) or GED, have been subjects of significant research interest. This guide provides an in-depth comparative study of their efficacy, delving into their mechanisms of action, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these two related compounds.
Introduction: The Thiol-Disulfide Axis in Radioprotection
Ionizing radiation inflicts cellular damage primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to critical macromolecules like DNA. Radioprotective agents are designed to mitigate this damage. This compound is a thiol-containing compound, and its protective effects are largely attributed to the reactive sulfhydryl (-SH) group. Its disulfide, GED, represents the oxidized form where two 2-MEG molecules are linked by a disulfide bond (-S-S-). The interplay between the reduced thiol and the oxidized disulfide is a critical aspect of their biological activity.
Comparative Efficacy: A Quantitative Overview
Experimental studies in murine models have provided valuable data for comparing the radioprotective efficacy of 2-MEG and GED. The following table summarizes key performance metrics, offering a clear comparison of their protective capabilities.
| Parameter | This compound (2-MEG) | 2,2'-dithiobis(ethylguanidine) (GED) | Key Insights |
| Radioprotective Efficacy (LD50/30) | Demonstrates significant protection, increasing the radiation dose required to cause 50% mortality within 30 days. | Also provides radioprotection, though studies suggest it may be slightly less effective on a molar basis than 2-MEG in some contexts.[1] | Both compounds offer a protective effect against lethal doses of radiation. |
| Toxicity (LD50) | Exhibits a certain level of inherent toxicity, a common characteristic of many effective radioprotectors. | Generally considered to be less toxic than 2-MEG. | The lower toxicity of GED may offer a wider therapeutic window. |
| Mechanism of Action | Primarily acts as a potent free radical scavenger and can donate a hydrogen atom to repair damaged molecules.[2][3] | Believed to act as a prodrug, being reduced in vivo to the active thiol form (2-MEG). Also possesses DNA binding capabilities.[4][5][6] | The in vivo conversion of GED to 2-MEG is a key aspect of its protective mechanism. |
| Antioxidant Activity | High direct antioxidant activity due to the readily available thiol group.[2][3] | Lower direct antioxidant activity in its disulfide form, but contributes to the overall antioxidant pool upon conversion to 2-MEG. | The primary antioxidant effect of the disulfide form is indirect, following its metabolic reduction. |
Mechanistic Deep Dive: How They Protect at a Molecular Level
The protective effects of 2-MEG and GED are multifaceted, involving both direct chemical interactions and modulation of cellular signaling pathways.
Free Radical Scavenging and DNA Repair
The primary mechanism for 2-MEG is its ability to scavenge harmful free radicals, such as hydroxyl radicals (•OH), generated by the radiolysis of water. The thiol group readily donates a hydrogen atom, neutralizing the radical and preventing it from damaging cellular components.
GED, while not a direct radical scavenger to the same extent, can be reduced to 2-MEG within the cellular environment. This in vivo conversion provides a sustained release of the active thiol, contributing to prolonged antioxidant protection. Furthermore, studies have shown that disulfide compounds can bind to DNA, potentially shielding it from oxidative damage.[4][5][6]
Modulation of Cellular Signaling Pathways
Ionizing radiation triggers a cascade of cellular signaling events, primarily related to oxidative stress and DNA damage response. Both 2-MEG and GED can influence these pathways to promote cell survival.
Caption: Radiation-induced cellular damage cascade.
The presence of 2-MEG and GED can modulate these pathways by reducing the initial ROS burst and subsequent DNA damage, thereby lessening the activation of pro-apoptotic signals and allowing more time for DNA repair mechanisms to function effectively.
Experimental Protocols for Efficacy Evaluation
To empirically compare the efficacy of these compounds, specific and validated experimental protocols are essential.
In Vivo Radioprotection Assessment: The Micronucleus Assay
The in vivo micronucleus assay is a well-established method for assessing chromosomal damage and the protective effects of radioprotective agents.[7][8][9][10]
Objective: To quantify the reduction in radiation-induced micronuclei in bone marrow erythrocytes of mice pre-treated with 2-MEG or GED.
Methodology:
-
Animal Acclimatization: Acclimate healthy, male mice (e.g., C57BL/6 strain) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into the following groups (n=5-8 per group):
-
Vehicle Control (e.g., saline)
-
Radiation Only
-
2-MEG + Radiation
-
GED + Radiation
-
-
Compound Administration: Administer 2-MEG or GED (at equimolar doses) via intraperitoneal (i.p.) injection 30 minutes prior to irradiation.
-
Irradiation: Expose the mice to a whole-body sublethal dose of gamma radiation (e.g., 2 Gy from a ⁶⁰Co source).
-
Sample Collection: 24 hours post-irradiation, humanely euthanize the mice and collect bone marrow from the femurs by flushing with fetal bovine serum.
-
Slide Preparation: Prepare bone marrow smears on clean glass slides, air-dry, and fix in absolute methanol.
-
Staining: Stain the slides with Giemsa stain.
-
Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MNPCEs) per 1000 PCEs under a light microscope.
-
Data Analysis: Compare the frequency of MNPCEs between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in MNPCEs in the compound-treated groups compared to the radiation-only group indicates a radioprotective effect.
Caption: Workflow for the in vivo micronucleus assay.
In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds in vitro.[11][12][13]
Objective: To determine and compare the concentration-dependent DPPH radical scavenging activity of 2-MEG and GED.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of 2-MEG and GED in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of 2-MEG, GED, or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
Include a control group with methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Conclusion and Future Perspectives
Both this compound and its disulfide form, 2,2'-dithiobis(ethylguanidine), demonstrate significant radioprotective properties. 2-MEG acts as a potent and direct free radical scavenger, while GED likely functions as a less toxic prodrug that is metabolized to the active thiol form in vivo. The choice between these two compounds for further development may depend on the specific application, balancing the higher direct efficacy of 2-MEG against the potentially more favorable toxicological profile of GED.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to better understand the in vivo conversion of GED to 2-MEG and to optimize dosing regimens. Furthermore, investigating their effects on a wider range of cellular signaling pathways could reveal additional mechanisms of action and open new avenues for their application in radioprotection and potentially as adjuncts in radiotherapy.
References
-
Leon, S. A., Kollmann, G., & Shapiro, B. (1973). Properties of DNA irradiated in the presence of the protective agent bis(2-guanidoethyl)disulphide (GED). International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 23(4), 325-332. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
-
Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166. [Link]
-
Leon, S. A., Kollmann, G., & Shapiro, B. (1973). Properties of DNA irradiated in the presence of the protective agent bis(2-guanidoethyl)disulphide (GED). International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 23(4), 325-332. [Link]
-
Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by this compound and its disulfide. Radiation Research, 13, 768-775. [Link]
-
West, C. M., Elyan, S. A., & West, D. C. (1995). The micronucleus assay: an evaluation of its use in determining radiosensitivity in vitro. Mutagenesis, 10(3), 203-208. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
-
CBU. (n.d.). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). [Link]
-
Zubaidah, Z., et al. (2018). Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia. Genome Integrity, 9(1), 5. [Link]
-
Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6203. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Cuzzocrea, S., et al. (1999). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. British Journal of Pharmacology, 128(7), 1477-1486. [Link]
-
Southan, G. J., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9151-9156. [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). [Link]
-
Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate. [Link]
-
Martysiak-Żurowska, D., & Wenta, W. (2012). A comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. Acta Scientiarum Polonorum Technologia Alimentaria, 11(1), 83-89. [Link]
-
Wang, Y., et al. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters, 23(6), 1836-1840. [Link]
-
Buckin, V. A., et al. (1984). [Binding of bis-(2-guanidoethyl)disulfide with DNA and polyriboadenylic acid in an aqueous solution. Study by ultrasonic velocimetry]. Molekuliarnaia Biologiia, 18(6), 1466-1475. [Link]
-
Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(19), 5937. [Link]
-
McMahon, M., et al. (2025). The Redox Activity of Protein Disulphide Isomerase Functions in Non-Homologous End-Joining Repair to Prevent DNA Damage. Aging Cell, 24(7), e70079. [Link]
-
Sharma, A., et al. (2022). Mechanistic Insight into Oxidative Stress-Triggered Signaling Pathways and Type 2 Diabetes. Molecules, 27(3), 950. [Link]
-
MacVittie, T. J., et al. (2019). Comparison of LD 50/30 Across Multiple Mammalian Species Compiled From the Published Literature. Health Physics, 117(6), 611-618. [Link]
-
Sharma, A., et al. (2022). Mechanistic Insight into Oxidative Stress-Triggered Signaling Pathways and Type 2 Diabetes. PubMed, 35164215. [Link]
-
Hofer, M., Hoferová, Z., & Falk, M. (n.d.). Approximate values of LD50/30 for various mammalian species irradiated with X-rays. ResearchGate. [Link]
Sources
- 1. The protection of mice against radiation by this compound and its disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-range oxidative damage to DNA: protection of guanines by a nonspecifically bound disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of DNA irradiated in the presence of the protective agent bis(2-guanidoethyl)disulphide (GED) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Binding of bis-(2-guanidoethyl)disulfide with DNA and polyriboadenylic acid in an aqueous solution. Study by ultrasonic velocimetry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The micronucleus assay: an evaluation of its use in determining radiosensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. Micronucleus Assay-based Evaluation of Radiosensitivity of Lymphocytes among Inhabitants Living in High Background Radiation Area of Mamuju, West Sulawesi, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of 2-Mercaptoethylguanidine (2-MEG) Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the relentless pursuit of therapeutic interventions for neurodegenerative diseases and acute brain injury, the modulation of oxidative stress and apoptotic pathways remains a cornerstone of neuroprotective strategies. Among the diverse chemical scaffolds under investigation, guanidino compounds have emerged as a promising class of molecules. This guide provides an in-depth comparative analysis of 2-Mercaptoethylguanidine (2-MEG) and its analogs, focusing on their neuroprotective efficacy, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. Our objective is to equip researchers and drug development professionals with the critical insights and practical knowledge necessary to advance the exploration of these potent neuroprotective agents.
The Rationale for 2-MEG and its Analogs in Neuroprotection
This compound (2-MEG) is a multifaceted molecule known for its potent inhibitory effects on inducible nitric oxide synthase (iNOS), an enzyme implicated in the production of the cytotoxic free radical nitric oxide (NO) during neuroinflammation.[1][2] Beyond iNOS inhibition, 2-MEG and its derivatives have demonstrated direct peroxynitrite scavenging activity, further mitigating nitrosative stress.[3] The core hypothesis driving the development of 2-MEG analogs is to enhance these protective properties, improve bioavailability, and fine-tune the modulation of key signaling pathways involved in neuronal survival and apoptosis. The structural modifications of the 2-MEG scaffold aim to elucidate the structure-activity relationships (SAR) that govern their neuroprotective potential.
Comparative Efficacy of 2-MEG Analogs in an In Vitro Model of Oxidative Stress
A pivotal study by Que et al. (2013) provides a foundational dataset for comparing the neuroprotective effects of a series of mercaptoethylguanidine derivatives.[4] The researchers utilized a well-established in vitro model of oxidative stress-induced neuronal cell death: hydrogen peroxide (H₂O₂)-induced apoptosis in the human neuroblastoma SH-SY5Y cell line. This model mimics the excessive reactive oxygen species (ROS) production characteristic of many neurodegenerative conditions.
The following table summarizes the neuroprotective activity of selected 2-MEG analogs from this study, highlighting the impact of various substitutions on the core structure.
Table 1: Neuroprotective Effects of this compound Analogs against H₂O₂-Induced Apoptosis in SH-SY5Y Cells.[4]
| Compound ID | R¹ Substituent | R² Substituent | Cell Viability (%) at 10 µM |
| 2-MEG | H | H | 58.2 ± 2.5 |
| 8a | H | Phenyl | 65.7 ± 3.1 |
| 8d | H | 4-Chlorophenyl | 72.3 ± 2.8 |
| 8f | H | 4-Methoxyphenyl | 68.9 ± 3.5 |
| 8h | H | 3,4-Dichlorophenyl | 75.1 ± 2.9 |
| 8j | H | Naphthyl | 78.6 ± 3.3 |
| 8k | H | 4-Biphenyl | 85.4 ± 3.7 |
| Control | - | - | 100 (no H₂O₂) |
| Model | - | - | 45.3 ± 2.1 (H₂O₂ only) |
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear SAR trend. The introduction of aromatic and increasingly bulky lipophilic substituents at the R² position significantly enhances neuroprotective activity compared to the parent compound, 2-MEG. The pinnacle of this series is compound 8k , bearing a 4-biphenyl group, which demonstrated the most potent protective effect, restoring cell viability to 85.4%. This suggests that the lipophilicity and steric bulk of the R² substituent are critical determinants of neuroprotective efficacy in this chemical series, likely influencing target engagement and/or cellular uptake.
Unraveling the Mechanisms of Neuroprotection
The neuroprotective effects of 2-MEG analogs, particularly the lead compound 8k, are not solely attributable to iNOS inhibition. Deeper mechanistic studies have revealed a multi-pronged approach to safeguarding neuronal integrity, primarily centered on the modulation of the intrinsic apoptotic pathway and key survival signaling cascades.
Modulation of the Mitochondrial Apoptotic Pathway
Oxidative stress is a potent trigger of the mitochondrial-mediated apoptotic cascade. A crucial control point in this pathway is the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental evidence has shown that compound 8k effectively mitigates H₂O₂-induced apoptosis by favorably altering this ratio.[4] Specifically, treatment with 8k was found to:
-
Decrease the expression of the pro-apoptotic protein Bax.
-
Increase the expression of the anti-apoptotic protein Bcl-2.
This modulation of the Bax/Bcl-2 ratio is a critical mechanism for preventing the downstream activation of the apoptotic machinery.
Activation of Pro-Survival and Modulation of Stress-Activated Signaling Pathways
The neuroprotective profile of compound 8k is further solidified by its influence on the Akt and c-Jun N-terminal kinase (JNK) signaling pathways.[4]
-
The Akt Pathway: The serine/threonine kinase Akt is a central node in cellular survival signaling. Its activation, typically through phosphorylation, promotes cell survival by inhibiting pro-apoptotic factors. In the context of H₂O₂-induced neurotoxicity, the activation of Akt is a key pro-survival signal.[5][6] Compound 8k has been shown to enhance the phosphorylation of Akt, thereby promoting neuronal survival.
-
The JNK Pathway: The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is often activated in response to cellular stress, including oxidative stress, and is generally considered a pro-apoptotic signal in neurons.[5][7][8] The sustained activation of JNK can lead to the phosphorylation of transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic genes. The ability of compound 8k to modulate this pathway contributes to its neuroprotective effects.[4]
The following diagram illustrates the interplay of these signaling pathways in the context of H₂O₂-induced oxidative stress and the neuroprotective intervention by 2-MEG analogs.
Caption: Signaling pathways in H₂O₂-induced apoptosis and 2-MEG analog intervention.
Experimental Protocols for Evaluating Neuroprotective Efficacy
To ensure the reproducibility and validity of findings in the evaluation of 2-MEG analogs, the following detailed protocols are provided.
In Vitro Neuroprotection Assay: H₂O₂-Induced Apoptosis in SH-SY5Y Cells
This protocol outlines the methodology for assessing the cytoprotective effects of test compounds against oxidative stress.
Experimental Workflow Diagram:
Caption: Workflow for the H₂O₂-induced apoptosis assay in SH-SY5Y cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of 2-MEG analogs in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in serum-free medium.
-
Replace the culture medium with the medium containing the test compounds and incubate for 1 hour. Include a vehicle control group.
-
-
Induction of Apoptosis:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration needs to be optimized to induce approximately 50% cell death (e.g., 200 µM).
-
Add the H₂O₂ solution to all wells except the control group.
-
Incubate the plates for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Western Blot Analysis of Apoptotic and Survival Proteins
This protocol details the procedure for quantifying the expression levels of key proteins such as Bax, Bcl-2, and phosphorylated Akt (p-Akt).
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed SH-SY5Y cells in 6-well plates and treat with compounds and H₂O₂ as described above.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the therapeutic potential of this compound analogs as neuroprotective agents. The structure-activity relationship data clearly indicates that lipophilic, bulky substituents on the guanidine moiety enhance protective efficacy against oxidative stress-induced neuronal death. The lead compound, 8k, demonstrates a robust mechanism of action, involving the stabilization of the mitochondrial membrane via modulation of the Bax/Bcl-2 ratio and the activation of the pro-survival Akt signaling pathway.
Future research should focus on:
-
In vivo validation: The promising in vitro results need to be translated into animal models of neurodegenerative diseases (e.g., Parkinson's or Alzheimer's disease) and acute brain injury (e.g., stroke).
-
Pharmacokinetic profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead analogs must be characterized to assess their drug-like potential.
-
Target deconvolution: While the effects on apoptotic and survival pathways are evident, further studies are needed to identify the direct molecular targets of these compounds.
By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic promise of 2-MEG analogs in the fight against neurological disorders.
References
-
Crossthwaite, A. J., Hasan, S., & Williams, R. J. (2002). Hydrogen peroxide-mediated phosphorylation of ERK1/2, Akt/PKB and JNK in cortical neurones: dependence on Ca2+ and PI3-kinase. Journal of Neurochemistry, 80(1), 24–35. Available at: [Link]
-
De Deyn, P. P., D'Hooge, R., Van Bogaert, P. P., & Marescau, B. (2001). Guanidino compounds as uremic (neuro)toxins. Seminars in dialysis, 14(5), 328-333. Available at: [Link]
-
Kim, B. J., Ryu, S. W., & Song, B. J. (2008). Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway. The International Journal of Biochemistry & Cell Biology, 41(6), 1369-1380. Available at: [Link]
-
Que, Z. L., Zhou, W. J., Chang, J., Liu, X. H., Yu, J. M., & Sun, X. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & medicinal chemistry letters, 23(6), 1793–1796. Available at: [Link]
-
Souza, D. O., Rosa, R. B., Bogo, M. R., Wofchuk, S. T., & Wajner, M. (2010). Guanidino compounds inhibit acetylcholinesterase and butyrylcholinesterase activities: effect neuroprotector of vitamins E plus C. International journal of developmental neuroscience, 28(6), 465-473. Available at: [Link]
-
Wang, W., Liu, X., Wang, L., Hao, J., & Liu, Z. (2004). Activation and involvement of JNK1/2 in hydrogen peroxide-induced neurotoxicity in cultured rat cortical neurons. Acta pharmacologica Sinica, 25(5), 630-636. Available at: [Link]
-
Zhu, J., Zhao, Y., & Chen, S. (2008). Involvement of ERK, Akt and JNK signalling in H2O2-induced cell injury and protection by hydroxytyrosol and its metabolite homovanillic alcohol. Journal of neurochemistry, 107(5), 1373-1385. Available at: [Link]
-
Mori, A. (2003). A role for guanidino compounds in the brain. Molecular and cellular biochemistry, 244(1-2), 57-62. Available at: [Link]
-
Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. The Pavlovian journal of biological science, 22(3), 85-94. Available at: [Link]
-
Wu, C. C., Lu, Y. F., Chen, L. C., & Lee, C. C. (2002). Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury. Journal of neurotrauma, 19(7), 813-821. Available at: [Link]
-
Cuzzocrea, S., Zingarelli, B., Costantino, G., & Caputi, A. P. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. British journal of pharmacology, 123(2), 387-395. Available at: [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Biochemical pharmacology, 53(7), 903-909. Available at: [Link]
-
Southan, G. J., & Szabó, C. (1996). The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity. British journal of pharmacology, 117(4), 639-641. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link].
Sources
- 1. Mercaptoethylguanidine inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expressions induced in rats after fluid-percussion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Hydrogen peroxide-mediated phosphorylation of ERK1/2, Akt/PKB and JNK in cortical neurones: dependence on Ca(2+) and PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Mercaptoethylguanidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2-Mercaptoethylguanidine, a compound featuring both a guanidinium and a thiol functional group, requires careful consideration for its proper disposal due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of safety within the laboratory.
Understanding the Compound: A Dual-Functionality Molecule
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is to prevent its release into the environment.[1] This means it should never be disposed of down the drain or in regular trash.[1] All waste containing this chemical, including contaminated personal protective equipment (PPE) and cleaning materials, must be collected and managed as hazardous waste.[1][7]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This is crucial to protect against the potential irritant effects of the guanidinium group and the toxicity and odor of the mercaptan group.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[1][9]
Waste Segregation and Collection: Preventing Cross-Contamination
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be collected in a designated, leak-proof container.[1][7] The container material should be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.
-
Solid vs. Liquid Waste: If significant quantities of both solid and liquid waste are generated, they should be collected in separate, appropriately labeled containers.
Labeling: Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[10][11]
-
Primary Labeling: The container must be clearly labeled with the words "Hazardous Waste."[10][11]
-
Contents Identification: The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The label should also indicate the primary hazards. While a specific pictogram may not be available for this exact compound, including "Harmful" and "Irritant" is a prudent measure based on related compounds.[2]
Storage: Safe and Secure Accumulation
Designated satellite accumulation areas (SAAs) are locations within the laboratory where hazardous waste is temporarily stored before being moved to a central storage area.[10][11]
-
Location: The waste container should be stored in a designated SAA, at or near the point of generation.[7][11]
-
Segregation: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents, which can react with mercaptans.[8]
-
Container Integrity: Ensure the container is kept tightly closed except when adding waste.[7]
Arranging for Disposal: Professional Handling
The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and certified waste disposal vendor.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[1]
-
Waste Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Spill Management Protocol
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean-Up: Place the absorbed or collected material into a designated hazardous waste container. Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[1]
-
Decontaminate: Thoroughly wash your hands and any affected skin with soap and water after the cleanup is complete.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. lookchem.com [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. biospectra.us [biospectra.us]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. medlabmag.com [medlabmag.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Mercaptoethylguanidine
{"guid":"79428522-8d76-47b1-9b19-f55a15993e3d","command_re_execution_count":0,"tool_name":"google_search","parameters":{"queries":["2-Mercaptoethylguanidine safety data sheet", "handling and disposal of this compound", "personal protective equipment for mercaptans", "safe handling of guanidine compounds", "this compound chemical properties and hazards"]},"input_data":{}}
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of any chemical reagent is foundational to laboratory safety. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with this compound (CAS 1190-74-5).[1] By understanding the potential hazards associated with this compound and implementing rigorous safety measures, researchers can mitigate risks and ensure a secure working environment.
Hazard Assessment of this compound
-
Guanidine Derivatives: Guanidine and its salts, such as guanidine hydrochloride and guanidine thiocyanate, are known to be irritants to the skin and eyes.[4][5][6] Inhalation of dust from guanidine compounds can also cause respiratory irritation.[5][6] Guanidine hydrochloride is a strong base and can cause desiccation (severe drying) of tissues upon contact.[5]
-
Mercaptans (Thiols): Mercaptans are volatile organic compounds known for their strong, unpleasant odors.[7] They can cause skin and eye irritation, and in some cases, chemical burns upon direct contact.[7] Inhalation of mercaptan vapors can lead to respiratory irritation, and high levels of exposure may have systemic effects.[7][8]
Given these properties, it is imperative to treat this compound as a potentially hazardous substance and to use appropriate PPE to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core Principles of PPE Selection
The selection of appropriate PPE is a critical step in safely handling this compound. The following principles should guide your choices:
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential dust or vapors.[4][5]
-
Task-Specific PPE: The level of PPE required will depend on the specific task being performed. For example, weighing the solid compound may require different precautions than working with a dilute solution.
-
Material Compatibility: Ensure that the materials of your PPE, particularly gloves, are resistant to the chemical being handled.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety glasses with side shields or safety goggles.[6] A face shield is recommended if there is a significant risk of splashing. | Nitrile rubber gloves (minimum thickness 0.11mm).[6] Consider double-gloving. | A fully buttoned lab coat. | A NIOSH-approved respirator may be necessary if not handled in a fume hood or if dust is generated.[6][9] |
| Preparing solutions | Safety goggles.[6] A face shield should be worn over goggles if there is a risk of splashing. | Nitrile rubber gloves.[6] Change gloves immediately if contaminated. | A lab coat. | Work should be performed in a chemical fume hood. |
| Running reactions and purification | Safety goggles.[6] | Nitrile rubber gloves.[6] | A lab coat. | Work should be performed in a chemical fume hood. |
| Handling waste and decontamination | Safety goggles.[6] | Heavy-duty nitrile or butyl rubber gloves. | A lab coat. Consider a chemically resistant apron. | A NIOSH-approved respirator may be necessary depending on the nature of the waste and the potential for aerosol generation. |
Procedural Guidance for PPE Usage
3.1. Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
3.2. Decontamination and Disposal
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[4]
-
Waste Collection: Collect all waste materials, including contaminated PPE, in a labeled, sealed hazardous waste container.[4]
-
Spill Cleanup: In the event of a spill, evacuate the immediate area.[4] Contain the spill with an inert material (e.g., sand, earth).[4] Sweep or vacuum the material into a suitable disposal container.[4] Ensure adequate ventilation during cleanup.[4]
-
Disposal Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[4]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. BenchChem.
- Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. PNNL.
- Chevron Phillips Chemical. (2019).
- StatPearls. (2023). Mercaptan Toxicity. NCBI Bookshelf.
- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Methyl Mercaptan. NJ.gov.
- BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. BioSpectra.
- LookChem. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan. CDC.
- National Oceanic and Atmospheric Administration. (n.d.). METHYL MERCAPTAN. CAMEO Chemicals.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2010).
- Spectrum Chemical. (2019).
- National Center for Biotechnology Information. (n.d.). (Mercaptoethyl)guanidine. PubChem.
- Guidechem. (n.d.). Guanidine,N-(2-mercaptoethyl)- 1190-74-5 wiki. Guidechem.
- Sigma-Aldrich. (2025).
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP.
- Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety.
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Yale University. (2025). Management & Disposal of Qiagen Reagents. Yale Environmental Health and Safety.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnnl.gov [pnnl.gov]
- 6. biospectra.us [biospectra.us]
- 7. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. cpchem.com [cpchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
